3-Acetylphenylboronic acid
Description
Properties
IUPAC Name |
(3-acetylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGGDZCTGBKBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370201 | |
| Record name | 3-Acetylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204841-19-0 | |
| Record name | 3-Acetylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Versatility of a Substituted Arylboronic Acid
An In-depth Technical Guide to 3-Acetylphenylboronic Acid: Properties, Synthesis, and Applications
In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids stand out as exceptionally versatile building blocks. Their stability, low toxicity, and predictable reactivity in palladium-catalyzed cross-coupling reactions have made them indispensable tools for constructing complex molecular architectures.[1] Among these, 3-Acetylphenylboronic acid, a phenylboronic acid substituted with an acetyl group at the meta position, offers a unique combination of functionalities.[2]
This guide provides an in-depth technical overview of 3-Acetylphenylboronic acid, designed for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the nuances of its application in the Suzuki-Miyaura coupling, and its mechanistic significance in medicinal chemistry.
Section 1: Core Chemical and Physical Properties
3-Acetylphenylboronic acid is a white to light yellow crystalline powder at room temperature.[3][4] The presence of both a Lewis acidic boronic acid group and a nucleophilic acetyl group makes it a bifunctional reagent, though these groups' reactivities are typically orthogonal under common reaction conditions.
Physicochemical Data Summary
The fundamental properties of 3-Acetylphenylboronic acid are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 204841-19-0 | [5] |
| Molecular Formula | C₈H₉BO₃ | [5] |
| Molecular Weight | 163.97 g/mol | [5] |
| Melting Point | 204-208 °C (lit.) | [4][5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Solubility | Slightly soluble in DMSO. Phenylboronic acids generally exhibit low solubility in water but higher solubility in polar organic solvents like ethers and ketones.[4][6] | |
| pKa | 7.74 ± 0.10 (Predicted) | [4] |
Spectroscopic Profile
Accurate characterization is critical for verifying the identity and purity of the reagent. Boronic acids can form cyclic, trimeric anhydrides (boroxines) upon dehydration, which can complicate spectral analysis, particularly NMR.
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Recording NMR spectra of boronic acids can be challenging due to the equilibrium with the boroxine form. To obtain a clean monomeric spectrum, it is advisable to use a solvent like d₄-methanol or D₂O, which breaks up the oligomeric species. The B-OH protons are typically not observed in these solvents due to rapid exchange.
Below are the predicted chemical shifts for 3-Acetylphenylboronic acid in a non-interacting solvent like CDCl₃. Actual shifts may vary based on solvent and concentration.
| Predicted ¹H NMR (400 MHz, CDCl₃) | |
| Chemical Shift (δ) / ppm | Attribution |
| ~8.20 (s, 1H) | Ar-H (proton between two substituents) |
| ~8.05 (d, 1H) | Ar-H (ortho to acetyl) |
| ~7.85 (d, 1H) | Ar-H (ortho to boronic acid) |
| ~7.50 (t, 1H) | Ar-H (meta to both) |
| 2.65 (s, 3H) | -C(=O)CH₃ |
| Predicted ¹³C NMR (100 MHz, CDCl₃) | |
| Chemical Shift (δ) / ppm | Attribution |
| ~198.0 | C =O |
| ~138.0 | Ar-C (ipso to acetyl) |
| ~135.0 | Ar-C H |
| ~132.0 | Ar-C H |
| ~130.0 (C-B) | Ar-C (ipso to boronic acid, often weak/broad) |
| ~129.0 | Ar-C H |
| ~128.0 | Ar-C H |
| ~26.8 | -C H₃ |
1.2.2 Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. An ATR-IR spectrum for 3-Acetylphenylboronic acid is available on PubChem.[2] Key vibrational bands include:
-
~3300-3200 cm⁻¹ (broad): O-H stretching from the B(OH)₂ group.
-
~1680 cm⁻¹ (strong): C=O stretching of the acetyl ketone.
-
~1360 cm⁻¹: B-O stretching.
-
~1100-1000 cm⁻¹: B-C stretching.[7]
1.2.3 Mass Spectrometry (MS)
For a compound with the formula C₈H₉BO₃, the expected exact mass is 164.0645. High-resolution mass spectrometry (HRMS) should confirm this value.
Section 2: Synthesis and Purification
A common challenge in synthesizing functionalized arylboronic acids is the incompatibility of certain groups (like ketones) with the highly reactive organometallic intermediates (Grignard or organolithium reagents) used in traditional methods.[8] Therefore, a protection-deprotection strategy is required. A practical and scalable route starting from 3'-Bromoacetophenone is outlined below.[9]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-Acetylphenylboronic acid.
Step-by-Step Synthesis Protocol
This protocol is adapted from the general methodology described for acetylphenylboronic acids.[9]
Step 1: Ketal Protection of 3'-Bromoacetophenone
-
Causality: The acetyl group's carbonyl is reactive towards Grignard reagents. It must be protected as a ketal, which is stable under the basic/nucleophilic conditions of Grignard formation.
-
To a solution of 3'-bromoacetophenone (1 equiv.) in toluene, add ethylene glycol (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 equiv.).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux until no more water is collected.
-
Cool the reaction, wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the bromo ketal intermediate.
Step 2: Grignard Formation and Borylation
-
Causality: The aryl bromide is converted to a highly nucleophilic Grignard reagent, which then attacks the electrophilic boron atom of the borate ester.
-
Under an inert atmosphere (N₂ or Ar), activate magnesium turnings (1.2 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add a solution of the bromo ketal (1 equiv.) in anhydrous THF dropwise to initiate Grignard formation. Maintain a gentle reflux.
-
After the magnesium is consumed, cool the resulting Grignard reagent to -78 °C.
-
Add triisopropyl borate (1.2 equiv.) dropwise, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
-
Causality: Acidic workup simultaneously hydrolyzes the borate ester to the boronic acid and removes the ketal protecting group, regenerating the ketone.
-
Cool the reaction mixture in an ice bath and quench by slow addition of 2 M aqueous HCl.
-
Stir vigorously for 1-2 hours until TLC or LC-MS indicates complete deprotection.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
Purification Protocol: Acid-Base Extraction
A highly effective method for purifying boronic acids leverages their acidic nature.[3]
-
Dissolve the crude 3-acetylphenylboronic acid in a suitable organic solvent like ethyl acetate.
-
Extract the organic solution with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving non-acidic organic impurities behind.
-
Separate the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous layer by slowly adding 2 M HCl until the pH is ~2-3. The pure boronic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the purified product.
Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of 3-acetylphenylboronic acid is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms C-C bonds between sp²-hybridized carbon atoms.[10] This reaction is foundational in synthesizing biaryl compounds, which are common motifs in pharmaceuticals and materials.[11]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-defined palladium-catalyzed cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group (Ar²) from the boronic acid replaces the halide (X) on the palladium complex. This step is base-activated.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Field-Proven Experimental Protocol
This protocol describes a typical Suzuki coupling using 3-acetylphenylboronic acid with an aryl bromide.
Reagents & Equipment:
-
3-Acetylphenylboronic acid (1.2 equiv.)
-
Aryl Bromide (1.0 equiv., e.g., 4-bromoanisole)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.)
-
Triphenylphosphine [PPh₃] (0.08 equiv.) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.), finely ground
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
-
Schlenk flask or reaction vial, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
To the reaction vessel, add the aryl bromide (1.0 equiv.), 3-acetylphenylboronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).
-
In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the dioxane solvent.
-
Evacuate and backfill the main reaction vessel with an inert gas three times.
-
Add the dioxane/water solvent mixture, followed by the catalyst solution via syringe.
-
Causality: The inert atmosphere is crucial because the Pd(0) catalyst is oxygen-sensitive. The base (K₂CO₃) is essential for the transmetalation step. Water is often used as a co-solvent to dissolve the inorganic base and can accelerate the reaction.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude biaryl product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture).[1][12]
Section 4: Relevance in Drug Discovery & Medicinal Chemistry
Boronic acids are not just synthetic intermediates; they are recognized pharmacophores. The boron atom's empty p-orbital makes it a unique Lewis acid that can form reversible covalent bonds with biological nucleophiles, a property exploited in drug design.[13]
Mechanism as an Enzyme Inhibitor
Many enzymes, particularly serine proteases, have a critical nucleophilic serine residue in their active site. A boronic acid can act as a potent inhibitor by mimicking the transition state of substrate hydrolysis. The boron atom is attacked by the serine hydroxyl group, forming a stable, tetrahedral boronate adduct. This effectively blocks the active site and inhibits enzyme function.[14][15]
Caption: Boronic acid forming a tetrahedral adduct with an active site serine.
While specific inhibitory activity for 3-acetylphenylboronic acid itself is not extensively documented in readily available literature, it serves as a crucial building block for more complex molecules designed to be enzyme inhibitors.[11] The acetyl group can be used as a handle for further functionalization or to provide specific hydrogen bonding interactions within a target's binding pocket.
Section 5: Handling and Safety
As with all laboratory chemicals, proper handling is paramount.
-
Hazards: 3-Acetylphenylboronic acid is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[4] Boronic acids can slowly dehydrate to form their boroxine anhydrides, so dry storage conditions are important for maintaining purity.
Conclusion
3-Acetylphenylboronic acid is more than a simple catalogue chemical; it is a powerful and versatile reagent with significant applications in both synthetic methodology and medicinal chemistry. Its true value is realized through a deep understanding of its properties, the logic of its synthesis, and the mechanistic principles of its reactions. By providing both the "how" and the "why," this guide aims to empower researchers to utilize this building block with confidence and precision, accelerating innovation in drug discovery and materials science.
References
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Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved February 7, 2026, from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved February 7, 2026, from [Link]
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San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved February 7, 2026, from [Link]
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MDPI Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved February 7, 2026, from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). 4-Acetylphenylboronic acid. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2006, August). Convenient and practical preparation of acetylphenyl boronic acids. Retrieved February 7, 2026, from [Link]
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A Convenient and Practical Prepapation of Acetylphenyl Boron ic Acids. (n.d.). Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). 3-Acetylphenylboronic acid. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2017, June). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved February 7, 2026, from [Link]
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PubMed. (2017). Boronic acid-based enzyme inhibitors: a review of recent progress. Retrieved February 7, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2017, August). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Retrieved February 7, 2026, from [Link]
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YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 7, 2026, from [Link]
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MDPI. (2023, March 3). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved February 7, 2026, from [Link]
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Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved February 7, 2026, from [Link]
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MDPI. (2020, September 17). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved February 7, 2026, from [Link]
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PubMed. (2010, July 8). Discovery and optimization of boronic acid based inhibitors of autotaxin. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved February 7, 2026, from [Link]
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Boron Molecular. (n.d.). Buy 3-Acetylphenylboronic acid. Retrieved February 7, 2026, from [Link]
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PubMed. (2002, December). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid. Retrieved February 7, 2026, from [Link]
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3-Acetylphenylboronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-Acetylphenylboronic Acid
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of 3-Acetylphenylboronic Acid
3-Acetylphenylboronic acid is a cornerstone reagent in modern organic synthesis, prized for its versatility as a building block in creating complex molecular architectures. Its dual functionality—a reactive boronic acid moiety and a modifiable acetyl group—makes it an invaluable intermediate in pharmaceutical and materials science research.[1] The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[2][3][4][5][6] This allows for the precise linkage of aromatic systems, a common feature in biologically active compounds and functional materials.[1][7] Concurrently, the acetyl group offers a synthetic handle for further derivatization, enabling the construction of diverse compound libraries for drug discovery and the development of novel polymers or organic electronics.[1][8]
This guide provides a detailed, field-proven protocol for the synthesis of 3-acetylphenylboronic acid. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the reaction mechanism.
Strategic Synthesis Design: Navigating Functional Group Compatibility
The direct synthesis of 3-acetylphenylboronic acid via common borylation methods presents a significant challenge due to functional group incompatibility. The two most prevalent routes for creating arylboronic acids are:
-
Reaction of an Organometallic Reagent with a Borate Ester: This classic method involves forming a highly nucleophilic organolithium or Grignard reagent from an aryl halide, which then attacks an electrophilic trialkyl borate.[9][10][11]
-
Palladium-Catalyzed Borylation (Miyaura Borylation): This more modern approach uses a palladium catalyst to couple an aryl halide directly with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[12][13][14]
The primary obstacle is the acetyl group's electrophilic carbonyl carbon. It is highly susceptible to attack by the potent nucleophiles used in the first method (organolithiums or Grignard reagents).[2] This would lead to undesired side reactions and consumption of the organometallic intermediate. While palladium-catalyzed methods can tolerate many functional groups, they often require more expensive reagents and catalysts, making them less suitable for large-scale preparations.[2]
Therefore, a robust and scalable synthesis necessitates a protecting group strategy . The carbonyl group of the starting material, 3-bromoacetophenone, must be temporarily masked to render it inert during the formation of the organometallic species. The most effective approach involves converting the ketone into a ketal, which is stable under the basic and nucleophilic conditions of Grignard reagent formation but can be easily removed during the final acidic workup.[2][15]
The chosen three-step protocol is outlined below:
-
Protection: Ketalization of 3-bromoacetophenone.
-
Borylation: Formation of a Grignard reagent followed by reaction with a trialkyl borate.
-
Deprotection & Hydrolysis: Acid-catalyzed removal of the ketal and hydrolysis of the boronate ester to yield the final product.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, from the readily available starting material to the final purified product.
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Technical Monograph: 3-Acetylphenylboronic Acid
Dual-Function Scaffold for Bioconjugation and Suzuki-Miyaura Cross-Coupling
Executive Summary
3-Acetylphenylboronic acid (CAS: 204841-19-0) represents a critical "meta-functionalized" building block in modern medicinal chemistry and materials science. Unlike its para-substituted counterparts, the meta-positioning of the acetyl group offers a unique steric and electronic profile that preserves the Lewis acidity of the boronic acid moiety while maintaining the reactivity of the ketone for downstream derivatization (e.g., reductive amination).
This guide synthesizes the physicochemical behavior, synthetic utility, and sensing mechanisms of 3-Acetylphenylboronic acid (3-APBA), providing researchers with a validated roadmap for its application in drug discovery and non-enzymatic glucose monitoring.
Molecular Fingerprint & Characterization
The structural integrity of 3-APBA relies on the equilibrium between its free acid form and the boroxine anhydride trimer. The electron-withdrawing nature of the acetyl group at the meta position lowers the pKa of the boronic acid relative to phenylboronic acid, enhancing its diol-binding affinity at physiological pH.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| CAS Number | 204841-19-0 | |
| Molecular Formula | C₈H₉BO₃ | |
| Molecular Weight | 163.97 g/mol | |
| Appearance | White to off-white crystalline powder | Hygroscopic |
| Melting Point | 204–208 °C | Dehydration to boroxine may occur near MP |
| pKa (Boronic Acid) | ~7.7 – 8.0 | Lower than Phenylboronic acid (8.[1][2][3][4][5][6][7][8][9][10]8) due to Acetyl EWG |
| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents |
Representative NMR Profile (DMSO-d₆)
To validate purity, look for the following diagnostic signals:
-
δ 13.0–13.5 ppm (s, 2H): B(OH)₂ hydroxyls (Broad, may disappear with D₂O shake).
-
δ 8.3–8.4 ppm (s, 1H): Aromatic proton at C2 (flanked by Acetyl and Boron).
-
δ 8.0–8.1 ppm (d, 1H): Aromatic proton at C4.
-
δ 7.9–8.0 ppm (d, 1H): Aromatic proton at C6.
-
δ 7.5–7.6 ppm (t, 1H): Aromatic proton at C5.
-
δ 2.60 ppm (s, 3H): Acetyl methyl group (–COCH₃).
Core Application I: Suzuki-Miyaura Cross-Coupling
The primary utility of 3-APBA is as a nucleophile in Palladium-catalyzed C-C bond formation. The acetyl group serves as a "masked" handle; it survives standard basic coupling conditions, allowing for subsequent elaboration of the biaryl product.
Mechanistic Pathway
The cycle proceeds through three distinct stages. The meta-acetyl group exerts a mild deactivating effect on the transmetallation step compared to electron-rich boronic acids, requiring optimized base conditions.
Figure 1: Catalytic cycle for 3-APBA. The base activation of 3-APBA to the boronate anion is critical for the transmetallation step.
Validated Experimental Protocol
Objective: Coupling 3-APBA with 4-Bromoanisole (Model System).
-
Reagent Prep:
-
Execution (Inert Atmosphere Required):
-
Step 1: Charge a reaction vial with the aryl bromide, 3-APBA, and Pd catalyst.
-
Step 2: Evacuate and backfill with Nitrogen (x3) to remove O₂ (prevents homocoupling).
-
Step 3: Add degassed solvent and aqueous base via syringe.
-
Step 4: Heat to 80–90°C for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
-
-
Workup:
-
Cool to RT. Dilute with EtOAc. Wash with 1N HCl (to remove unreacted boronic acid species) followed by brine. Dry over MgSO₄.
-
Core Application II: Glucose & Diol Sensing
Beyond synthesis, 3-APBA is a cornerstone in the development of non-enzymatic glucose sensors (Continuous Glucose Monitoring - CGM). The boronic acid moiety reversibly binds to 1,2- and 1,3-diols (like glucose) to form cyclic boronate esters.[12]
The Sensing Mechanism
The binding event triggers a hybridization change from sp² (trigonal planar) to sp³ (tetrahedral) . This geometric shift alters the electronic environment of the attached phenyl ring, which can be transduced into a signal via:
-
Fluorescence Modulation: If a fluorophore is attached near the acetyl group, the pKa shift modulates Photoinduced Electron Transfer (PET).
-
Hydrogel Swelling: In polymeric forms, the ionization leads to charge repulsion, swelling the gel (holographic sensors).
Figure 2: The sensing equilibrium. High glucose concentration shifts the equilibrium to the anionic tetrahedral form, which is the signal-generating species.
Handling, Stability & Safety
To ensure reproducibility, researchers must account for the inherent instability of boronic acids.
-
Protodeboronation: While the acetyl group is electron-withdrawing (stabilizing the C-B bond against oxidation), prolonged heating in strong aqueous base can lead to C-B bond cleavage. Mitigation: Adhere to temperatures <100°C and avoid strong mineral bases (NaOH) if possible; use Carbonates or Phosphates.
-
Anhydride Formation: 3-APBA spontaneously dehydrates to form boroxines (trimers) upon storage. This changes the effective molecular weight. Mitigation: Always store in a desiccator at 4°C. For precise stoichiometry, some protocols recommend "pre-activating" the acid in basic water to hydrolyze anhydrides before adding the catalyst.
-
Safety Profile:
References
-
PubChem. (2025).[6] 3-Acetylphenylboronic acid (Compound CID 2734310). National Library of Medicine. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[8] Chemical Reviews, 95(7), 2457-2483. [Link]
-
Bull, S. D., et al. (2013). Boronic Acids as Sensors for Saccharides.[9] Accounts of Chemical Research, 46(2), 312-326. [Link]
-
James, T. D., et al. (1996). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374, 345–347. [Link]
Sources
- 1. 3-Acetylphenylboronic acid | 204841-19-0 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3-Acetylphenyl)boronic acid | CAS#:204841-19-0 | Chemsrc [chemsrc.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 12. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing [mdpi.com]
Technical Monograph: 3-Acetylphenylboronic Acid (CAS 204841-19-0)
Strategic Utilization in Medicinal Chemistry & Cross-Coupling Architectures
Executive Summary
3-Acetylphenylboronic acid (CAS 204841-19-0) serves as a pivotal bifunctional scaffold in modern drug discovery and materials science. Unlike simple phenylboronic acids, this reagent offers dual reactivity: the boronic acid moiety facilitates Carbon-Carbon bond formation via Suzuki-Miyaura cross-coupling, while the meta-acetyl group provides a versatile electrophilic handle for downstream functionalization (e.g., reductive amination, condensation to heterocycles). This guide dissects the physicochemical profile, synthetic utility, and mechanistic nuances of this compound, providing researchers with a self-validating roadmap for its application.
Chemical Identity & Physicochemical Profile
Understanding the physical state of 3-Acetylphenylboronic acid is critical for accurate stoichiometry. Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines).
Table 1: Technical Specifications
| Property | Data | Critical Note |
| Chemical Name | 3-Acetylphenylboronic acid | Also known as 3-Boronoacetophenone |
| CAS Number | 204841-19-0 | |
| Molecular Formula | C₈H₉BO₃ | |
| Molecular Weight | 163.97 g/mol | Adjust for water content/boroxine formation |
| Appearance | White to off-white powder | Yellowing indicates oxidation/impurity |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in non-polar solvents (Hexane) |
| Melting Point | 204–208 °C | |
| pKa | ~8.6 (Boronic acid group) | Dictates base selection in coupling |
Expert Insight - The Boroxine Equilibrium: Commercially supplied 3-acetylphenylboronic acid often contains varying amounts of its boroxine trimer.
-
Implication: Weighing the material assuming 100% free acid (MW 163.97) may lead to an under-loading of the reagent.
-
Correction: Verify the purity via ¹H NMR (DMSO-d₆). If the boroxine content is high, add a 5-10% molar excess to the reaction or pre-hydrolyze the sample in the aqueous base solvent system before adding the catalyst.
Synthetic Utility: The Suzuki-Miyaura Interface
The primary utility of CAS 204841-19-0 lies in its ability to transfer the 3-acetylphenyl motif to aryl halides.
3.1 Mechanistic Nuances
The acetyl group at the meta position is electron-withdrawing (EWG). This has two distinct mechanistic consequences compared to electron-rich boronic acids:
-
Transmetallation Rate: The EWG decreases the nucleophilicity of the boronate "ate" complex, potentially slowing the transmetallation step in the catalytic cycle.
-
Stability: The EWG slightly destabilizes the C-B bond toward protodeboronation under high-temperature/strong-base conditions, though less so than ortho substituents.
3.2 Visualization: The Catalytic Cycle
The following diagram illustrates the Suzuki coupling cycle, highlighting the critical Transmetallation phase where 3-Acetylphenylboronic acid enters.
Figure 1: The Suzuki-Miyaura catalytic cycle.[1][2] The 3-acetylphenylboronic acid must first be activated by a base to form the boronate species before entering the Transmetallation step.
Experimental Protocol: Robust Cross-Coupling
This protocol is designed to minimize protodeboronation while ensuring high conversion. It uses a biphasic system which often solubilizes the boronic acid better than anhydrous conditions.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
3-Acetylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Chosen for resistance to oxidation.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Methodology:
-
System Preparation: Charge a reaction vial with the Aryl Bromide, 3-Acetylphenylboronic acid, and K₂CO₃.
-
Degassing (Critical): Add the Dioxane/Water solvent mixture. Sparge with Nitrogen or Argon for 10 minutes. Oxygen is the enemy of the active Pd(0) species.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly to the solution. Seal the vial immediately.
-
Reaction: Heat to 80–90 °C. Monitor via LC-MS or TLC.
-
Note: Do not exceed 100 °C unless necessary, as thermal protodeboronation of the boronic acid accelerates significantly above this threshold.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry over MgSO₄.
4.1 Workflow Visualization
Figure 2: Operational workflow for the Suzuki coupling of 3-Acetylphenylboronic acid.
Troubleshooting & Analytics
5.1 Common Failure Modes
-
Protodeboronation: If the starting material (Aryl Bromide) remains but the boronic acid disappears, the boronic acid likely hydrolyzed to Acetophenone.
-
Solution: Switch to a milder base (K₃PO₄) or anhydrous conditions (Dioxane/K₃PO₄ with no added water).
-
-
Homocoupling: Appearance of 3,3'-diacetylbiphenyl.
-
Solution: This indicates oxygen ingress. Improve degassing efficiency.
-
5.2 Orthogonal Reactivity
Post-coupling, the acetyl group remains intact. It serves as a "chemical handle" for:
-
Reductive Amination: Reaction with amines + NaBH(OAc)₃ → Benzylamines.
-
Heterocycle Formation: Reaction with hydrazines → Pyrazoles (common in kinase inhibitors).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
-
Sigma-Aldrich. (n.d.).[3] 3-Acetylphenylboronic acid Product Datasheet.
-
PubChem. (n.d.). Compound Summary for CID 2734310: 3-Acetylphenylboronic acid.[4]
Sources
Strategic Utilization of (3-Acetylphenyl)boronic Acid
From Nomenclature to Pharmaceutical Application
Executive Summary
(3-Acetylphenyl)boronic acid (CAS: 204841-19-0) represents a critical bifunctional scaffold in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity : the boronic acid moiety serves as a temporary "warhead" for carbon-carbon bond formation (primarily via Suzuki-Miyaura coupling), while the acetyl group remains a robust, protected electrophile ready for downstream diversification (e.g., reductive amination or heterocycle formation). This guide moves beyond basic definitions to provide a field-tested protocol for synthesis, handling, and application, addressing common pitfalls like boroxine anhydride formation that often confuse analytical results.
Part 1: Nomenclature & Structural Identity
While often colloquially referred to as m-acetylphenylboronic acid, the rigorous IUPAC designation is essential for regulatory filing and patent clarity.
| Attribute | Detail |
| IUPAC Name | (3-Acetylphenyl)boronic acid |
| Common Synonyms | 3-Acetylbenzeneboronic acid; m-Acetylphenylboronic acid |
| CAS Number | 204841-19-0 |
| Molecular Formula | C₈H₉BO₃ |
| Molecular Weight | 163.97 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 204–208 °C |
| Solubility | Soluble in MeOH, DMSO, warm EtOH; sparingly soluble in water |
Structural Insight: The meta positioning is thermodynamically significant. Unlike ortho-substituted boronic acids, which suffer from steric deboronation, the meta isomer offers a balance of electronic activation (via the electron-withdrawing acetyl group) without compromising the stability of the C–B bond during palladium catalysis.
Part 2: Synthetic Pathways (The "How-To")
The Challenge: Direct lithiation or Grignard formation from 3-bromoacetophenone is impossible because the organometallic intermediate will immediately attack the ketone (self-immolation). The Solution: A "Self-Validating" protocol involving acetal protection.
Protocol: Protection-Metalation-Hydrolysis Route
This method is preferred for scale-up over the expensive Miyaura borylation (Pd-catalyzed) route.
Step 1: Ketal Protection
-
Reflux 3-bromoacetophenone (1.0 eq) with ethylene glycol (1.5 eq) and p-toluenesulfonic acid (cat.) in toluene using a Dean-Stark trap.
-
Checkpoint: Monitor water collection. Reaction is complete when theoretical water volume is collected.
-
Isolate the 2-(3-bromophenyl)-2-methyl-1,3-dioxolane.
Step 2: Metal-Halogen Exchange & Boron Quench
-
Dissolve the protected bromide in anhydrous THF under Argon. Cool to -78 °C .
-
Add n-BuLi (1.1 eq) dropwise. Crucial: Maintain temp < -70 °C to prevent ketal cleavage or Wurtz coupling.
-
Stir for 30 min, then add Trimethyl borate (B(OMe)₃, 1.5 eq) rapidly.
-
Allow to warm to room temperature (RT) overnight.
Step 3: Hydrolysis (The Deprotection)
-
Quench with 1M HCl (aq). Stir vigorously for 2 hours.
-
Extract with EtOAc, wash with brine, and recrystallize from water/acetonitrile.
Visualization: Synthetic Workflow
Caption: Figure 1.[3][5] Synthesis via ketal protection prevents nucleophilic attack on the ketone.
Part 3: Reactivity Profile & Mechanism (Suzuki-Miyaura)
The primary application of (3-acetylphenyl)boronic acid is in Suzuki-Miyaura cross-coupling.
Mechanistic Nuance - The Role of Base: Many researchers erroneously believe the base deprotonates the palladium species. In reality, the base (e.g., K₂CO₃, K₃PO₄) coordinates to the boron atom, converting the neutral boronic acid (sp² hybridized, electrophilic) into a boronate anion (sp³ hybridized, nucleophilic). This "quaternization" is the rate-determining prerequisite for transmetallation.
Reaction Conditions:
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.
-
Solvent: Dioxane/Water (4:1) is ideal. The water is necessary to dissolve the inorganic base and facilitate the boronate formation.
-
Stoichiometry: Use 1.1–1.2 eq of boronic acid relative to the aryl halide to account for potential protodeboronation.
Visualization: Catalytic Cycle
Caption: Figure 2. The base activates the boronic acid, enabling transmetallation to the Pd(II) center.[6]
Part 4: Handling, Stability, & Analytics
The Boroxine Trap (Analytical Integrity)
A common source of confusion in the lab is the NMR purity of boronic acids. Upon drying or storage, (3-acetylphenyl)boronic acid spontaneously dehydrates to form a cyclic trimer anhydride called a boroxine .
-
Observation: The ¹H NMR in CDCl₃ may show broadened peaks or multiple sets of aromatic signals, appearing "impure."
-
Validation: This is an equilibrium, not decomposition.
-
Equation:
-
-
Corrective Action: To obtain a clean NMR spectra, add 1-2 drops of D₂O to the NMR tube (using CD₃OD or DMSO-d₆ as solvent). The water shifts the equilibrium entirely back to the monomeric acid species.
Diagnostic NMR Signature (DMSO-d₆)
-
δ 13.0-13.5 ppm: Broad singlets (2H) corresponding to B(OH)₂.
-
δ 8.4-8.5 ppm: Singlet (1H), H2 position (flanked by Acetyl and Boron).
-
δ 8.0-8.1 ppm: Doublets, H4/H6 positions.
-
δ 7.5-7.6 ppm: Triplet, H5 position.
-
δ 2.6 ppm: Sharp singlet (3H), Acetyl methyl group.
Storage
-
Store at 2–8 °C.
-
Hygroscopic: Keep container tightly sealed. If the solid becomes "gummy," it has likely absorbed water; recrystallize from acetonitrile/water before use in sensitive stoichiometry.
References
-
IUPAC Nomenclature Rules : International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Cambridge: Royal Society of Chemistry, 2014. Link
-
Suzuki-Miyaura Mechanism : Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483, 1995. Link
-
Boroxine Equilibrium : Hall, D. G.[7][8] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (Detailed discussion on boroxine-acid interconversion). Link
-
Synthesis & Protection : Li, W., et al. "A Convenient and Practical Preparation of Acetylphenylboronic Acids." Chemical Research in Chinese Universities, 2004. (Describes the ketal protection route). Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
Technical Guide: Stability and Storage of 3-Acetylphenylboronic Acid
This guide details the stability profile, degradation mechanisms, and optimal storage protocols for 3-Acetylphenylboronic acid , designed for researchers and drug development professionals.
Executive Summary
3-Acetylphenylboronic acid (CAS: 204841-19-0) is a meta-substituted arylboronic acid widely used as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2] While generally considered air-stable, its handling is complicated by two primary physicochemical behaviors: reversible dehydration (boroxine formation) and protodeboronation .
Unlike simple phenylboronic acid, the presence of the electron-withdrawing acetyl group (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 3-Acetylphenylboronic acid |
| CAS Number | 204841-19-0 |
| Molecular Formula | |
| Molecular Weight | 163.97 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 204–208 °C (Lit.)[1][2][3][4] Note: Wide ranges often indicate anhydride presence. |
| Solubility | Soluble in MeOH, DMSO, EtOH; Insoluble/Low in Water, Hexanes. |
| pKa (Calculated) | ~7.7 (Acidity enhanced by electron-withdrawing acetyl group) |
Stability Mechanisms & Degradation Pathways
Understanding the causality of degradation is essential for troubleshooting failed reactions.
A. The Boroxine Equilibrium (Dehydration)
The most common "impurity" in 3-Acetylphenylboronic acid is not a foreign substance but its own anhydride. Under dry conditions or elevated temperatures, three molecules of the boronic acid condense to form a six-membered cyclic boroxine ring, releasing three water molecules.
-
Mechanism: This is an entropy-driven equilibrium.
-
Impact: Commercial samples often contain 10–50% boroxine. This does not typically hamper Suzuki couplings (as the base/water in the reaction hydrolyzes it back to the acid), but it does affect stoichiometry calculations.
-
Visual Indicator: A shift in melting point toward the higher end (boroxines often melt higher) or a change in crystal habit.
B. Protodeboronation (C-B Bond Cleavage)
The acetyl group is an Electron-Withdrawing Group (EWG). While EWGs generally stabilize boronic acids against oxidation (compared to alkyl boranes), they destabilize the C-B bond under basic conditions.
-
Mechanism: In the presence of strong bases (common in cross-coupling) and water, the boron center forms a boronate anion. If the aryl ring is electron-poor (due to the acetyl group), the ipso-carbon is more susceptible to protonation, leading to C-B bond cleavage and the formation of acetophenone (deboronated byproduct).
-
Prevention: Avoid prolonged exposure to basic aqueous solutions during storage or reaction setup.
C. Oxidative Instability
While less sensitive than alkylboronic acids, arylboronic acids can slowly oxidize to phenols (3-hydroxyacetophenone) upon prolonged exposure to atmospheric oxygen, especially if moist.
Experimental Workflows & Diagrams
Diagram 1: The Dehydration-Hydrolysis Equilibrium
This diagram illustrates the reversible transformation between the active acid and the storage-stable boroxine form.
Caption: The reversible dehydration pathway. Commercial samples exist as a mixture of these two states.
Diagram 2: Storage & Handling Decision Tree
Follow this logic flow to determine the optimal storage condition based on usage frequency.
Caption: Decision matrix for preserving reagent integrity based on usage frequency.
Storage Protocols
A. Environmental Conditions[8][10][11]
-
Temperature:
-
Recommended: Ambient Room Temperature (15–25°C) is acceptable for short-term use.
-
Ideal (Long-term): Refrigeration (2–8°C). Lower temperatures reduce the kinetic rate of oxidation and anhydride formation.
-
Critical Note: If stored cold, allow the container to equilibrate to room temperature before opening to prevent condensation, which accelerates degradation.
-
-
Humidity (The Critical Variable):
-
Boronic acids are hygroscopic. Moisture promotes the hydrolysis of the boroxine back to the acid (good for reaction) but also promotes protodeboronation over time (bad for purity).
-
Protocol: Store in a desiccator or with silica gel packets.
-
-
Light:
-
Store in amber vials or dark cabinets. While not highly photosensitive, UV light can catalyze radical oxidation pathways in the presence of oxygen.
-
B. Re-Validation (Quality Control)
Before using a stored batch for a critical GMP synthesis or SAR study, validate purity:
-
H-NMR (DMSO-d6):
-
Look for the acetyl methyl group singlet (~2.6 ppm).
-
Purity Check: Boronic acid -OH protons typically appear as a broad singlet around 8.0–8.5 ppm. If these are missing or integrated low, the sample may be largely anhydride. This is not a sign of decomposition, but requires mass correction.
-
-
Melting Point:
-
Sharp mp (204–208°C) indicates high purity monomer.
-
Broad/High mp (>215°C) indicates significant boroxine content.
-
Safety & Toxicology
Based on Standard Safety Data Sheets (SDS)
-
GHS Classification:
-
Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.[2]
-
First Aid: In case of contact, wash with soap and water.[6] If in eyes, rinse cautiously with water for 15 minutes.[6]
References
-
PubChem. (n.d.).[7] 3-Acetylphenylboronic acid (CID 2734310).[7] National Library of Medicine. Retrieved February 7, 2026, from [Link]
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine-Acid equilibrium mechanics).
- Cox, P. A., et al. (2016). Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society.
Sources
- 1. 3-Acetylphenylboronic acid | 204841-19-0 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 3-Acetylphenylboronic Acid | 204841-19-0 | TCI EUROPE N.V. [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Acetylphenylboronic Acids: A Technical Guide to Synthesis and Application
[1]
Executive Summary
Acetylphenylboronic acids (APBAs) represent a critical intersection in organometallic chemistry: the successful marriage of a reactive electrophile (the acetyl group) with a Lewis-acidic center (the boronic acid).[1] Historically, the synthesis of APBAs was a significant bottleneck in medicinal chemistry due to the incompatibility of carbonyls with classical organolithium reagents.[2]
This guide details the evolution of APBAs from "impossible targets" to ubiquitous building blocks.[2] It provides validated protocols for their synthesis via Palladium-catalyzed borylation, analyzes their unique pKa modulation in diol sensing, and offers a comprehensive roadmap for their use in drug discovery.[1][2]
Part 1: Historical Genesis & The "Incompatibility" Paradox
The Classical Barrier (1860–1995)
Since Edward Frankland’s discovery of organoboron compounds in 1860, the primary route to arylboronic acids involved the transmetallation of aryl-magnesium (Grignard) or aryl-lithium species with trialkyl borates.[1]
The Problem: This method failed for acetylphenylboronic acids. The "hard" nucleophiles (R-Li or R-Mg-X) preferentially attacked the acetyl ketone (
The Workaround (Pre-1995): To synthesize 4-acetylphenylboronic acid, chemists had to employ a tedious three-step protection strategy:
-
Protection: Convert 4-bromoacetophenone to a ketal using ethylene glycol.[1][2]
-
Lithiation/Borylation: React with
-BuLi and at -78°C. -
Deprotection: Acidic hydrolysis to restore the ketone.[2]
The Miyaura Breakthrough (1995)
The paradigm shifted with the publication of the seminal paper by Ishiyama, Murata, and Miyaura.[2] They introduced the Palladium(0)-catalyzed cross-coupling of tetra(alkoxo)diborons with haloarenes.[1] This method allowed for the introduction of boron in the presence of reactive functional groups like ketones, esters, and nitriles, rendering the protection steps obsolete.[2]
Part 2: Synthetic Methodologies & Protocols[1][3][4]
Comparative Analysis of Synthetic Routes
| Feature | Classical Route (Lithiation) | Modern Route (Miyaura Borylation) |
| Reagents | ||
| Conditions | Cryogenic (-78°C), anhydrous | Mild heating (80°C), DMSO/Dioxane |
| Step Count | 3 (Protect | 1 (Direct Cross-Coupling) |
| FG Tolerance | Poor (No ketones, esters, nitriles) | Excellent (Tolerates ketones, esters) |
| Atom Economy | Low (Heavy use of protecting groups) | High |
Validated Protocol: Synthesis of 4-Acetylphenylboronic Acid
Based on the Ishiyama-Miyaura mechanism (J. Org.[1] Chem. 1995).[2][3][4][5][6][7]
Reagents:
-
4-Bromoacetophenone (1.0 eq)[1]
-
Bis(pinacolato)diboron (
) (1.1 eq)[1][2] - (3 mol%)[1][2]
-
Solvent: Anhydrous DMSO or 1,4-Dioxane[1]
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with Argon (3x). Oxygen acts as a catalyst poison and promotes homocoupling of the aryl halide.
-
Solvation: Dissolve 4-bromoacetophenone and
in degassed DMSO. -
Catalyst Addition: Add KOAc followed by
.[2][5] The solution typically turns dark red/brown.[2] -
Reaction: Heat to 80°C for 2–4 hours. Monitor via TLC (disappearance of bromide) or GC-MS.[1][2]
-
Workup: Dilute with benzene/toluene, wash with water (to remove DMSO/salts), and concentrate.[2]
-
Hydrolysis (Optional): The product is the pinacol ester.[2] To obtain the free acid, treat with
in THF/Water followed by dilute HCl.[2]
Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the crucial role of the Acetate ligand in activating the Palladium center.[2]
Figure 1: The Miyaura Borylation Catalytic Cycle. Note the critical ligand exchange where Acetate (OAc) replaces Bromide, facilitating the transmetallation with the diboron species.[2]
Part 3: Chemical Reactivity & Sensing Applications[1][2][10][11]
Beyond their role as intermediates in Suzuki-Miyaura coupling, APBAs are pivotal in chemical sensing due to the electronic influence of the acetyl group.[2]
The Electronic Effect (pKa Modulation)
The acetyl group is a strong electron-withdrawing group (EWG).[1] In phenylboronic acids, EWGs lower the
Why this matters: Boronic acids bind to diols (sugars like glucose) reversibly.[2] This binding is strongest when the boron is in its tetrahedral (anionic) geometry.[2]
-
At physiological pH (7.4), unsubstituted phenylboronic acid (pKa 8.[2]8) is mostly trigonal (neutral) and binds sugars weakly.[1][2]
-
4-Acetylphenylboronic acid , with a lower pKa, has a higher fraction of tetrahedral species at pH 7.4, leading to higher binding affinity for glucose and other diols.[1][2]
Diol Binding Mechanism
The equilibrium below dictates the utility of APBAs in glucose sensors and drug delivery systems (e.g., insulin-releasing hydrogels).
Figure 2: Equilibrium of Boronic Acid Diol Binding. The acetyl group lowers the pKa, shifting the equilibrium toward the reactive Tetrahedral form at neutral pH.
Part 4: Applications in Drug Development[1][2]
Bioconjugation & Prodrugs
APBAs are used to create "smart" prodrugs.[2] The boronic acid moiety can form a reversible covalent bond with the hydroxyl groups of serine or threonine residues on proteins, or with carbohydrate chains on cell surfaces.[2]
-
Targeting: The acetyl group provides a handle for further functionalization (e.g., forming hydrazones with drug payloads), while the boronic acid acts as the "anchor" to the biological target.[2]
Proteasome Inhibition
While 4-acetylphenylboronic acid is not a drug itself, it is a structural analog used in SAR (Structure-Activity Relationship) studies for developing proteasome inhibitors like Bortezomib .[1][2] The electron-deficient boron atom attacks the active site threonine of the 26S proteasome.[1] The acetyl group in analogs allows researchers to probe the electronic requirements for this binding without altering steric bulk significantly.[2]
References
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995).[2][3][5] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1][4][6] The Journal of Organic Chemistry, 60(23), 7508–7510.[2] Link[1][2]
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1][2]
-
Bull, S. D., et al. (2013).[2] Boronic Acids as Building Blocks for the Construction of Therapeutically Useful Bioconjugates.[2] Accounts of Chemical Research, 46(2), 312–326.[2] Link[1][2]
-
Yan, J., et al. (2005).[2] Glucose-Sensitive Polymer Based on Phenylboronic Acid Derivatives for Insulin Delivery.[1][8] Biomacromolecules, 6(3), 1754–1758.[2] Link[1][2]
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The Strategic Application of 3-Acetylphenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
This guide provides an in-depth technical exploration of 3-acetylphenylboronic acid, a pivotal building block in contemporary medicinal chemistry. We will delve into its strategic applications, focusing on its role in the synthesis of targeted therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
Boronic acids have emerged as indispensable tools in the medicinal chemist's arsenal, largely due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance, enabling the construction of complex molecular architectures.[1][3] Among the vast landscape of commercially available boronic acids, 3-acetylphenylboronic acid presents a unique combination of features that make it particularly valuable in the synthesis of bioactive molecules.[4][5] Its phenyl ring provides a rigid scaffold, while the acetyl group and the boronic acid moiety offer orthogonal handles for chemical modification and coupling reactions, respectively.[4]
The incorporation of boronic acid derivatives into drug candidates has led to several FDA-approved therapeutics, demystifying early concerns about potential toxicity and highlighting their therapeutic potential.[6] These successes have spurred further investigation into boronic acid-containing compounds for a range of diseases, including cancer and inflammatory disorders.[4][6]
Physicochemical Properties of 3-Acetylphenylboronic Acid
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉BO₃ | [7] |
| Molecular Weight | 163.97 g/mol | [7] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 204-208 °C | [3] |
| Solubility | Slightly soluble in DMSO | [3] |
| CAS Number | 204841-19-0 | [7] |
These properties, particularly its stability and solubility, contribute to its versatility in a range of reaction conditions.[8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 3-acetylphenylboronic acid in medicinal chemistry is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction is a robust and versatile method for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active compounds.[3]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl/heteroaryl group and the halide (or triflate) of the electrophilic coupling partner.[1][9]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[1][9]
-
Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the Pd(0) catalyst.[1][9]
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of catalyst, base, and solvent.
-
Palladium Catalyst and Ligands: The choice of palladium catalyst and its associated ligands is critical. Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃), are often employed to facilitate the oxidative addition of less reactive aryl chlorides and to promote the reductive elimination step.[10] Pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly used as the source of the active Pd(0) species.[10]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base should be matched to the specific substrates and solvent system.
-
Solvent: A variety of solvents can be used, often in aqueous mixtures. Common choices include dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The solvent system must be able to dissolve the reactants and facilitate the interaction of the organic and aqueous phases where the base is often dissolved.
Application in the Synthesis of Kinase Inhibitors
3-Acetylphenylboronic acid is a valuable building block for the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[11] The acetylphenyl moiety can be strategically incorporated into inhibitor scaffolds to interact with specific residues in the kinase active site.
Case Study: Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers.[1] Consequently, the development of p38 MAPK inhibitors is an active area of research.
BIRB-796 (Doramapimod) is a potent and selective inhibitor of p38 MAPK that has been in clinical trials for inflammatory diseases.[12][13] While the exact commercial synthesis of BIRB-796 is proprietary, a plausible synthetic route leveraging a Suzuki-Miyaura coupling with a 3-acetylphenylboronic acid derivative can be conceptualized based on its structure.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction using 3-acetylphenylboronic acid with a generic aryl bromide, illustrating a common approach for the synthesis of biaryl cores for kinase inhibitors.
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Acetylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-acetylphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.025 mmol) and PCy₃ (0.1 mmol) in 1,4-dioxane (2 mL) under an inert atmosphere.
-
Add the catalyst solution to the reaction flask via syringe, followed by the remaining 1,4-dioxane (3 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Rationale for Protocol Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.
-
Aqueous Biphasic System: The use of a water-dioxane mixture allows for the dissolution of both the organic substrates and the inorganic base, facilitating the reaction at the interface.
-
Work-up Procedure: The aqueous work-up is designed to remove the inorganic salts and water-soluble byproducts. A final wash with brine helps to remove any remaining water from the organic phase.
Signaling Pathway Intervention
The therapeutic efficacy of kinase inhibitors stems from their ability to modulate specific signaling pathways that are aberrantly activated in disease states.
The p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[14][15] Activation of this pathway leads to the phosphorylation of a number of downstream substrates, ultimately resulting in the transcriptional activation of genes involved in inflammation and cell survival.[5][14]
A p38 MAPK inhibitor synthesized using 3-acetylphenylboronic acid would bind to the p38 enzyme, preventing its phosphorylation of downstream targets and thereby dampening the inflammatory response.[1]
The Rho-Kinase (ROCK) Signaling Pathway
The Rho-kinase (ROCK) signaling pathway is another important therapeutic target, particularly in cardiovascular diseases and cancer.[9][16] This pathway plays a critical role in regulating cell shape, motility, and contraction.[16] Inhibitors of ROCK have shown potential in treating hypertension, glaucoma, and metastasis.[17] The versatile nature of 3-acetylphenylboronic acid makes it a suitable starting material for the synthesis of ROCK inhibitors as well.
Conclusion
3-Acetylphenylboronic acid is a highly valuable and versatile building block in medicinal chemistry. Its primary utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient means of constructing complex molecular scaffolds. As demonstrated, this reagent is particularly well-suited for the synthesis of kinase inhibitors, a class of drugs with profound therapeutic impact. A thorough understanding of its properties, reactivity, and the nuances of the Suzuki-Miyaura coupling is essential for medicinal chemists seeking to leverage its full potential in the discovery and development of novel therapeutic agents. The continued exploration of this and other tailored boronic acids will undoubtedly fuel further innovation in drug design.
References
-
Kuma, Y., et al. (2005). BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. Journal of Biological Chemistry, 280(20), 19472-19479. [Link]
-
Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. opnMe.com. Retrieved February 7, 2026, from [Link]
- Tong, L., et al. (2001). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
-
He, L., et al. (2014). BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells. PLoS ONE, 9(2), e89482. [Link]
-
Feng, J., et al. (2018). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Molecules, 23(10), 2489. [Link]
- Cirillo, P. F., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5053-5057.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. Retrieved February 7, 2026, from [Link]
-
Loirand, G. (2015). RhoA/Rho-kinase and vascular diseases: what is the link? Expert Review of Proteomics, 12(4), 341-354. [Link]
-
Lledo, A. (2014). What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? Movement Disorders Clinical Practice, 1(2), 85-91. [Link]
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Takami, A., et al. (2007). Design and synthesis of rho kinase inhibitors (III). Bioorganic & Medicinal Chemistry, 15(6), 2465-2485. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13173. [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved February 7, 2026, from [Link]
- Colletti, S. L., et al. (2002). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Aryl Pyridazinones. Journal of Medicinal Chemistry, 45(24), 5253-5260.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved February 7, 2026, from [Link]
-
Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
- Lemos, D. R., et al. (2020). New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction. Pflügers Archiv - European Journal of Physiology, 472(7), 757-771.
-
Zhang, Y., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2113. [Link]
-
Creative Diagnostics. (n.d.). Rho Signaling Pathway. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic representation of the p38 mitogen-activated protein kinases (MAPK) signaling pathway. Retrieved February 7, 2026, from [Link]
-
Ciron, D., et al. (2012). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 17(11), 13371-13395. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Retrieved February 7, 2026, from [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18888-18900. [Link]
-
Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved February 7, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 7, 2026, from [Link]
-
Takami, A., et al. (2004). Design and synthesis of Rho kinase inhibitors (I). Bioorganic & Medicinal Chemistry, 12(9), 2115-2137. [Link]
- Bellina, F., et al. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 19(4), 4946-5051.
-
Boron Molecular. (n.d.). 3-Acetylphenylboronic acid. Retrieved February 7, 2026, from [Link]
-
Zhang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(3), 724. [Link]
-
PubChem. (n.d.). 4-Acetylphenylboronic acid. Retrieved February 7, 2026, from [Link]
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- 3. 3-Acetylphenylboronic acid | 204841-19-0 [chemicalbook.com]
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Strategic Utilization of 3-Acetylphenylboronic Acid in Rational Drug Design
Executive Summary
3-Acetylphenylboronic acid (3-APBA) represents a "privileged structure" in medicinal chemistry due to its bifunctional nature. It serves as a molecular pivot, offering a boronic acid moiety for carbon-carbon bond formation (scaffold building) and a meta-positioned acetyl group for downstream functionalization (pharmacophore installation). This guide details the technical specifications, synthetic utility, and strategic application of 3-APBA in the development of kinase inhibitors and biaryl pharmaceuticals.
Part 1: Chemical Architecture & Reactivity Profile
The "Meta" Advantage
In rational drug design, the geometric vector of substituents defines potency. 3-APBA is distinct from its para and ortho isomers:
-
Geometric Vector: The meta substitution creates a "kinked" biaryl geometry (approx. 120° bond angle), often required to access hydrophobic pockets in enzymes (e.g., kinases, proteases) that linear (para) biphenyls cannot reach.
-
Electronic Balance: The acetyl group is electron-withdrawing (
effects). This slightly deactivates the phenyl ring, making the boronic acid more resistant to oxidative degradation compared to electron-rich analogs, though it requires careful base selection during coupling to prevent protodeboronation.
Stability & Handling[1]
-
Protodeboronation: Under high pH and temperature, the C–B bond can cleave. The electron-withdrawing acetyl group can accelerate base-catalyzed deboronation via the formation of a transient aryl anion species [1].
-
Storage: Hygroscopic. Must be stored at 2–8°C under inert atmosphere. Spontaneous dehydration to the boroxine trimer (anhydride) is common but reversible in aqueous reaction media.
Part 2: Core Application – Suzuki-Miyaura Cross-Coupling
The primary utility of 3-APBA is the rapid construction of biaryl scaffolds. The mechanism involves a Pd(0)/Pd(II) catalytic cycle.
Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical role of the base in activating the boronic acid (transmetallation step).
Figure 1: Catalytic cycle of Suzuki-Miyaura coupling using 3-APBA. Note the base activation step is critical for transmetallation.
Optimized Protocol: Biaryl Synthesis
Objective: Coupling 3-APBA with an aryl bromide (e.g., 4-bromo-2-chloropyrimidine) to form a kinase inhibitor scaffold.
| Parameter | Specification | Rationale |
| Catalyst | Bidentate ligand (dppf) prevents Pd precipitation and tolerates steric bulk better than | |
| Solvent | 1,4-Dioxane / Water (4:1) | Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species. |
| Base | Strong enough to activate boron, but mild enough to minimize aldol condensation side-reactions of the acetyl group. | |
| Temp/Time | 80°C, 4–12 hours | Moderate heat drives the reaction; excessive heat (>100°C) risks protodeboronation of the 3-APBA. |
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine aryl bromide (1.0 equiv), 3-APBA (1.2 equiv), and
(0.05 equiv). -
Inert: Seal and purge with Argon for 5 minutes. Oxygen inhibition is the #1 cause of failure.
-
Solvate: Add degassed Dioxane/Water (4:1, 0.1 M concentration).
-
Heat: Stir at 80°C. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with brine. The product will contain the acetyl group, visible in NMR (
ppm singlet).
Part 3: Secondary Functionalization – Reductive Amination
Once the biaryl scaffold is established, the acetyl group serves as a "handle" to introduce solubility-enhancing amines or specific binding elements.
Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Context: Converting the acetyl moiety to a secondary amine (e.g., morpholine or piperazine derivative).
-
Activation: Dissolve the biaryl-ketone (1.0 equiv) and the amine (1.2 equiv) in dry 1,2-Dichloroethane (DCE) or THF.
-
Acid Catalysis: Add catalytic Acetic Acid (1-2 drops). This promotes iminium ion formation [3].
-
Reduction: Add
(1.5 equiv).-
Note: STAB is preferred over
(toxic) or (too strong, reduces ketones to alcohols) because it selectively reduces the iminium ion, not the ketone.
-
-
Conditions: Stir at Room Temperature for 12–24 hours.
-
Quench: Add saturated
. Extract with DCM.
Part 4: Pharmaceutical Case Study – Lck Kinase Inhibitors
Target: Lymphocyte-specific protein tyrosine kinase (Lck), a target for autoimmune diseases. Strategy: Use 3-APBA to construct the "hinge-binding" region of the inhibitor.
The synthesis of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines utilizes 3-APBA to introduce the phenyl ring at the 5-position. The meta-acetyl group is then derivatized to interact with the solvent-exposed region of the ATP binding pocket [4].
Divergent Synthesis Workflow
The following diagram demonstrates how a single batch of 3-APBA can generate a library of drug candidates.
Figure 2: Divergent synthesis strategy. The stability of the acetyl group during Suzuki coupling allows for late-stage diversification.
Part 5: Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Protodeboronation | Switch base to |
| Black Precipitate | "Pd Black" formation | Inefficient ligand. Ensure dppf or XPhos is used. Add catalyst after purging oxygen. |
| No Reaction (Amination) | Steric Hindrance | If the amine is bulky, switch solvent to MeOH (higher dielectric constant) or heat to 50°C. |
| Impurity: Phenol | Oxidation of Boron |
References
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[1] Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]
-
Burchat, A., et al. (2000). "Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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The Strategic Application of 3-Acetylphenylboronic Acid in the Synthesis of Next-Generation Agrochemicals: A Technical Guide
Foreword: The Quest for Precision in Crop Protection
In the dynamic landscape of agrochemical research, the pursuit of novel molecules with enhanced efficacy, selectivity, and favorable environmental profiles is a perpetual endeavor. The strategic design and synthesis of these next-generation crop protection agents hinge on the availability of versatile and reactive chemical building blocks. Among these, 3-Acetylphenylboronic acid has emerged as a pivotal intermediate, offering a unique combination of functionalities that empower chemists to construct complex molecular architectures with precision and efficiency. This technical guide provides an in-depth exploration of the role of 3-Acetylphenylboronic acid in modern agrochemical development, moving beyond theoretical concepts to deliver field-proven insights and actionable protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and authoritative grounding to support the innovative application of this versatile reagent.
Physicochemical Properties and Strategic Importance of 3-Acetylphenylboronic Acid
3-Acetylphenylboronic acid, with the chemical formula CH₃COC₆H₄B(OH)₂, is a white to light yellow crystalline powder.[1] Its strategic importance in synthesis stems from the presence of two key functional groups: the boronic acid moiety and the acetyl group at the meta position.
| Property | Value | Reference |
| CAS Number | 204841-19-0 | |
| Molecular Weight | 163.97 g/mol | |
| Melting Point | 204-208 °C | |
| Appearance | White to light yellow crystalline powder |
The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted phenyl compounds.[2] This reaction is celebrated for its mild conditions, tolerance of a wide range of functional groups, and high yields. The acetyl group, on the other hand, serves as a versatile chemical handle. It can be a key pharmacophore element, directly contributing to the biological activity of the final agrochemical, or it can be a precursor for further chemical modifications, allowing for the fine-tuning of a molecule's properties.
The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Novel Agrochemical Scaffolds
The Suzuki-Miyaura reaction is the primary application of 3-acetylphenylboronic acid in agrochemical synthesis. This palladium-catalyzed reaction couples the boronic acid with an organic halide (or triflate), enabling the construction of complex molecular frameworks that are often the backbones of modern pesticides.
A general representation of the Suzuki-Miyaura coupling reaction is as follows:
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the reaction and depends on the specific substrates being coupled.
Synthesis of Biphenyl-Based Fungicides
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the coupling of 3-acetylphenylboronic acid with an aryl halide. Optimization of specific parameters may be required for different substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-acetylphenylboronic acid (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
Development of Novel Herbicides
The synthesis of novel herbicides often involves the creation of molecules with specific steric and electronic properties to interact with their biological targets. The 3-acetylphenyl group can be strategically incorporated into potential herbicide candidates to modulate these properties. While direct synthesis of a commercial herbicide from 3-acetylphenylboronic acid is not documented in the available literature, the synthesis of phenyl-substituted benzoylpyrazoles as potential grass herbicides illustrates the utility of related building blocks in herbicide discovery.[4]
Insecticide Synthesis and the Role of the Acetyl Moiety
The acetyl group in 3-acetylphenylboronic acid can be a key structural feature in the design of novel insecticides. Ketone-containing compounds are known to exhibit insecticidal activity. Furthermore, the acetyl group can be a precursor for the synthesis of other functional groups, such as oximes or hydrazones, which are present in various insecticidal compounds. For example, research on triazone derivatives containing acylhydrazone moieties has shown promising insecticidal activities.[5]
Workflow for Agrochemical Candidate Synthesis
Figure 2: A generalized workflow for the synthesis of agrochemical candidates.
Structure-Activity Relationship (SAR) Insights
The position and nature of substituents on the phenyl ring of an agrochemical can significantly impact its biological activity. The 3-acetyl group in derivatives synthesized from 3-acetylphenylboronic acid can influence activity in several ways:
-
Electronic Effects: The acetyl group is an electron-withdrawing group, which can affect the overall electron density of the molecule and its interaction with biological targets.
-
Steric Hindrance: The size and orientation of the acetyl group can influence how the molecule fits into the active site of an enzyme or receptor.
-
Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, which can be crucial for binding to a biological target.
A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on phenylpyrrole fungicides, for instance, has demonstrated the importance of the electrostatic field in determining fungicidal activity, a property that would be influenced by the presence of an acetyl group.
Future Perspectives and Conclusion
3-Acetylphenylboronic acid is a valuable and versatile building block for the synthesis of novel agrochemicals. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of diverse molecular scaffolds. While direct examples of its use in currently marketed agrochemicals are not widely published, the principles of its application and the biological activity of structurally related compounds strongly suggest its significant potential in the discovery and development of next-generation fungicides, herbicides, and insecticides.
The future of agrochemical development will increasingly rely on the rational design of molecules with high target specificity and minimal off-target effects. The strategic incorporation of functional groups, such as the acetyl moiety provided by 3-acetylphenylboronic acid, will be instrumental in achieving these goals. Further research into the synthesis and biological evaluation of agrochemicals derived from this promising intermediate is warranted and holds the potential to deliver innovative solutions for sustainable agriculture.
References
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
-
MDPI. Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. [Link]
-
PubMed. Synthesis, fungicidal activity and structure-activity relationships of 3-benzoyl-4-hydroxylcoumarin derivatives. [Link]
-
PubMed. A novel series of substituted 3-phenyl benzoylpyrazoles were prepared and tested as potential grass herbicides. [Link]
-
SIOC Journals. Synthesis, Design and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Research of Phenylpyrrole Fungicides. [Link]
Sources
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- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Synthesis, fungicidal activity and structure-activity relationships of 3-benzoyl-4-hydroxylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Design and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Research of Phenylpyrrole Fungicides [sioc-journal.cn]
The Role of 3-Acetylphenylboronic Acid in Advanced Boron-Based Sensor Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 3-acetylphenylboronic acid as a pivotal molecular component in the design and fabrication of sophisticated boron-based sensors. Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles, strategic considerations in sensor design, and practical, field-tested methodologies for the development of robust analytical tools. Our focus is on empowering researchers to leverage the unique properties of 3-acetylphenylboronic acid for a range of applications, from biomedical diagnostics to pharmaceutical research.
Foundational Principles: The Versatility of Boronic Acids in Molecular Recognition
Boronic acids have emerged as a cornerstone in the field of molecular sensing, primarily due to their remarkable ability to form reversible covalent bonds with 1,2- and 1,3-diols.[1][2] This interaction is highly specific and forms the basis for the detection of a wide array of biologically significant molecules, most notably saccharides.[1][2] The boronic acid moiety, characterized by a boron atom double-bonded to one oxygen atom and single-bonded to two hydroxyl groups, can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The binding of a diol to the boronic acid shifts this equilibrium, a change that can be transduced into a measurable signal.
The versatility of boronic acid-based sensors extends beyond saccharide detection to include reactive oxygen species (ROS), metal ions, and other clinically relevant analytes.[3] The design of these sensors often involves the integration of a fluorophore or an electroactive species, allowing for detection through fluorescence spectroscopy or electrochemical methods.
3-Acetylphenylboronic Acid: A Unique Building Block for Sensor Innovation
3-Acetylphenylboronic acid is a derivative of phenylboronic acid distinguished by the presence of an acetyl group at the meta-position of the phenyl ring.[4] This substitution is not merely an arbitrary modification; it imparts specific electronic and steric properties that can be strategically exploited in sensor design.
Chemical and Physical Properties of 3-Acetylphenylboronic Acid
| Property | Value | Reference |
| Molecular Formula | C₈H₉BO₃ | [4] |
| Molecular Weight | 163.97 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 204-208 °C | [4] |
| Functional Groups | Boronic acid, Ketone | [4] |
The acetyl group is an electron-withdrawing group, which can influence the Lewis acidity of the boron atom. This, in turn, can affect the pKa of the boronic acid and its binding affinity for diols. Researchers can leverage this property to fine-tune the sensor's sensitivity and selectivity for specific analytes under particular physiological conditions.
Designing High-Performance Sensors with 3-Acetylphenylboronic Acid
The development of a sensor based on 3-acetylphenylboronic acid involves the strategic integration of this recognition element with a signal-transducing platform. The choice of platform depends on the desired detection modality, which can be broadly categorized into fluorescent and electrochemical sensing.
Fluorescent Sensors: Illuminating Molecular Interactions
Fluorescent sensors are a popular choice due to their high sensitivity and the ability to perform real-time, non-invasive measurements.[2] The general principle involves coupling 3-acetylphenylboronic acid to a fluorophore. The binding of the target analyte to the boronic acid moiety induces a change in the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity, lifetime, or emission wavelength.
Signaling Pathway for a Generic Fluorescent Boronic Acid Sensor
Caption: Generic signaling pathway for a fluorescent boronic acid sensor.
Electrochemical Sensors: Translating Binding into an Electrical Signal
Electrochemical sensors offer advantages such as high sensitivity, low cost, and miniaturization potential.[6] In this modality, 3-acetylphenylboronic acid is typically immobilized on an electrode surface. The binding of the analyte to the boronic acid alters the electrochemical properties of the electrode-solution interface, which can be measured using techniques like cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy.
Experimental Workflow for an Electrochemical Boronic Acid Sensor
Sources
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Acetylphenylboronic acid = 95 204841-19-0 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Highly efficient electrochemical detection of H2O2 utilizing an innovative copper porphyrinic nanosheet decorated bismuth metal–organic framework modified electrode - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Deep Dive: 3-Acetylphenylboronic Acid (3-APBA) in Oncology
Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Development Scientists, Medicinal Chemists, and Bioengineers
Part 1: Core Directive & Executive Summary
The "Privileged Scaffold" of Tumor Targeting 3-Acetylphenylboronic acid (3-APBA) is not merely a chemical reagent; it is a bifunctional molecular bridge that solves a critical challenge in cancer nanomedicine: How to attach a tumor-targeting ligand without deactivating it.
Unlike simple phenylboronic acid (PBA), which lacks a conjugation handle, or carboxy-PBAs, which require amide coupling that can alter electronic properties, 3-APBA offers a unique ketone "handle" (the acetyl group) orthogonal to its boronic acid "warhead." This allows researchers to conjugate the molecule to drug delivery systems via hydrazone or oxime ligation while leaving the boronic acid moiety free to engage sialic acid residues overexpressed on cancer cell surfaces.
This guide details the physicochemical advantages of 3-APBA, its mechanism of tumor recognition, and a validated protocol for synthesizing 3-APBA-functionalized nanocarriers.
Part 2: Scientific Integrity & Logic
Chemical Architecture: The "Orthogonal Handle" Advantage
The utility of 3-APBA lies in its ability to perform two distinct functions simultaneously, mediated by its specific substitution pattern.
-
The Warhead (Boronic Acid): The boronic acid group [-B(OH)₂] acts as a reversible covalent ligand for 1,2- or 1,3-diols. In the context of oncology, its primary target is sialic acid (SA) , a sugar residue hypersialylated on the glycocalyx of metastatic tumor cells.[1][2]
-
The Handle (Acetyl Group): The ketone at the meta position serves as a bio-orthogonal attachment point. It reacts selectively with hydrazides (R-NH-NH₂) or hydroxylamines (R-O-NH₂) to form stable hydrazone or oxime linkages. This reaction proceeds in aqueous conditions and does not interfere with the boronic acid's ability to undergo Lewis acid-base transitions.
Electronic Tuning & pKa Optimization
A critical, often overlooked feature of 3-APBA is the electronic effect of the acetyl group.
-
Standard PBA pKa: ~8.8[3]
-
3-APBA pKa: ~7.7
The acetyl group is an electron-withdrawing group (EWG) . It pulls electron density from the phenyl ring, increasing the Lewis acidity of the boron atom. This lowers the pKa, shifting the equilibrium toward the tetrahedral boronate anion form at physiological pH (7.4) and, crucially, at the slightly acidic pH of the tumor microenvironment (pH 6.5–6.8). This makes 3-APBA a superior binder of sialic acid compared to unsubstituted PBA.
Mechanism of Action: Tumor-Specific Targeting
The mechanism relies on the Warburg Effect and Hypersialylation .
-
Hypersialylation: Malignant cells overexpress sialic acid to evade immune detection and facilitate metastasis.
-
Acidosis: Tumor tissues are acidic (pH ~6.5) due to lactate production.
-
Binding Selectivity:
-
At pH 7.4 (Blood/Normal Tissue): 3-APBA exists in equilibrium but binding to glucose/blood sugars is weak and reversible.
-
At pH 6.5 (Tumor): The lowered pKa of 3-APBA allows it to maintain significant affinity for sialic acid. The boronate-sialic acid complex is stabilized by the unique geometry of sialic acid's glycerol side chain, forming a stable cyclic ester.
-
Figure 1: Mechanism of pH-dependent tumor targeting. The electron-withdrawing acetyl group lowers the pKa, facilitating activation and stable binding to sialic acid in the acidic tumor microenvironment.
Part 3: Experimental Protocols & Data
Protocol: Synthesis of 3-APBA Functionalized Nanocarriers (Hydrazone Ligation)
This protocol describes the conjugation of 3-APBA to a Hydrazide-PEG-Lipid (Hz-PEG-DSPE), creating a lipid anchor that can be inserted into liposomes or micelles for tumor targeting.
Reagents:
-
3-Acetylphenylboronic acid (3-APBA)
-
DSPE-PEG-Hydrazide (MW 2000 or 3400)
-
Methanol (anhydrous)
-
Acetic Acid (catalyst)
-
Dialysis tubing (MWCO 1000 Da)
Step-by-Step Methodology:
-
Dissolution: Dissolve 50 mg of DSPE-PEG-Hydrazide in 2 mL of anhydrous methanol. Ensure complete solvation.
-
Activation: Add a 10-fold molar excess of 3-APBA (approx. 4-5 mg, calculated based on MW) to the solution.
-
Catalysis: Add glacial acetic acid (catalytic amount, ~10 µL) to adjust pH to ~5.0, promoting hydrazone formation.
-
Reaction: Stir the mixture at room temperature (25°C) for 24 hours in the dark. The ketone of 3-APBA reacts with the hydrazide to form a hydrazone linkage.
-
Reaction:R-C(=O)-CH3 + H2N-NH-PEG-Lipid → R-C(CH3)=N-NH-PEG-Lipid + H2O
-
-
Purification: Transfer the reaction mixture to a dialysis bag (MWCO 1000 Da). Dialyze against methanol for 24 hours (change solvent 3 times) to remove unreacted 3-APBA.
-
Validation: Analyze the product via 1H-NMR . Look for the disappearance of the hydrazide protons and the shift of the acetyl methyl protons.
-
Storage: Lyophilize the product to obtain a white powder. Store at -20°C under argon.
Self-Validating Control:
-
Fluorescence Assay: To verify binding potential, incubate the final conjugate with Alizarin Red S (ARS). ARS is fluorescent; when it binds to the boronic acid, fluorescence changes (or color shifts). If the conjugate does not bind ARS, the boronic acid may have been oxidized or the conjugation failed.
Data Summary: 3-APBA vs. Standard PBA
| Feature | Phenylboronic Acid (PBA) | 3-Acetylphenylboronic Acid (3-APBA) | Impact on Cancer Research |
| pKa | ~8.8 | ~7.7 | 3-APBA binds better at physiological/tumor pH. |
| Conjugation | Difficult (requires functionalization) | Easy (Ketone handle) | Direct ligation to hydrazide-carriers. |
| Sialic Acid Ka | ~20 M⁻¹ (pH 7.4) | >100 M⁻¹ (pH 6.5)* | Enhanced retention in tumor tissue. |
| Stability | High | High (Hydrazone is pH sensitive) | Hydrazone linkage can cleave in lysosomes (pH 5.0), releasing drug payload. |
*Note: Binding constants (Ka) are approximate and dependent on specific buffer conditions and competitive sugars.
Part 4: Visualization of Synthetic Workflow
The following diagram illustrates the synthetic pathway from the raw reagent to the functionalized drug delivery system.
Figure 2: Synthetic workflow for creating tumor-targeted nanocarriers using 3-APBA. The ketone handle allows efficient "click-like" conjugation.
References
-
Chemical Properties & pKa: PubChem Compound Summary for CID 3702122, 3-Acetylphenylboronic acid. National Center for Biotechnology Information (2025). [Link]
-
Sialic Acid Targeting Mechanism: Phenylboronic acid in targeted cancer therapy and diagnosis. Journal of Nanobiotechnology (2025). [Link]
-
Glucose/Sialic Acid Binding: Molecular recognition of sialic acid end groups by phenylboronates. Chemistry - A European Journal (2005). [Link]
-
Drug Delivery Applications: Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. Polymer Chemistry (2024).[4][5] [Link]
-
Suzuki Coupling Utility: Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling. Pharmaceuticals (2022).[1] [Link]
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- 2. thno.org [thno.org]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles [mdpi.com]
- 5. pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Acetylphenylboronic Acid in Advanced Materials Science: A Technical Guide
Introduction: Beyond a Simple Building Block
3-Acetylphenylboronic acid (3-APBA), a seemingly unassuming aromatic boronic acid, has emerged as a cornerstone in the design and synthesis of sophisticated functional materials. Its unique molecular architecture, featuring a boronic acid moiety for reversible covalent bonding and an acetyl group for versatile chemical modification, provides a powerful toolkit for materials scientists. This guide offers an in-depth exploration of 3-APBA's applications, moving beyond a mere catalog of its uses to elucidate the fundamental principles that govern its utility in glucose sensing, stimuli-responsive polymers, and as a strategic component in organic synthesis for novel material development. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of not just how to use 3-APBA, but why specific experimental choices are made to achieve desired material properties.
Core Properties and Chemical Versatility of 3-Acetylphenylboronic Acid
At the heart of 3-APBA's functionality lies the boronic acid group (-B(OH)₂). This Lewis acidic moiety can form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes biologically crucial molecules like glucose.[1] This interaction is highly dependent on the surrounding pH, providing a built-in "switch" for material responsiveness. The acetyl group (-COCH₃) at the meta-position offers a reactive handle for a variety of organic transformations, allowing for its incorporation into polymeric backbones or functionalization with other chemical entities. This dual functionality makes 3-APBA a highly versatile building block in materials science.[1]
Application I: High-Fidelity Glucose Sensing
The reversible interaction between the boronic acid group of 3-APBA and the diol functionalities of glucose forms the basis of non-enzymatic glucose sensors.[2] Unlike traditional enzyme-based sensors, which can be susceptible to denaturation from changes in temperature and pH, 3-APBA-based sensors offer enhanced stability and a longer shelf-life.[3]
Mechanism of Glucose Detection
The fundamental principle of glucose sensing with 3-APBA-functionalized materials involves a competitive binding mechanism. In a typical sensor design, a polymer containing 3-APBA is complexed with a signaling molecule, which can be an electroactive polymer or a fluorescent dye.[3] When glucose is introduced, it competitively binds to the boronic acid sites, displacing the signaling molecule.[3] This displacement event generates a measurable signal—be it a change in electric current, fluorescence, or color—that is proportional to the glucose concentration.[3]
Diagram: Glucose Sensing Mechanism
Experimental Protocol: Fabrication of a Holographic Glucose Sensor
This protocol details the fabrication of a holographic glucose sensor embedded in a hydrogel containing a 3-APBA derivative, 3-acrylamidophenylboronic acid (3-AAPBA). The principles are directly applicable to systems using 3-APBA.
Materials:
-
Glass microscope slides
-
Acrylamide
-
N,N'-methylenebisacrylamide (MBA)
-
3-Acrylamidophenylboronic acid (3-AAPBA)
-
(3-Acrylamidopropyl)trimethylammonium chloride (ATMA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
Glucose standards
-
Blood plasma samples
Procedure:
-
Hologram Preparation: Prepare a prepolymer solution containing acrylamide, MBA (crosslinker), 3-AAPBA (sensing element), ATMA, and a photoinitiator in an aqueous buffer.
-
Hologram Recording: Deposit the prepolymer solution between two glass slides and expose it to a laser interference pattern to create a holographic grating within the hydrogel.
-
Polymerization: Cure the hydrogel using UV light.
-
Washing: Remove unreacted monomers by washing the hydrogel extensively in deionized water.
-
Sensor Interrogation and Calibration:
-
Equilibrate the holographic sensor in PBS to establish a baseline diffraction wavelength.
-
Immerse the sensor in solutions of known glucose concentrations (in PBS or plasma) and record the shift in the diffraction wavelength.
-
Generate a calibration curve by plotting the wavelength shift against the glucose concentration.
-
-
Sample Measurement: Immerse the calibrated sensor in a test sample (e.g., blood plasma) and measure the diffraction wavelength to determine the glucose concentration.
Data Presentation: Performance of a Phenylboronic Acid-Based Glucose Sensor
The performance of a glucose sensor is critically evaluated by its accuracy and specificity. The following table summarizes the results of an interference study on a holographic sensor, presented in a Clarke error grid format, which assesses the clinical significance of sensor errors.
| Zone | Interpretation | Number of Measurements | Percentage |
| A | Clinically Accurate | 57 | 90.47% |
| B | Benign Outcome | 6 | 9.53% |
| C | Overcorrection | 0 | 0% |
| D | Failure to Detect | 0 | 0% |
| E | Erroneous Treatment | 0 | 0% |
Table 1: Clarke Error Grid Analysis of a holographic glucose sensor in the presence of common interferents.[4] The high percentage of readings in zones A and B indicates good specificity for glucose.
Application II: "Smart" Stimuli-Responsive Polymers
Polymers incorporating 3-APBA moieties exhibit "smart" behavior, undergoing significant changes in their physical or chemical properties in response to external stimuli such as pH, the presence of sugars, and reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[5] This responsiveness makes them ideal candidates for applications in drug delivery, self-healing materials, and tissue engineering.[6]
Causality of Stimuli-Responsiveness
-
pH-Responsiveness: The boronic acid group exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. At pH values above the pKₐ of the boronic acid, the anionic form predominates, leading to increased hydrophilicity and swelling of the polymer due to electrostatic repulsion.[7]
-
Sugar-Responsiveness: The binding of diols like glucose to the boronic acid lowers its pKₐ, promoting the formation of the anionic boronate ester.[7] This can induce swelling or deswelling of the polymer network depending on the specific architecture and crosslinking.
-
H₂O₂-Responsiveness: The carbon-boron bond in phenylboronic acids is susceptible to oxidation by H₂O₂, which cleaves the boronic acid group and converts it to a phenol. This irreversible chemical change can be harnessed to trigger the degradation of the polymer and the release of an encapsulated payload.
Diagram: Stimuli-Responsive Behavior of 3-APBA Polymers
Experimental Protocol: Synthesis of a 3-APBA-Containing Stimuli-Responsive Polymer
This protocol describes the synthesis of a copolymer of a 3-APBA derivative and N-isopropylacrylamide (NIPAM), a thermoresponsive monomer, to create a multi-responsive hydrogel.
Materials:
-
3-Acrylamidophenylboronic acid (AAPBA)
-
N-isopropylacrylamide (NIPAM)
-
N,N'-methylenebisacrylamide (MBA) (crosslinker)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Dimethylformamide (DMF) (solvent)
-
Diethyl ether
Procedure:
-
Monomer Dissolution: In a reaction tube, dissolve AAPBA, NIPAM, MBA, and AIBN in DMF.
-
Degassing: Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed reaction tube in an oil bath preheated to 70°C and allow the reaction to proceed for 12 hours.
-
Polymer Precipitation: Cool the reaction tube in an ice bath and precipitate the polymer by adding the reaction mixture to an excess of diethyl ether.
-
Purification: Collect the polymer by filtration, wash with fresh diethyl ether, and dry under vacuum.
Application III: A Strategic Component in Organic Synthesis
Beyond its direct use in functional materials, 3-APBA is a valuable reactant in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[8] This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organic halide, enabling the construction of complex molecular architectures for advanced materials.
The Suzuki-Miyaura Coupling: A Powerful Tool for Materials Synthesis
The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[8] This makes it an indispensable tool for synthesizing conjugated polymers for organic electronics, functional dyes for sensing applications, and complex ligands for catalysis.
Diagram: Suzuki-Miyaura Coupling Workflow
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-acetylphenylboronic acid with an aryl bromide.
Materials:
-
3-Acetylphenylboronic acid
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
Sodium carbonate (base)
-
Water and Ethanol (solvents)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (drying agent)
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine 3-acetylphenylboronic acid, the aryl bromide, sodium carbonate, and a palladium catalyst in a mixture of water and ethanol.[9]
-
Reaction Conditions: Heat the mixture to 60-80°C with vigorous stirring for 1-2 hours.[3]
-
Product Isolation:
-
Cool the reaction mixture and acidify with dilute HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Conclusion and Future Outlook
3-Acetylphenylboronic acid has proven to be a remarkably versatile and powerful building block in materials science. Its unique combination of a diol-responsive boronic acid and a chemically accessible acetyl group has enabled the development of advanced materials for a range of applications, from non-enzymatic glucose sensors to multi-stimuli-responsive "smart" polymers. The synthetic accessibility of 3-APBA and its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling further solidify its importance in the creation of novel, complex material architectures.
Looking ahead, the continued exploration of 3-APBA in multicomponent reactions and the development of new polymerization techniques will undoubtedly lead to materials with even greater complexity and functionality. The integration of 3-APBA-based materials into microfluidic devices, wearable sensors, and targeted drug delivery systems represents exciting frontiers for future research. As our understanding of the intricate interplay between molecular structure and material properties deepens, 3-acetylphenylboronic acid is poised to remain a key player in the innovation of next-generation materials.
References
- Wu, J., et al. (2019). Glucose-Sensitive Nanoparticles Based On Poly(3-Acrylamidophenylboronic Acid-Block-N-Vinylcaprolactam) For Insulin Delivery. International journal of nanomedicine, 14, 8059–8072.
-
University of Bath. (2022, February 2). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. Retrieved February 7, 2026, from [Link]
-
MDPI. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. Retrieved February 7, 2026, from [Link]
- Li, Y., et al. (2021). Stimuli-Responsive Multifunctional Phenylboronic Acid Polymers Via Multicomponent Reactions: From Synthesis to Application.
-
Studylib. (n.d.). Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. Retrieved February 7, 2026, from [Link]
- Zhao, Y., et al. (2020). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
- Alexeeva, N. V., et al. (2010). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Journal of diabetes science and technology, 4(6), 1454–1463.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved February 7, 2026, from [Link]
-
PubMed. (2018). Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Retrieved February 7, 2026, from [Link]
- Dong, Y., et al. (2017). Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin.
- Zhang, Y., et al. (2013). Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. Polymer Chemistry, 4(18), 4746-4757.
-
Nottingham ePrints. (n.d.). Development of a Glucose Sensitive Insulin Delivery PLGA Microparticle System. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]
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- 1. 3-Acetylphenylboronic acid = 95 204841-19-0 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimuli-Responsive Multifunctional Phenylboronic Acid Polymers Via Multicomponent Reactions: From Synthesis to Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Acetylphenylboronic Acid
Introduction: The Strategic Importance of Biaryl Ketones and the Suzuki-Miyaura Coupling
In the landscape of modern drug discovery and materials science, the biaryl ketone motif is a cornerstone of molecular design. These structures are integral to a multitude of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of these complex architectures with high efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of polyolefins, styrenes, and substituted biphenyls.[1]
This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 3-acetylphenylboronic acid with various aryl halides. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of the catalyst, base, and solvent, and offer practical guidance for reaction setup, optimization, and troubleshooting. The presence of the electron-withdrawing acetyl group on the boronic acid presents specific considerations that will be addressed to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][5][6] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a square planar palladium(II) intermediate.[5][6] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[7]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species.[1][8]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Acetylphenylboronic Acid
This protocol provides a general procedure for the coupling of 3-acetylphenylboronic acid with an aryl bromide. It is intended as a starting point and may require optimization for specific substrates.
Materials and Reagents:
-
3-Acetylphenylboronic acid
-
Aryl bromide (or other suitable aryl halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassing equipment (e.g., argon or nitrogen line, Schlenk flask)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-acetylphenylboronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (typically 0.1-0.2 M concentration relative to the limiting reagent). Then, add the palladium catalyst (1-5 mol%).
-
Degassing: Sparge the reaction mixture with the inert gas for an additional 10-15 minutes to ensure all dissolved oxygen is removed.[9]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Key Reaction Parameters: A Deeper Dive
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, base, and solvent.
Palladium Catalysts
The choice of palladium catalyst and its associated ligands is critical for achieving high yields and turnover numbers. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[10]
| Catalyst System | Common Substrates | Key Considerations |
| Pd(PPh₃)₄ | Aryl bromides and iodides | A versatile and commonly used catalyst. Can be sensitive to air and moisture. |
| Pd(dppf)Cl₂ | Aryl chlorides, bromides, and iodides | The dppf ligand provides good stability and activity. Often used for more challenging couplings.[4] |
| Pd₂(dba)₃ with a phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos) | A wide range of aryl halides, including chlorides and triflates | Highly active catalyst systems that can operate at lower temperatures and catalyst loadings.[8] |
| Heterogeneous Catalysts (e.g., Pd/C) | Aryl bromides and iodides | Offers the advantage of easy separation and potential for recycling. Reactions are often run in aqueous media.[11] |
The Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, forming a more reactive boronate species.[1][8] The choice of base can also influence the rate of reductive elimination and the stability of the catalyst.
| Base | Strength | Common Applications |
| K₂CO₃ / Na₂CO₃ | Moderate | Widely used, often in aqueous solvent mixtures. |
| Cs₂CO₃ | Strong | Highly effective, particularly for less reactive substrates. Its high solubility in organic solvents can be advantageous. |
| K₃PO₄ | Strong | A strong, non-nucleophilic base that is often effective in challenging couplings.[6] |
| Organic Bases (e.g., Et₃N) | Weak | Can be used in specific cases, but generally less effective than inorganic bases. |
Solvent Selection
The solvent not only dissolves the reactants but can also significantly influence the reaction rate and selectivity.[12] Aprotic solvents are commonly employed, and the addition of water can sometimes be beneficial for dissolving the base and accelerating the reaction.[9]
| Solvent | Polarity | Typical Use Cases |
| Toluene | Nonpolar | A common and effective solvent for a wide range of Suzuki couplings. |
| 1,4-Dioxane | Polar aprotic | Another widely used solvent, often in combination with water. |
| Tetrahydrofuran (THF) | Polar aprotic | A good general-purpose solvent for Suzuki reactions. |
| Dimethylformamide (DMF) | Polar aprotic | Its high polarity can be beneficial for dissolving salts and for couplings involving less reactive substrates.[12] |
Considerations for 3-Acetylphenylboronic Acid
The acetyl group on the 3-acetylphenylboronic acid is electron-withdrawing. While electron-deficient boronic acids are generally good coupling partners, careful consideration of the reaction conditions is necessary. The electron-withdrawing nature of the acetyl group can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. To counteract this, a stronger base such as Cs₂CO₃ or K₃PO₄ may be beneficial. Additionally, a highly active catalyst system, such as one employing a bulky, electron-rich phosphine ligand, can help to facilitate the catalytic cycle.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation), insufficient degassing, incorrect base or solvent, low reaction temperature. | Ensure rigorous degassing.[9] Screen different bases and solvents. Increase the reaction temperature. Try a more active catalyst system.[13] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction. | Thoroughly degas the reaction mixture.[9] Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst. |
| Protodeboronation | Presence of water and/or base, prolonged reaction times at high temperatures. | Use anhydrous conditions if possible. Minimize reaction time. Consider using a boronic ester (e.g., a pinacol ester) for increased stability. |
| β-Hydride Elimination | If using an alkylboronic acid with β-hydrogens. | Not directly applicable to 3-acetylphenylboronic acid, but a common side reaction to be aware of in other Suzuki couplings.[9] |
Conclusion
The Suzuki-Miyaura coupling of 3-acetylphenylboronic acid is a robust and reliable method for the synthesis of valuable biaryl ketone building blocks. By understanding the underlying mechanism and the critical roles of the various reaction components, researchers can effectively optimize conditions for their specific substrates. This application note provides a solid foundation for the successful implementation of this powerful transformation in the pursuit of novel pharmaceuticals and advanced materials.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4057–4067.
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
C-H Activation. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
Wordpress. (n.d.). Pd/C and Other Heterogeneous Catalysts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(1), 299-303.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pd/C and Other Heterogeneous Catalysts - Wordpress [reagents.acsgcipr.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 3-Acetylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Acetylphenylboronic Acid in Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, has become indispensable in both academic and industrial settings, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[2][3] The coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate offers a powerful method for constructing biaryl and substituted aromatic structures.[4][5]
3-Acetylphenylboronic acid is a particularly valuable building block in this context. The acetyl moiety serves as a versatile functional handle, amenable to a wide array of subsequent chemical transformations. This allows for the late-stage diversification of drug candidates and other high-value molecules. The presence of the electron-withdrawing acetyl group can influence the electronic properties of the boronic acid, impacting the transmetalation step of the catalytic cycle. A thorough understanding of the reaction mechanism and careful selection of the palladium catalyst and reaction conditions are therefore paramount to achieving high yields and purity.
This comprehensive guide provides an in-depth exploration of the palladium-catalyzed Suzuki coupling of 3-acetylphenylboronic acid. It offers detailed experimental protocols, a discussion of the underlying mechanistic principles, and practical troubleshooting advice to empower researchers in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This oxidizes the palladium from its 0 to +2 oxidation state, forming an organopalladium(II) complex. The reactivity of the aryl halide is a critical factor in this step, with the general trend being I > Br > OTf >> Cl.[4] The presence of electron-withdrawing groups on the aryl halide can accelerate this step.
-
Transmetalation: This is the crucial bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium(II) complex, displacing the halide.[5] The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands on the palladium catalyst often promote this step.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of 3-acetylphenylboronic acid with an aryl bromide using two common and effective palladium catalyst systems.
Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is a robust and widely applicable method for the Suzuki coupling of a variety of substrates. Pd(PPh₃)₄ is a commercially available and relatively air-stable Pd(0) catalyst precursor.
Materials:
-
3-Acetylphenylboronic acid
-
Aryl bromide (e.g., 3-bromobenzonitrile)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-acetylphenylboronic acid (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and deionized water (1 mL). Stir the mixture to dissolve the reagents.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Diagram of the Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical Suzuki coupling experiment.
Protocol 2: Suzuki Coupling using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]
PdCl₂(dppf) is a highly efficient and versatile catalyst, often effective for more challenging substrates and capable of promoting the reaction at lower catalyst loadings.
Materials:
-
3-Acetylphenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ [PdCl₂(dppf)·CH₂Cl₂]
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Tetrahydrofuran (THF) or Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware as listed in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask containing a stir bar, dissolve 3-acetylphenylboronic acid (1.5 mmol, 1.5 equiv.) and the aryl bromide (1.0 mmol, 1.0 equiv.) in THF (6 mL) or toluene (6 mL).
-
Base and Catalyst Addition: Add cesium carbonate (2.0 mmol, 2.0 equiv.) or potassium phosphate (2.0 mmol, 2.0 equiv.) and PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (for THF) or 100 °C (for toluene) and maintain under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS. Reactions with this catalyst are often complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of diatomaceous earth to remove palladium residues.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield the pure product.
Data Summary and Comparison
The choice of catalyst and reaction conditions can significantly influence the outcome of the Suzuki coupling. The following table provides a comparative summary of the two protocols.
| Parameter | Protocol 1: Pd(PPh₃)₄ | Protocol 2: PdCl₂(dppf) | Rationale and Insights |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Pd(PPh₃)₄ is a classic, reliable catalyst. PdCl₂(dppf) often shows higher activity and is effective for a broader range of substrates, including electron-rich and sterically hindered partners. |
| Catalyst Loading | 2-5 mol% | 1-3 mol% | The higher activity of PdCl₂(dppf) generally allows for lower catalyst loadings, which is economically and environmentally advantageous. |
| Base | K₂CO₃ (mild) | Cs₂CO₃ or K₃PO₄ (stronger) | The choice of base is crucial for activating the boronic acid. Cs₂CO₃ and K₃PO₄ are more soluble in organic solvents and are often more effective, especially for less reactive substrates. |
| Solvent System | Dioxane/Water or Toluene/Water | THF or Toluene (often with minimal or no water) | The solvent system affects the solubility of reactants and the rate of reaction. Dioxane and THF are common choices. The presence of water is often necessary to facilitate the dissolution of the base and the formation of the boronate "ate" complex. |
| Temperature | 80-100 °C | 65-110 °C | Reaction temperatures are chosen to ensure a reasonable reaction rate without causing degradation of reactants or products. |
| Reaction Time | 12-24 hours | 2-8 hours | The higher catalytic activity of the PdCl₂(dppf) system typically leads to significantly shorter reaction times. |
Troubleshooting and Scientific Insights
Even with optimized protocols, challenges can arise in Suzuki coupling reactions. Understanding the potential pitfalls and their solutions is key to success.
-
Low Yield or No Reaction:
-
Inactive Catalyst: Ensure the palladium catalyst is of high quality and has not degraded. Pd(0) catalysts can be sensitive to air and moisture. Consider using a fresh batch or a more robust pre-catalyst.
-
Inefficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction mixture is thoroughly degassed before heating.
-
Base Incompatibility: The chosen base may not be strong enough or sufficiently soluble in the reaction medium. Consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with water or other protic sources to replace the boronic acid group with a hydrogen atom. This can be mitigated by using anhydrous solvents, a stronger base, or by using boronic esters (e.g., pinacol esters) which are more stable.[6]
-
-
Formation of Side Products:
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules (Ar-Ar) or two aryl halide molecules can occur. This is often promoted by the presence of oxygen or if the transmetalation step is slow. Ensuring an inert atmosphere and optimizing the reaction conditions to favor cross-coupling can minimize this.
-
Side Reactions of the Acetyl Group: The acetyl group is generally stable under Suzuki coupling conditions. However, under strongly basic conditions and elevated temperatures, there is a theoretical possibility of aldol-type side reactions if other enolizable ketones or aldehydes are present. Using milder bases like K₂CO₃ or NaHCO₃ and maintaining the lowest effective reaction temperature can help avoid such issues.
-
-
Difficult Purification:
-
Palladium Residues: Residual palladium can contaminate the product. Filtering the reaction mixture through a pad of diatomaceous earth or silica gel after the reaction can help remove a significant portion of the palladium.
-
Boronic Acid-Related Impurities: Unreacted boronic acid and its byproducts can sometimes be challenging to remove. An acidic or basic wash during the workup can often help in their removal.
-
Conclusion
The palladium-catalyzed Suzuki coupling of 3-acetylphenylboronic acid is a powerful and reliable method for the synthesis of functionalized biaryl compounds that are of significant interest to the pharmaceutical and materials science industries. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a strong foundation for the successful application of this important transformation.
References
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved from [Link]
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- Suzuki coupling reaction of bromobenzene with phenylboronic acid.
- Suzuki reactions in novel liquids. Diva-portal.org.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids. The Journal of Organic Chemistry.
- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of California, San Diego.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Suzuki Coupling. Organic Chemistry Portal.
- Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. PubMed.
Sources
High-Efficiency Suzuki Coupling of 3-Acetylphenylboronic Acid: Base Selection & Optimization
Executive Summary
3-Acetylphenylboronic acid (CAS: 204841-19-0) is a versatile building block in medicinal chemistry, particularly for introducing a metabolic handle or a linker attachment point. However, its successful coupling presents a specific chemoselective challenge: the meta-acetyl group is electron-withdrawing, which activates the boronic acid for transmetallation but simultaneously increases susceptibility to protodeboronation and potential base-mediated enolization .
This guide provides a scientifically grounded strategy for base selection, moving beyond trial-and-error to a mechanistic approach. We prioritize Potassium Phosphate (
Scientific Foundation: The "Meta-Acetyl" Challenge
To optimize the reaction, one must understand the electronic influence of the substrate.
Electronic Activation vs. Instability
The acetyl group at the C3 position exerts an electron-withdrawing effect (-I, -M) on the aromatic ring.
-
The Benefit: It increases the Lewis acidity of the boron center, facilitating the formation of the active trihydroxyboronate species (
) upon base attack. This generally accelerates the transmetallation step. -
The Risk (Protodeboronation): The same electron deficiency stabilizes the sigma-complex intermediate formed during hydrolytic cleavage of the C-B bond. Under high pH or high temperature, this leads to the formation of acetophenone (deboronated byproduct) rather than the biaryl product.
Enolization Risks
Unlike simple arylboronic acids, the acetyl group possesses
-
Self-aldol condensation (oligomerization).
-
Claisen condensation with ester-containing coupling partners.
Directive: Avoid alkoxide bases. Stick to Carbonates, Phosphates, or Fluorides.
Mechanistic Workflow & Base Role
The following diagram illustrates the catalytic cycle, highlighting the critical "Decision Point" where the choice of base determines whether the cycle proceeds to Product or diverts to Byproducts.
Figure 1: Catalytic cycle emphasizing the bifurcation at the Boronate complex.[1][2] An optimal base accelerates the Green path (Transmetallation) while suppressing the Red path (Deboronation).
Base Selection Matrix
Select your base based on the coupling partner and solvent constraints.
| Base Class | Specific Base | Recommended For | Risk Profile | |
| Carbonates | 10.3 | Standard Protocol. Robust substrates; aqueous mixtures ( | High pH in water can promote deboronation if reaction times are long. | |
| Phosphates | 12.3 | Sensitive Substrates. Sterically hindered halides; lower solubility buffers pH spikes. | Excellent balance of activation vs. side reactions. Often gives higher yields than carbonates for hindered systems. | |
| Fluorides | 3.2 (HF) | Anhydrous Conditions. Hydrolytically unstable electrophiles (e.g., acid chlorides, active esters). | Requires anhydrous solvent (Dioxane/Toluene). Slower reaction but very mild. | |
| Alkoxides | 17.0 | DO NOT USE. | High risk of enolizing the acetyl group; aldol condensation byproducts likely. |
Experimental Protocols
Protocol A: The "Standard" Aqueous Method ( )
Best for: Initial screening, simple aryl bromides/iodides.
Reagents:
-
3-Acetylphenylboronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
- (3-5 mol%)
- (2.0 equiv)
-
Solvent: DME : Water (3:1 ratio)
Procedure:
-
Charge: In a reaction vial, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 197 mg), and
(0.03 mmol). -
Solvent: Add DME (3 mL) and degas by sparging with Nitrogen for 5 minutes.
-
Activation: Add pre-dissolved aqueous
(2M, 1.0 mL, 2.0 mmol). Note: Adding base as a solution ensures homogeneity. -
Reaction: Seal and heat to 80°C .
-
Critical Control: Do not exceed 90°C. Higher temperatures exponentially increase deboronation of the acetyl-phenyl ring.
-
-
Monitor: Check HPLC/TLC at 2 hours. If conversion is <50%, add 1 mol% fresh catalyst rather than increasing temperature.
-
Workup: Dilute with EtOAc, wash with water, dry over
.
Protocol B: The "High-Fidelity" Phosphate Method ( )
Best for: Sterically hindered partners or when Protocol A yields <60%.
Reagents:
-
(2 mol%) + S-Phos (4 mol%) OR
- (Tribasic, finely ground, 3.0 equiv)
-
Solvent: Toluene : Water (10:1) or Dioxane : Water (5:1)
Procedure:
-
Charge: Combine Aryl Halide, Boronic Acid, and Base in the vial.
-
Solvent: Add Toluene/Water mix.
-
Catalyst: Add Pd source and Ligand last.
-
Reaction: Heat to 90°C for 4-12 hours.
-
Why
? The buffering capacity and "salting out" effect of phosphate often stabilize the boronic acid better than carbonate in biphasic mixtures.
-
Protocol C: Anhydrous Fluoride Method ( )
Best for: Substrates sensitive to water or hydrolysis.
Reagents:
- (3.0 equiv, dried under vacuum)
-
/
or -
Solvent: Anhydrous Dioxane
Procedure:
-
Dry: Flame-dry the glassware. Ensure
is strictly anhydrous (hygroscopic). -
Charge: Mix all solids under Nitrogen.
-
Reaction: Add dry Dioxane and heat to 100°C .
Decision Logic & Troubleshooting
Use this flowchart to determine the optimal starting point for your specific coupling partner.
Figure 2: Decision tree for selecting the appropriate protocol based on coupling partner properties.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Acetophenone detected | Protodeboronation | Lower temp to 60°C; switch to Protocol C (Anhydrous) to remove water. |
| Starting Material (Halide) remains | Catalyst Deactivation | Switch to electron-rich ligands (S-Phos, X-Phos) to speed up oxidative addition. |
| Homocoupling (Biaryl) | Oxidation | Degas solvents more rigorously; ensure inert atmosphere. |
| Complex Mixture | Enolization/Aldol | Ensure NO alkoxide bases were used. Switch from Carbonate to Phosphate. |
References
-
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Application Note. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Understanding Solvent Effects in Reactions of 3-Acetylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Critical Role of the Reaction Medium
3-Acetylphenylboronic acid is a cornerstone reagent in modern organic synthesis, prized for its versatility in forming carbon-carbon bonds, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Its utility in the synthesis of complex molecules for pharmaceuticals and agrochemicals is well-documented.[1] However, the success of these transformations is not solely dependent on the reactants and catalyst; the choice of solvent is a critical parameter that can profoundly influence reaction rate, yield, and even the product distribution. This document provides an in-depth guide to understanding and optimizing solvent effects in reactions involving 3-acetylphenylboronic acid, with a focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of solvent influence and provide actionable protocols for empirical optimization.
The Mechanistic Implications of Solvent Choice in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The solvent interacts with and stabilizes the various intermediates in this cycle, and its properties can either facilitate or hinder the key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Solvent Polarity and its Influence
The polarity of the solvent, often quantified by its dielectric constant, plays a multifaceted role.[4] Solvents are broadly classified as polar or non-polar, and further as protic (containing acidic protons, like alcohols and water) or aprotic (lacking acidic protons, like THF and DMF).
-
Polar Aprotic Solvents (e.g., DMF, THF, Dioxane): These are frequently employed in Suzuki-Miyaura reactions. Their ability to dissolve both the organic reactants and the inorganic base is crucial. They can also coordinate with the palladium center, influencing its reactivity.
-
Polar Protic Solvents (e.g., water, alcohols): Water is often used as a co-solvent.[2] It can be essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and for activating the boronic acid for transmetalation.[2]
-
Non-polar Solvents (e.g., Toluene, Hexane): While less common as the primary solvent, they can be used, particularly when reactants are highly non-polar. Phenylboronic acid, the parent compound of 3-acetylphenylboronic acid, is poorly soluble in non-polar solvents like hexanes.[5]
The acetyl group in 3-acetylphenylboronic acid imparts a degree of polarity, suggesting good solubility in a range of polar organic solvents.
The Role of Solvent in the Catalytic Cycle
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Design: Solvent Screening for a Model Reaction
To determine the optimal solvent for a Suzuki-Miyaura reaction of 3-acetylphenylboronic acid, a systematic solvent screen is recommended. Below is a representative protocol for the coupling of 3-acetylphenylboronic acid with an aryl bromide.
Model Reaction
Materials and Reagents
-
3-Acetylphenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvents (e.g., Dioxane, THF, DMF, Toluene, Acetonitrile, Isopropanol)
-
Deionized water
General Protocol for Solvent Screening
-
Reaction Setup: In a series of reaction vials, add 3-acetylphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in 1 mL of the solvent to be tested.
-
Solvent Addition: To each reaction vial, add 3 mL of the designated solvent and 1 mL of deionized water.
-
Catalyst Addition: Add the catalyst solution to each reaction vial.
-
Reaction Conditions: Seal the vials and heat the reactions to 80 °C with vigorous stirring for 12 hours.
-
Work-up and Analysis: After cooling to room temperature, quench the reactions with water and extract with ethyl acetate. The organic layers are then dried, concentrated, and analyzed by a suitable method (e.g., GC-MS or LC-MS) to determine the product yield.
Data Presentation: Illustrative Results of a Solvent Screen
The following table presents illustrative data from a hypothetical solvent screening experiment for the model reaction. The yields are based on general trends observed in Suzuki-Miyaura couplings and are intended for demonstrative purposes.
| Entry | Solvent | Dielectric Constant (ε) at 20°C | Reaction Yield (%) | Observations |
| 1 | Dioxane | 2.25 | 92 | Homogeneous reaction mixture. |
| 2 | THF | 7.58 | 88 | Good solubility of all components. |
| 3 | DMF | 36.71 | 95 | Excellent solubility, slightly faster reaction time noted. |
| 4 | Toluene | 2.38 | 65 | Biphasic reaction, slower conversion. |
| 5 | Acetonitrile | 37.5 | 75 | Potential for catalyst inhibition in some cases. |
| 6 | Isopropanol | 19.92 | 85 | Good performance for a protic solvent. |
Interpretation of Results and Causality
The illustrative data highlights several key principles:
-
Polar Aprotic Solvents: DMF, Dioxane, and THF generally provide high yields. Their ability to dissolve the reactants and the inorganic base facilitates the reaction. DMF, with its high polarity, often leads to excellent results.
-
Non-polar Solvents: Toluene, being non-polar, is less effective at dissolving the polar boronic acid and the inorganic base, leading to a heterogeneous mixture and a lower yield.
-
Protic Solvents: Isopropanol can be a viable solvent, demonstrating that protic solvents can be effective, likely by aiding in the activation of the boronic acid.
Troubleshooting and Optimization
-
Low Yield: If the yield is low across all solvents, consider increasing the temperature, changing the base (e.g., to Cs₂CO₃), or using a more active catalyst system (e.g., a palladacycle or a catalyst with a more electron-rich ligand).
-
Side Reactions: The formation of byproducts, such as homocoupling of the boronic acid, can sometimes be influenced by the solvent. If this is observed, a less polar solvent or a lower reaction temperature may be beneficial.
-
Anhydrous Conditions: For some Suzuki-Miyaura reactions, particularly those involving sensitive substrates, anhydrous conditions may be necessary.[6][7] In such cases, a strong, non-aqueous base like potassium trimethylsilanolate (TMSOK) can be used in an ethereal solvent.[6][7]
Conclusion
The choice of solvent is a powerful tool for optimizing reactions involving 3-acetylphenylboronic acid. A systematic approach to solvent screening, guided by an understanding of the reaction mechanism and the physical properties of the solvents, can lead to significant improvements in reaction efficiency and yield. The protocols and insights provided in this document serve as a foundation for researchers to develop robust and scalable synthetic methods for the production of valuable molecules.
References
-
Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. Green Chemistry (RSC Publishing). [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Suzuki-Miyaura reaction of aryl halides with phenylboronic acid. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. ResearchGate. [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. [Link]
-
Convenient and practical preparation of acetylphenyl boronic acids. ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
Phenylboronic acid. Wikipedia. [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols: 3-Acetylphenylboronic Acid in C-C Bond Formation
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 3-acetylphenylboronic acid in carbon-carbon (C-C) bond formation reactions. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. These notes detail the mechanistic underpinnings, provide field-proven experimental protocols, and offer troubleshooting guidance to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of 3-Acetylphenylboronic Acid
3-Acetylphenylboronic acid is a versatile building block in organic synthesis, particularly valued for its role in constructing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] The presence of the acetyl group provides a reactive handle for further synthetic transformations, making it a strategic choice for building molecular complexity. Its stability, ease of handling, and generally low toxicity contribute to its widespread use in both academic and industrial laboratories.[3][4]
The primary application of 3-acetylphenylboronic acid lies in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organic halide or triflate.[5][6] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and high yields, making it an indispensable tool for synthetic chemists.[4][7]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate.[8][9] This step is often the rate-determining step of the reaction.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[3][10]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][8]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Acetylphenylboronic Acid with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-acetylphenylboronic acid with a generic aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Safety Precautions:
-
Always work in a well-ventilated fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13][14]
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[11][13][14] 3-Acetylphenylboronic acid is classified as an irritant.[11][15]
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-acetylphenylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations for optimizing the reaction.
| Parameter | Common Choices | Rationale and Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/ligand | The choice of catalyst and ligand is crucial. Pd(PPh₃)₄ is a versatile catalyst, while PdCl₂(dppf) is often effective for less reactive aryl chlorides.[3] Electron-rich and bulky phosphine ligands can improve catalytic activity for challenging substrates.[8][9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base activates the boronic acid for transmetalation. Cesium carbonate is often more effective for sterically hindered substrates but is more expensive. Potassium phosphate is a strong base that can be effective in challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is typically used. Water is essential for dissolving the inorganic base and facilitating the reaction.[16] Dioxane and toluene are common choices for their ability to dissolve the organic reagents and their relatively high boiling points. |
| Temperature | 60-110 °C | The reaction temperature is typically elevated to facilitate the oxidative addition and other steps in the catalytic cycle.[5] The optimal temperature will depend on the reactivity of the substrates and the chosen solvent. |
| Equivalents of Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is generally used to drive the reaction to completion and to compensate for any potential homocoupling side reactions. |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. The following workflow provides a systematic approach to troubleshooting common problems in Suzuki-Miyaura couplings involving 3-acetylphenylboronic acid.
Sources
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- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. 3-Acetylphenylboronic acid = 95 204841-19-0 [sigmaaldrich.com]
- 12. boronmolecular.com [boronmolecular.com]
- 13. fishersci.nl [fishersci.nl]
- 14. carlroth.com [carlroth.com]
- 15. 3-Acetylphenylboronic acid | 204841-19-0 [chemicalbook.com]
- 16. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Silver-Catalyzed Electrophilic Fluorodeboronation of 3-Acetylphenylboronic Acid
Topic: Electrophilic Fluorodeboronation of 3-Acetylphenylboronic Acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Executive Summary
This application note details the protocol for the conversion of 3-Acetylphenylboronic acid to 3-Fluoroacetophenone using Selectfluor™ (F-TEDA-BF4) mediated by a silver catalyst. This transformation, known as fluorodeboronation , is a critical tool in medicinal chemistry for installing fluorine atoms into aromatic scaffolds to modulate lipophilicity (
While electrophilic fluorination often refers to C-H activation, this guide focuses on the ipso-substitution of the boronic acid moiety. This approach is preferred for 3-acetylphenylboronic acid because the electron-withdrawing acetyl group (EWG) deactivates the ring toward direct C-H fluorination, making the boronic acid a necessary "handle" for regioselective halogenation.
Mechanistic Insight & Chemical Logic
The Challenge of Electron-Deficient Substrates
3-Acetylphenylboronic acid possesses a ketone at the meta position. This Electron-Withdrawing Group (EWG) creates two specific challenges compared to electron-rich substrates (e.g., methoxyphenylboronic acid):
-
Reduced Nucleophilicity: The aryl ring is less electron-rich, slowing the transmetallation step to the metal catalyst.
-
Competing Protodeboronation: The rate of fluorination must outcompete the rate of protodeboronation (replacement of B with H), a common side reaction in the presence of trace moisture or protons.
The Silver-Selectfluor Pathway
The protocol utilizes a Silver(I)/Silver(III) redox cycle.[1] Unlike traditional nucleophilic fluorination (using
Mechanism Description:
-
Transmetallation: Ag(I) interacts with the boronic acid (activated by base/solvent) to form an Aryl-Ag(I) species.
-
Oxidation: Selectfluor oxidizes the Aryl-Ag(I) species to a high-valent Aryl-Ag(III)-F complex.
-
Reductive Elimination: The C-F bond is formed via reductive elimination, releasing the fluorinated arene and regenerating the Ag(I) catalyst.
Mechanistic Diagram (DOT)
Figure 1: Catalytic cycle for the Ag-mediated fluorodeboronation. The high-valent Ag(III) intermediate is key to overcoming the energy barrier of C-F bond formation.
Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Critical Note |
| 3-Acetylphenylboronic acid | 163.97 | 1.0 | Substrate | Ensure purity >97%; boroxine content can affect stoichiometry. |
| Selectfluor™ | 354.26 | 1.2 - 1.5 | F-Source | Hygroscopic. Store in desiccator. |
| Silver Triflate (AgOTf) | 256.94 | 0.1 (10 mol%) | Catalyst | Light sensitive. Weigh quickly. |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | Base | Activates boronic acid. |
| Acetone | - | Solvent | Solvent | HPLC grade. Do not use anhydrous (trace water helps). |
| Molecular Sieves (3Å) | - | Additive | Water Control | Optional: Use only if protodeboronation is high. |
Step-by-Step Workflow
Safety Pre-Check: Selectfluor is an oxidant.[4] Wear gloves and goggles. Acetone is flammable.
Step 1: Reaction Setup
-
Equip a 20 mL reaction vial with a magnetic stir bar and a Teflon-lined septum cap.
-
Add 3-Acetylphenylboronic acid (164 mg, 1.0 mmol).
-
Add Selectfluor (425 mg, 1.2 mmol).
-
Add AgOTf (26 mg, 0.1 mmol). Note: Ag₂O can be used as an alternative source.
-
Add Na₂CO₃ (212 mg, 2.0 mmol).
-
Add Acetone (5.0 mL). Note: Concentration should be approx 0.2 M.
Step 2: Reaction Execution
-
Seal the vial tightly.
-
Heat the reaction block to 60°C .
-
Why? Acetone boils at 56°C. A sealed vessel creates mild pressure, allowing the reaction to reach the activation energy required for the electron-deficient substrate without solvent loss.
-
-
Stir vigorously for 12–16 hours .
-
Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the boronic acid peak.
-
Step 3: Workup & Purification
-
Cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts (Ag salts, excess Selectfluor). Rinse the pad with Diethyl Ether or EtOAc (
mL). -
Concentrate the filtrate under reduced pressure.
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes
10% EtOAc in Hexanes. -
Target: 3-Fluoroacetophenone is a liquid/low-melting solid.
-
Workflow Diagram (DOT)
Figure 2: Operational workflow for the batch synthesis of 3-fluoroacetophenone.
Troubleshooting & Optimization
Dealing with Low Yields (The "EWG Effect")
If the conversion is low (<40%) due to the electron-withdrawing acetyl group:
-
Switch Catalyst: Switch from AgOTf to a Copper-mediated system (e.g.,
with KF). Copper species sometimes handle electron-deficient boronic acids better than Silver in fluorination [2]. -
Solvent Modification: Use Methanol or a MeOH/Water (10:1) mixture. While counter-intuitive for electrophilic fluorination, Furuya et al. showed that protic solvents can facilitate the transmetallation of difficult substrates [1].
-
Temperature: Increase temperature to 80°C (requires a pressure-rated vial).
Controlling Protodeboronation
If you observe significant amounts of acetophenone (H-substituted) rather than 3-fluoroacetophenone:
-
Water Content: The reaction requires trace water for the Ag cycle but excess water kills it. Ensure acetone is reagent grade, not "wet," but do not use ultra-dry anhydrous solvents unless you add a controlled amount (1 equiv) of water back in.
-
Base: Switch Na₂CO₃ to KF or K₃PO₄ .
References
-
Furuya, T., & Ritter, T. (2009). Silver-Mediated Fluorination of Functionalized Aryl Stannanes and Arylboronic Acids. Organic Letters, 11(13), 2860–2863. Link
-
Ye, Y., Schimler, S. D., Hanley, P. S., & Sanford, M. S. (2013). Cu(OTf)2-Mediated Fluorination of Aryltrifluoroborates with Potassium Fluoride. Journal of the American Chemical Society, 135(44), 16292–16295. Link
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[1][5] Nature, 473, 470–477. Link
-
Stadler, A., & Kappe, C. O. (2001). Microwave-Mediated Biginelli Reactions Revisited. (Reference for general sealed vessel heating protocols in Acetone). Link
Sources
Application Notes and Protocols for the Oxidative Dimerization of 3-Acetylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the oxidative dimerization of 3-acetylphenylboronic acid, a key transformation for the synthesis of symmetric biaryl compounds. Symmetrical biaryls are significant structural motifs in medicinal chemistry and materials science. This document details the underlying reaction mechanism, offers a robust experimental protocol, and provides insights into expected outcomes and troubleshooting. The provided methodologies are designed to be self-validating, ensuring reliable and reproducible results for researchers in drug discovery and chemical synthesis.
Introduction: The Significance of Biaryl Scaffolds
Biaryl structures are privileged scaffolds in modern drug discovery, appearing in a wide array of therapeutics, including antiviral, antihypertensive, and antifungal agents.[1] Their conformational rigidity and ability to present functional groups in a defined three-dimensional space make them ideal for precise interactions with biological targets. The oxidative dimerization of arylboronic acids, also known as homocoupling, is a direct and efficient method for constructing symmetrical biaryl and terphenyl systems, which are valuable intermediates in the synthesis of complex molecules.[2] 3-Acetylphenylboronic acid is a particularly useful substrate as the resulting diacetylbiphenyl product offers two reactive handles for further chemical elaboration.[3]
Reaction Mechanism and Causality
The palladium-catalyzed oxidative dimerization of arylboronic acids is a distinct process from the more commonly known Suzuki-Miyaura cross-coupling reaction. While the latter involves the coupling of an organoboron species with an organic halide, the oxidative homocoupling proceeds in the absence of a halide partner and requires an oxidant to close the catalytic cycle.[4][5] Atmospheric oxygen is a convenient and environmentally benign oxidant for this transformation.[6]
The catalytic cycle is initiated by the reaction of a Pd(0) species with molecular oxygen to form a palladium peroxo complex, (η²-O₂)PdL₂.[4] This peroxo complex plays a pivotal role by reacting with the first molecule of 3-acetylphenylboronic acid. The oxophilic nature of the boron atom leads to its coordination with one of the oxygen atoms of the peroxo ligand.[7] This adduct then reacts with a second molecule of the boronic acid, leading to the formation of a trans-ArPd(OH)L₂ intermediate. Subsequent transmetalation with another molecule of the arylboronic acid generates a diarylpalladium(II) complex (trans-Ar₂PdL₂). The final step is a reductive elimination from this complex, which forms the C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species.[4]
Catalytic Cycle: Oxidative Dimerization of 3-Acetylphenylboronic Acid
Caption: Proposed catalytic cycle for the palladium-catalyzed oxidative dimerization of arylboronic acids.
Experimental Protocol
This protocol is adapted from established procedures for the palladium-catalyzed homocoupling of arylboronic acids under aerobic conditions.
Materials and Reagents:
-
3-Acetylphenylboronic acid (≥95%)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetone (ACS grade or higher)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for prolonged heating)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylphenylboronic acid (1.0 mmol, 164 mg) in a 1:1 mixture of acetone and water (10 mL).
-
Catalyst Addition: To the stirring solution, add palladium(II) acetate (0.03 mmol, 6.7 mg, 3 mol%).
-
Reaction Conditions: Allow the reaction mixture to stir vigorously at room temperature, open to the atmosphere, for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the acetone using a rotary evaporator.
-
Extraction: Add ethyl acetate (20 mL) to the remaining aqueous solution and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3,3'-diacetylbiphenyl as a solid.
Data and Expected Results
The successful dimerization of 3-acetylphenylboronic acid yields 3,3'-diacetylbiphenyl.
| Parameter | Expected Value |
| Product Name | 3,3'-Diacetylbiphenyl |
| Molecular Formula | C₁₆H₁₄O₂ |
| Molecular Weight | 238.28 g/mol |
| Appearance | White to off-white solid |
| Yield | 70-85% (post-purification) |
Characterization Data (Predicted and Analog-Based):
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic protons are expected to appear in the range of δ 7.5-8.2 ppm.
-
The methyl protons of the acetyl groups are expected to appear as a singlet around δ 2.65 ppm. For comparison, the ¹H NMR of 4,4'-diacetylbiphenyl shows signals at δ 8.06 (d, 4H), 7.72 (d, 4H), and 2.65 (s, 6H) ppm.[3]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
The carbonyl carbons are expected around δ 197 ppm.
-
Aromatic carbons are expected in the range of δ 127-140 ppm.
-
The methyl carbons of the acetyl groups are expected around δ 26 ppm.
-
-
Mass Spectrometry (EI):
-
Expected [M]⁺ at m/z = 238.28.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient oxygen | - Use fresh Pd(OAc)₂.- Ensure vigorous stirring to maximize air exposure. Consider bubbling air or oxygen through the reaction mixture. |
| Formation of Phenol Side Product | - Oxidation of the boronic acid | - This is a known side reaction in palladium-catalyzed couplings of arylboron compounds.[8] Lowering the reaction temperature may reduce its formation. |
| Presence of Starting Material | - Incomplete reaction | - Extend the reaction time and continue monitoring by TLC. |
| Complex Mixture of Products | - Decomposition of starting material or product | - Ensure the purity of the starting 3-acetylphenylboronic acid. Consider performing the reaction at a lower temperature. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the oxidative dimerization.
Conclusion
The palladium-catalyzed oxidative dimerization of 3-acetylphenylboronic acid is an effective method for the synthesis of 3,3'-diacetylbiphenyl, a versatile intermediate for drug discovery and materials science. By understanding the underlying mechanism involving an essential oxidative step, researchers can confidently apply the provided protocol. Careful execution of the experimental procedure and attention to potential side reactions will enable the reliable and high-yielding synthesis of this valuable biaryl compound.
References
-
[Pd(Phbz)(X)(PPh3)] palladacycles promote the base-free homocoupling of arylboronic acids in air at room temperature. ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium: kinetic and mechanistic studies. Cardiff University. (2011). Retrieved February 7, 2026, from [Link]
-
Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
Oxygen-Promoted Pd(II) Catalysis for the Coupling of Organoboron Compounds and Olefins. Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]
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Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. ResearchGate. (2012). Retrieved February 7, 2026, from [Link]
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3,3'-Dimethylbiphenyl. NIST WebBook. (n.d.). Retrieved February 7, 2026, from [Link]
-
Convenient and practical preparation of acetylphenyl boronic acids. ResearchGate. (2004). Retrieved February 7, 2026, from [Link]
-
A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates. RSC Publishing. (2017). Retrieved February 7, 2026, from [Link]
-
NMRexp: A database of 3.3 million experimental NMR spectra. PubMed Central. (2024). Retrieved February 7, 2026, from [Link]
- Process for producing phenylboronic acids and triphenylboroxines. Google Patents. (n.d.).
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Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. RSC Publishing. (2021). Retrieved February 7, 2026, from [Link]
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- 3. 4,4'-Diacetylbiphenyl(787-69-9) 1H NMR [m.chemicalbook.com]
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Application Notes and Protocols: Leveraging 3-Acetylphenylboronic Acid in the Strategic Synthesis of Aryl Fluorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Aryl fluorides are prevalent in a multitude of pharmaceuticals due to the unique electronic effects and metabolic stability conferred by the fluorine atom. 3-Acetylphenylboronic acid has emerged as a versatile and strategic building block in the synthesis of these valuable motifs. This guide provides an in-depth exploration of the synthetic pathways to aryl fluorides utilizing 3-acetylphenylboronic acid, with a focus on direct electrophilic fluorination and its integration with palladium- and copper-catalyzed cross-coupling reactions. Detailed, field-proven protocols and mechanistic insights are presented to empower researchers in the efficient construction of complex fluorinated aryl compounds.
Introduction: The Significance of Aryl Fluorides and the Utility of 3-Acetylphenylboronic Acid
The strategic introduction of fluorine into drug candidates can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] Consequently, the development of robust and versatile methods for the synthesis of aryl fluorides is of paramount importance in drug discovery. 3-Acetylphenylboronic acid is a particularly valuable starting material in this endeavor. Its bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable acetyl group, allows for a variety of synthetic transformations.[3] This enables its use as a foundational component in the construction of complex molecular architectures.[3] This document will detail two primary strategies for the synthesis of aryl fluorides from 3-acetylphenylboronic acid: direct electrophilic fluorination of the boronic acid and a multi-step approach involving initial cross-coupling followed by fluorination.
Synthetic Pathways to Aryl Fluorides
There are two principal strategies for the synthesis of aryl fluorides starting from 3-acetylphenylboronic acid:
-
Direct Electrophilic Fluorination: This is a direct and efficient method where the boronic acid group is replaced by a fluorine atom.
-
Cross-Coupling followed by Fluorination: In this approach, the boronic acid is first utilized in a cross-coupling reaction (e.g., Suzuki or Chan-Lam coupling) to build a more complex molecular scaffold, with fluorination occurring in a subsequent step.
Direct Electrophilic Fluorination of 3-Acetylphenylboronic Acid
The direct conversion of arylboronic acids to aryl fluorides is a powerful transformation. One established method involves the use of acetyl hypofluorite (AcOF) as the fluorinating agent.[4][5] This reaction is typically fast and proceeds in good yields, especially for electron-rich arylboronic acids.[5] For arylboronic acids with electron-withdrawing groups, such as the acetyl group in 3-acetylphenylboronic acid, the ipso-substitution (replacement of the boron moiety) is favored when the electron-withdrawing group is in the meta position.[5]
More contemporary methods often employ electrophilic fluorine sources like Selectfluor® in the presence of a metal catalyst, such as copper or palladium complexes.[6][7] These catalytic systems have expanded the scope and functional group tolerance of arylboronic acid fluorination. The mechanism of copper-mediated fluorination is proposed to proceed through a Cu(III)-fluoride intermediate.[6][8]
Experimental Protocol 1: Direct Electrophilic Fluorination using Acetyl Hypofluorite
This protocol is adapted from the general procedure for the fluorination of arylboronic acids.[5]
Materials:
-
3-Acetylphenylboronic acid
-
Acetyl hypofluorite (AcOF) solution in acetic acid (prepared in situ from fluorine gas and sodium acetate)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-acetylphenylboronic acid (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a pre-cooled solution of acetyl hypofluorite (1.2 mmol) in acetic acid to the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Carefully add saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-(3-fluorophenyl)ethan-1-one.
Expected Yield: 75-85%
Aryl Fluoride Synthesis via Suzuki Coupling and Subsequent Fluorination
The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[9][10] In this strategy, 3-acetylphenylboronic acid can be coupled with a fluorinated aryl halide to directly yield a fluorinated biaryl ketone. Alternatively, the acetylphenyl moiety can be coupled with a non-fluorinated aryl halide, and the fluorine atom can be introduced in a later step on the newly introduced aromatic ring.
Workflow for Suzuki Coupling followed by Fluorination:
Sources
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- 3. chemimpex.com [chemimpex.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
- 6. eprints.lincoln.ac.uk [eprints.lincoln.ac.uk]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. chemistryviews.org [chemistryviews.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Leveraging 3-Acetylphenylboronic Acid in Modern Drug Discovery
Abstract
Boronic acids and their derivatives have become indispensable tools in the medicinal chemist's arsenal, largely due to their versatility in forming carbon-carbon bonds, a fundamental process in constructing complex drug candidates.[1][2] Among these, 3-Acetylphenylboronic acid (3-APBA) offers a unique combination of functionalities: a reactive boronic acid for cross-coupling and a ketone group that serves as a versatile synthetic handle and a potential hydrogen bond acceptor for molecular recognition at the target site. This guide provides an in-depth exploration of 3-APBA's applications, detailed, field-tested protocols for its use in Suzuki-Miyaura cross-coupling, and insights into its role in structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors.
Introduction: The Strategic Advantage of 3-Acetylphenylboronic Acid
3-Acetylphenylboronic acid (3-APBA) is an organoboron compound distinguished by a boronic acid group (-B(OH)₂) and an acetyl group ( -COCH₃) at the meta-position of a phenyl ring. This specific arrangement provides significant strategic advantages in drug discovery pipelines.
-
Dual Functionality: The boronic acid moiety is a robust participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of biaryl and heteroaryl scaffolds.[3][4] The acetyl group can be used for subsequent chemical modifications or act as a key pharmacophoric feature.
-
Modulation of Physicochemical Properties: The acetyl group, as an electron-withdrawing feature, influences the electronic properties of the phenyl ring and can participate in hydrogen bonding, which may enhance binding affinity and selectivity for a biological target.[2]
-
Synthetic Versatility: Beyond cross-coupling, the ketone functionality can be transformed into a variety of other groups (e.g., alcohols, amines, oximes), allowing for rapid library synthesis to explore the chemical space around a lead compound.[5]
This dual utility makes 3-APBA a highly valuable building block for generating diverse molecular architectures aimed at a wide range of therapeutic targets, including kinases, proteases, and G-protein coupled receptors.[4][6]
Physicochemical and Safety Profile
A clear understanding of the reagent's properties is paramount for successful and safe experimentation.
| Property | Value | Reference(s) |
| CAS Number | 204841-19-0 | |
| Molecular Formula | C₈H₉BO₃ | [7] |
| Molecular Weight | 163.97 g/mol | [7] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 204-206 °C | |
| Key Hazards | Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335) | [7] |
| Storage | Keep in a dry, tightly closed container. Refrigeration is recommended. | [8] |
It is imperative to consult the full Safety Data Sheet (SDS) before handling 3-APBA and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[8]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone application for 3-APBA, enabling the formation of a C(sp²)-C(sp²) bond between the 3-acetylphenyl motif and an aryl or heteroaryl halide/triflate.[3] This reaction is a workhorse in medicinal chemistry due to its mild conditions and tolerance of a wide array of functional groups.[2]
Mechanistic Rationale
The catalytic cycle provides the "why" behind the experimental parameters. Understanding this process is key to troubleshooting and optimization.
Figure 2: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), 3-Acetylphenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.
-
Catalyst/Ligand Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., PCy₃, 3 mol%). Causality Note: The bulky, electron-rich phosphine ligand stabilizes the Pd(0) species and accelerates the oxidative addition and reductive elimination steps. [9]4. Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (aryl bromide).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure biaryl ketone product.
Role in Structure-Activity Relationship (SAR) Studies
SAR is the process of correlating a molecule's chemical structure with its biological activity. [10][11]3-APBA is an excellent tool for SAR exploration because the acetylphenyl moiety can be systematically varied to probe interactions with a biological target.
Case Study: Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a biaryl or heteroaryl core that binds to the ATP pocket of the enzyme. [12]The 3-acetyl group can be strategically employed to target specific interactions.
Figure 3: A conceptual model of how a 3-APBA derived scaffold interacts with a kinase active site.
SAR Exploration Logic:
-
Initial Hit: A compound synthesized using 3-APBA shows inhibitory activity. The acetyl group is hypothesized to act as a hydrogen bond acceptor with a residue in the kinase hinge region. [13]2. Probe the H-Bond:
-
Reduction: Reduce the ketone to a secondary alcohol (-CH(OH)CH₃). This introduces a hydrogen bond donor and changes the geometry.
-
Removal: Replace the acetyl group with a methyl or hydrogen (using a different boronic acid) to see if activity is lost, confirming the group's importance.
-
-
Explore the Solvent-Exposed Region:
-
Oxime/Hydrazone Formation: Convert the ketone to an oxime or hydrazone to extend the molecule into the solvent-exposed region, potentially picking up new interactions or improving solubility.
-
Reductive Amination: React the ketone with an amine to introduce new basic groups and explore further SAR. [12] This systematic modification allows researchers to build a detailed map of the target's binding site, guiding the design of more potent and selective inhibitors. [14][15]
-
Quality Control and Analytical Protocols
Ensuring the purity and stability of 3-APBA is critical for reproducible results.
Common Impurities and Degradation Pathways
-
Anhydride Formation (Boroxine): Boronic acids can dehydrate, especially upon heating, to form cyclic trimers called boroxines. This is a reversible process in the presence of water.
-
Protodeboronation: The C-B bond can be cleaved under certain conditions (e.g., strongly acidic or basic, or in the presence of some metals), replacing the boronic acid with a hydrogen atom. [16]
Recommended Analytical Methods
| Method | Purpose | Typical Observations & Parameters | Reference(s) |
| ¹H NMR | Structure Verification & Purity | Confirm aromatic and acetyl protons. Broad singlet for -B(OH)₂ protons (often exchanges with D₂O). | [17] |
| RP-HPLC | Purity Assessment | Use a C18 column with a mobile phase of acetonitrile and water (often with a buffer like ammonium acetate). Detects non-volatile impurities. | [18][19] |
| LC-MS | Reaction Monitoring & Impurity ID | Provides molecular weight confirmation of the starting material, product, and any byproducts. Essential for tracking reaction progress. | [18] |
| Karl Fischer | Water Content | Quantifies water content, which can influence reactivity and boroxine formation. | - |
Protocol: High-Throughput Purity Analysis by UPLC-MS [18]* Column: Acquity BEH C18 (or equivalent)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Fast gradient (e.g., 5% to 95% B in < 1 minute)
-
Detection: UV (e.g., 254 nm) and ESI-MS (negative ion mode often works well for boronic acids)
-
Rationale: This rapid method allows for high-throughput analysis of reaction progress or purity of starting material, minimizing the on-column time where degradation could occur. [18]
Conclusion
3-Acetylphenylboronic acid is more than just a simple building block; it is a strategic tool for accelerating drug discovery. Its dual functionality enables both the efficient construction of core scaffolds via robust Suzuki-Miyaura coupling and the nuanced exploration of structure-activity relationships through its versatile ketone handle. By understanding the underlying reaction mechanisms, employing validated protocols, and performing rigorous analytical quality control, research and development teams can effectively harness the power of 3-APBA to design and synthesize the next generation of innovative therapeutics.
References
- Vertex AI Search. (n.d.). The Role of Boronic Acids in Modern Drug Discovery.
- Sigma-Aldrich. (n.d.). 3-Acetylphenylboronic acid.
- Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
- Chem-Impex. (n.d.). 3-Acetylphenylboronic acid.
- Benchchem. (n.d.). The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols.
- Stephens, C. E., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 3-Methylphenylboronic Acid.
- Gastar, L. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
- MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- Sigma-Aldrich. (n.d.). 3-Acetylphenylboronic acid Safety Information.
- PubChem. (n.d.). 3-Acetylphenylboronic acid.
- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Reddy, A. M., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5883-5890.
- National Center for Biotechnology Information. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors.
- Silva, M. P., et al. (2020).
- National Center for Biotechnology Information. (2016). On Exploring Structure Activity Relationships.
- ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- ResearchGate. (2025). PubChem structure–activity relationship (SAR) clusters.
- ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters.
- ResearchGate. (2025). Convenient and practical preparation of acetylphenyl boronic acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Acetylphenylboronic acid.
- MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.
- CDD Vault. (2025). SAR: Structure Activity Relationships.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
- Imperial College London. (n.d.). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP).
- PubMed. (n.d.). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Acetylphenylboronic acid.
- Drug Design Org. (n.d.). Structure Activity Relationships.
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Application Note: Strategic Synthesis & Derivatization of 3-Acetylphenylboronic Acid
Executive Summary
This application note details the strategic handling and derivatization of 3-Acetylphenylboronic acid (CAS: 204841-19-0) . As a bifunctional building block, this compound offers two distinct reactive handles: a boronic acid moiety for Suzuki-Miyaura cross-coupling and an acetyl group for ketone-based functionalization (reductive amination, condensation).
Successful utilization of this intermediate requires a specific order of operations to maintain chemoselectivity. This guide provides optimized protocols for synthesizing biaryl scaffolds while preserving the ketone functionality, followed by downstream derivatization strategies.
Chemical Profile & Safety
Before initiating synthesis, operators must familiarize themselves with the physicochemical properties and safety data.
| Property | Specification |
| Formula | |
| MW | 163.97 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 204–208 °C |
| Solubility | Soluble in MeOH, DMSO, DMF, THF; Slightly soluble in water. |
| Stability | Hygroscopic; tends to form boroxine anhydrides upon prolonged storage. |
Safety Advisory (H-Codes):
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation.[2]
-
PPE Requirement: Standard laboratory PPE (gloves, goggles, lab coat) + fume hood extraction.
Strategic Synthesis Planning
The core challenge with 3-Acetylphenylboronic acid is managing its bifunctionality. The acetyl group at the meta-position is electron-withdrawing.
Mechanistic Insight: The electron-withdrawing nature of the acetyl group decreases the electron density on the boron atom. This increases the Lewis acidity of the boron, theoretically accelerating the transmetallation step in Suzuki couplings. However, it also renders the C-B bond slightly more susceptible to protodeboronation under highly basic, aqueous conditions at elevated temperatures.
The Golden Rule of Order:
-
Step 1: Suzuki Coupling. Perform the C-C bond formation first. The ketone is generally stable under standard Suzuki conditions.
-
Step 2: Ketone Derivatization. Modify the acetyl group (e.g., reductive amination) after the biaryl core is established to avoid chemoselectivity issues with the boronic acid or catalyst poisoning by free amines.
Visual Workflow
Figure 1: Strategic workflow for derivatizing 3-Acetylphenylboronic acid. Path A is the industry-standard approach to maximize yield and purity.
Protocol A: Optimized Suzuki-Miyaura Coupling
This protocol is designed to synthesize a biaryl ketone. We utilize Pd(dppf)Cl₂ due to its resistance to dehalogenation side-reactions and high stability compared to Pd(PPh₃)₄.
Reagents & Stoichiometry[3][4][5]
-
Aryl Halide (Ar-X): 1.0 equiv (Prefer Bromide or Iodide)
-
3-Acetylphenylboronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
-
Base:
(2.0 – 3.0 equiv) or (for steric bulk) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Degassing (Critical): In a reaction vial, combine the Aryl Halide, Boronic Acid, and Base. Add the solvent mixture.[3][4] Sparge with Argon or Nitrogen for 15 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) active species.
-
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to the mixture under positive inert gas pressure. Seal the vessel.
-
Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by TLC or LCMS.
-
Endpoint: Look for the disappearance of the Aryl Halide. The Boronic Acid is in excess, so it may remain.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Self-Validation Check:
-
NMR: The methyl singlet of the acetyl group should remain distinct (
ppm). -
LCMS: Mass shift corresponding to
.
Protocol B: Reductive Amination of the Biaryl Ketone
Once the biaryl core is synthesized, the acetyl group can be converted to a secondary or tertiary amine. We use Sodium Triacetoxyborohydride (STAB) because it is milder than
Reagents
-
Biaryl Ketone (from Protocol A): 1.0 equiv
-
Amine (
): 1.2 – 1.5 equiv -
Reducing Agent: STAB (
): 1.5 – 2.0 equiv -
Acid Catalyst: Acetic Acid (AcOH): 1.0 equiv (promotes imine formation)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Methodology
-
Imine Formation: Dissolve the Biaryl Ketone and Amine in DCE. Add Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: If using a volatile amine, use a sealed tube.
-
-
Reduction: Add STAB in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 12–24 hours.
-
Senior Scientist Tip: Ketones are sterically more hindered than aldehydes. If the reaction is sluggish, heat to 40 °C.
-
-
Quench: Add saturated aqueous
carefully to neutralize the acid and quench excess hydride. -
Extraction: Extract with DCM (Dichloromethane). Wash with brine, dry, and concentrate.
Mechanism Visualization
Figure 2: Catalytic cycle of the Suzuki coupling. The 3-Acetyl group facilitates the Transmetallation step via electronic effects.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Oxygen in solvent | Degas solvents more rigorously (Freeze-Pump-Thaw is best). |
| Homocoupling | Excess Boronic Acid + | Reduce Boronic Acid equivs; ensure inert atmosphere. |
| Protodeboronation | Base too strong / Temp too high | Switch from |
| Incomplete Amination | Steric hindrance of Ketone | Use |
References
-
Sigma-Aldrich. 3-Acetylphenylboronic acid Product Sheet. Retrieved from [5]
-
Miyaura, N., & Suzuki, A. (1995).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Fisher Scientific. Safety Data Sheet: 3-Acetylphenylboronic acid. Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from
Sources
- 1. fishersci.nl [fishersci.nl]
- 2. fishersci.com [fishersci.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. 3-乙酰苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: NMR Characterization of 3-Acetylphenylboronic Acid (3-APBA)
Introduction & Scientific Context
3-Acetylphenylboronic acid (3-APBA) is a critical building block in medicinal chemistry, widely employed as a coupling partner in the Suzuki-Miyaura reaction to synthesize biaryl scaffolds found in various FDA-approved therapeutics (e.g., kinase inhibitors).
Characterizing 3-APBA by NMR presents unique challenges compared to standard organic molecules. Unlike rigid carbon scaffolds, boronic acids exist in a dynamic equilibrium with their dehydrated cyclic trimers (boroxines). This equilibrium is solvent-dependent and concentration-driven, often leading to confusing spectra—broadened peaks, "missing" signals, or multiple sets of resonances—that can be mistaken for impurities.
This guide provides a definitive protocol for the structural validation of 3-APBA, emphasizing the suppression of boroxine formation to ensure data integrity.
The Boroxine Equilibrium: A Critical Variable
Before preparing samples, analysts must understand that 3-APBA is not a static species. In the absence of coordinating solvents or water, three molecules of 3-APBA dehydrate to form a six-membered boroxine ring.
-
Monomer (Desired):
hybridized boron, distinct sharp peaks. -
Boroxine (Artifact): Cyclic anhydride, causes peak shifting and broadening.
The equilibrium is driven by entropy and water content. In non-polar solvents like
Visualization: The Dehydration Equilibrium
Figure 1: The dynamic equilibrium between 3-APBA monomer and its boroxine trimer. DMSO-d6 is required to shift equilibrium leftward for clear characterization.
Experimental Protocols
Protocol A: Sample Preparation (The "Gold Standard")
Objective: Maximize monomer concentration to obtain sharp, integrable signals.
-
Solvent Selection:
-
Recommended: DMSO-
(Dimethyl sulfoxide-d6). -
Alternative: Methanol-
(converts boronic acid to deuterated methyl boronate esters, simplifying the spectrum, though losing the OH signal).[3] -
Avoid:
(Chloroform-d) unless the sample is extremely dilute. Chloroform promotes dimerization/trimerization, leading to broad aromatic signals.
-
-
Concentration:
-
Prepare a concentration of 10–15 mg/mL .
-
Warning: High concentrations (>30 mg/mL) favor boroxine formation even in DMSO.
-
-
The
Shake Test (Self-Validation):-
After acquiring the standard
spectrum, add 1 drop of to the NMR tube and shake. -
Result: The broad singlet corresponding to
(typically ~8.2 ppm) will disappear due to rapid deuterium exchange. This confirms the assignment of the hydroxyl protons.
-
Protocol B: Instrument Parameters
| Parameter | |||
| Frequency | 400 MHz or higher | 100 MHz or higher | 128 MHz (at 11.7 T) |
| Pulse Angle | 30° | 30° | 90° |
| Relaxation Delay (D1) | 1.0 – 2.0 s | 2.0 – 3.0 s | 0.5 s (Fast relaxation) |
| Scans (NS) | 16 | 512 – 1024 | 128 – 256 |
| Probe | Standard broadband | Standard broadband | Quartz tube recommended* |
*Note: Borosilicate glass contains boron (
Data Analysis & Interpretation
NMR Assignments (400 MHz, DMSO- )
The aromatic region displays a characteristic meta-substituted pattern.
| Chemical Shift ( | Multiplicity | Integral | Assignment | Notes |
| 8.45 | Singlet (Broad) | 1H | Ar-H2 | Ortho to both B and Ac. Often slightly broadened by |
| 8.20 | Singlet (Broad) | 2H | B(OH ) | Disappears with |
| 8.05 | Doublet ( | 1H | Ar-H4 | Ortho to Acetyl, Para to Boron. |
| 7.95 | Doublet ( | 1H | Ar-H6 | Ortho to Boron, Para to Acetyl. |
| 7.55 | Triplet ( | 1H | Ar-H5 | Meta to both substituents. |
| 2.60 | Singlet | 3H | -COCH | Acetyl methyl group. |
NMR: The "Missing Carbon" Phenomenon
A common point of confusion is the apparent absence of the aromatic carbon directly attached to the boron atom.
-
Observation: In the
spectrum, you will likely see only 5 aromatic signals instead of the expected 6. -
Mechanism: The boron nucleus (
, spin 3/2) has a quadrupole moment. This facilitates efficient spin-lattice relaxation of the attached carbon ( ), causing extreme line broadening. -
Validation: The signal for the C-B carbon is often broadened into the baseline and becomes invisible. This confirms the presence of the C-B bond rather than indicating an impurity or degradation.
NMR Utility
-
Shift: Monomeric aryl boronic acids in DMSO typically appear at
+25 to +30 ppm . -
Boroxine: If the sample has degraded or dehydrated, a second peak may appear slightly downfield (approx. +33 ppm) or upfield depending on coordination.
-
Tetrahedral Boronate: If base is added (Suzuki conditions), the shift moves dramatically upfield to
+5 ppm ( hybridization).
Application: Monitoring Suzuki-Miyaura Coupling
NMR is the most reliable method to monitor the conversion of 3-APBA to a biaryl product. The reaction involves the coupling of 3-APBA with an aryl halide (Ar-X) using a Pd catalyst.
Workflow Visualization
Figure 2: Process flow for monitoring the Suzuki coupling reaction via NMR.
Diagnostic Signals for Reaction Completion
-
Disappearance: The broad
singlet (~8.2 ppm) will vanish. -
Shift: The acetyl methyl singlet (~2.60 ppm) will shift slightly (typically upfield or downfield by 0.1–0.2 ppm) due to the change in the aromatic ring's electronic environment upon forming the biaryl system.
-
Appearance: New aromatic protons corresponding to the coupling partner will appear.
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds.
Sources
Process Development & Scale-Up: Synthesis of 3-Acetylphenylboronic Acid
Application Note: AN-ORG-3APB-05
Executive Summary
3-Acetylphenylboronic acid (CAS: 204841-19-0) is a critical intermediate in the synthesis of biaryl pharmaceuticals via Suzuki-Miyaura cross-coupling. Its synthesis presents a classic "chemoselectivity conundrum": the target molecule contains a boronic acid (requiring nucleophilic boron sources or hard organometallics) and a ketone (susceptible to nucleophilic attack).
While Palladium-catalyzed Miyaura borylation offers high functional group tolerance, the cost of transition metal catalysts and bis(pinacolato)diboron (
This guide details the Protection-Grignard-Hydrolysis route. This pathway utilizes low-cost reagents (ethylene glycol, magnesium, trimethyl borate) and is engineered for scalability. We provide a robust protocol that manages the critical equilibrium between the boronic acid and its dehydrated boroxine (anhydride) form—a frequent source of quality deviation in commercial batches.
Strategic Route Selection
Comparative Analysis
Two primary routes exist for synthesizing 3-acetylphenylboronic acid. The choice depends strictly on scale and cost constraints.
| Feature | Route A: Miyaura Borylation | Route B: Grignard w/ Protection (Recommended) |
| Reagents | Ethylene glycol, Mg, | |
| Cost/kg | High (Catalyst + Boron source) | Low (Commodity chemicals) |
| Steps | 1 (Convergent) | 3 (Linear: Protect |
| Scalability | Limited by catalyst cost & removal | Excellent (Standard unit operations) |
| Safety | Low exotherm risk | High exotherm risk (Grignard initiation) |
Synthetic Pathway Logic
The following diagram illustrates the chemical logic. Direct metallation of 3-bromoacetophenone fails because the Grignard reagent self-quenches on the ketone. We must mask the ketone as a cyclic acetal.
Figure 1: Synthetic logic comparing the failed direct route vs. the successful protection strategy.
Detailed Experimental Protocol
Stage 1: Ketal Protection
Objective: Mask the acetyl group to prevent nucleophilic attack during Grignard formation.
-
Reagents: 3-Bromoacetophenone (1.0 eq), Ethylene glycol (1.5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene (5-10 volumes).
-
Equipment: Reactor with Dean-Stark trap and reflux condenser.
Procedure:
-
Charge 3-bromoacetophenone, ethylene glycol, pTSA, and toluene into the reactor.
-
Heat to reflux (~110°C). The reaction is driven by the azeotropic removal of water.
-
Checkpoint: Monitor water collection in the Dean-Stark trap. Reaction is complete when theoretical water volume is collected and TLC/GC shows <1% starting material.
-
Cool to 25°C. Wash with saturated
(to neutralize acid) and brine. -
Concentrate the organic layer to yield 2-(3-bromophenyl)-2-methyl-1,3-dioxolane as a pale oil.
-
Note: Distillation is possible but usually unnecessary if purity >95%.
-
Stage 2: Grignard Formation & Borylation
Objective: Convert the aryl bromide to a boronate ester. This is the most safety-critical step.
-
Reagents: Protected Acetal (1.0 eq), Magnesium turnings (1.1 eq), Trimethyl borate (1.5 eq), THF (anhydrous).
-
Safety: Grignard formation is exothermic. Ensure cooling capacity is available.
Procedure:
-
Mg Activation: Charge Mg turnings into a dry reactor under
. Add a small portion of the acetal solution (5% of total) and a crystal of Iodine or DIBAL-H to initiate.-
Success Indicator: Temperature spike and decolorization of iodine.
-
-
Addition: Once initiated, add the remaining acetal in THF dropwise, maintaining internal temperature between 40-50°C (controlled reflux).
-
Aging: Stir for 1-2 hours after addition.
-
Checkpoint: Quench an aliquot with water and check by GC. You should see the de-brominated acetal (phenyl dioxolane). If SM remains, add more Mg or reflux longer.
-
-
Borylation: Cool the Grignard solution to -20°C . (Note: -78°C is standard in academia, but -20°C is sufficient and more scalable for this substrate).
-
Add Trimethyl borate slowly, keeping T < -10°C.
-
Allow the mixture to warm to room temperature overnight.
Stage 3: Hydrolysis & Isolation
Objective: Simultaneously cleave the boronate ester and the acetal protecting group, then isolate the product.
Procedure:
-
Quench: Cool reaction mixture to 0°C. Slowly add 10%
or .-
Caution: Exothermic hydrolysis of unreacted borate and magnesium salts.
-
-
Deprotection: Stir the biphasic mixture vigorously at 20-25°C for 2-4 hours. The acidic medium removes the ethylene glycol ketal, restoring the ketone.
-
Extraction: Separate layers. Extract aqueous layer with Ethyl Acetate (EtOAc).[1]
-
pH Adjustment (Critical): Combine organic layers. The product is an acid (
).-
Wash with water.[2]
-
Optional: Extract into dilute NaOH (pH 10), wash the aqueous layer with ether (removes non-acidic impurities), then re-acidify the aqueous layer to pH 1-2 to precipitate the product.
-
-
Crystallization: Concentrate the organic solvent.[1] Recrystallize from Water/Acetonitrile or Water/Acetone .
-
Drying: Dry at <50°C under vacuum. Over-drying leads to anhydride formation.
-
Process Control & Quality Assurance
The Boroxine Equilibrium
Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines).
-
Observation: The melting point is often unreliable because the acid dehydrates before melting.
-
Specification: Commercial specs often allow "variable amounts of anhydride."
-
Control: To maximize the "free acid" form, perform the final crystallization with water present and avoid high-vacuum drying at high temperatures.
Workflow Diagram
Figure 2: Process flow highlighting safety and quality control points.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Grignard Step) | "Wet" THF or inactive Mg. | Ensure THF water content <50 ppm. Use Iodine/DIBAL-H activator. |
| Product is an Oil/Sticky | Mixture of Acid/Anhydride or trapped solvent. | Recrystallize from water/acetonitrile. Allow slow evaporation. |
| High Homocoupling (Biaryl) | Temperature too high during Grignard; slow stirring. | Add bromide slower.[1] Ensure efficient mixing. |
| Incomplete Deprotection | Acid hydrolysis too short or pH too high. | Extend stir time with 10% |
| Low Assay (Titration) | High Boroxine content. | Re-equilibrate with atmospheric moisture or recrystallize with water.[3] |
References
-
Gong, Y., et al. (2004).[4] "Convenient and practical preparation of acetylphenyl boronic acids."[4][5] Chemical Research in Chinese Universities, 20(6), 734-737.[4]
- Core protocol source for the ketal protection str
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
- Foundational text for the alternative Pd-c
-
Santucci, L., & Gilman, H. (1958). "Preparation of Phenylboronic Acid." Journal of the American Chemical Society.[2][6]
- Classic reference for Grignard-to-Boronic Acid low-temper
-
Organic Syntheses, Coll. Vol. 13, p. 1. "Preparation of Boronic Acids from Aryl Halides."
- General grounding for handling boroxine/acid equilibrium.
Sources
3-Acetylphenylboronic acid reaction with aryl halides
Application Note: 3-Acetylphenylboronic Acid in Palladium-Catalyzed Cross-Coupling
Introduction & Strategic Utility
3-Acetylphenylboronic acid (CAS: 204841-19-0) is a high-value organoboron building block characterized by a meta-substituted acetyl group. Unlike simple phenylboronic acids, this reagent serves a dual purpose in medicinal chemistry:
-
Biaryl Construction: It acts as the nucleophilic partner in Suzuki-Miyaura cross-coupling to form biaryl scaffolds, a structural motif present in over 25% of marketed small-molecule drugs.
-
Orthogonal Functionalization: The acetyl (
) moiety remains inert during the palladium-catalyzed coupling but provides a versatile "chemical handle" for downstream transformations (e.g., reductive amination, Grignard addition, or condensation to heterocycles).
This guide details the optimized parameters for coupling 3-acetylphenylboronic acid with various aryl halides, addressing the specific electronic nuances introduced by the electron-withdrawing acetyl group.
Mechanistic Insight
The reaction follows the catalytic cycle of the Suzuki-Miyaura coupling.[1][2] The presence of the electron-withdrawing acetyl group at the meta position of the boronic acid slightly reduces the nucleophilicity of the organic group transferred during transmetallation compared to electron-rich analogs (e.g., methoxyphenylboronic acid). Consequently, the choice of base and ligand is critical to facilitate the transmetallation step.
Figure 1: Catalytic Cycle of 3-Acetylphenylboronic Acid Coupling
Caption: The catalytic cycle highlights the critical Base Activation step required to activate the electron-deficient 3-acetylphenylboronate species for Transmetallation.
Reaction Optimization & Parameters
The following parameters have been validated to maximize yield while minimizing deboronation (protodeboronation), a common side reaction for electron-poor boronic acids.
Table 1: Optimized Reaction Conditions
| Parameter | Standard Condition | High-Difficulty Substrates (e.g., Aryl Chlorides) | Rationale |
| Catalyst | SPhos facilitates oxidative addition of unreactive chlorides. | ||
| Base | Carbonates are mild; Phosphates are necessary for sterically hindered couplings. | ||
| Solvent | DME / Water (2:1) | Toluene / Water (10:1) | Aqueous biphasic systems dissolve inorganic bases; Toluene protects moisture-sensitive catalysts. |
| Temp | 80 °C (Reflux) | 100–110 °C | Higher energy required to overcome activation barrier for chlorides. |
| Time | 4–12 Hours | 12–24 Hours | Monitor via TLC/LC-MS to prevent product decomposition. |
Detailed Experimental Protocol
Safety Note: Handle all palladium catalysts in a fume hood. Aryl halides and boronic acids may be irritants.
Materials:
-
3-Acetylphenylboronic acid (
) -
Aryl Halide (
) - User selection -
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] ( ) -
Base: Sodium Carbonate [
] ( ) -
Solvent: 1,2-Dimethoxyethane (DME) and Deionized Water.
Step-by-Step Workflow:
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aryl Halide (
) in of DME. -
Add 3-Acetylphenylboronic acid (
, ). The slight excess accounts for potential homocoupling or deboronation.
-
-
Degassing (Critical):
-
Oxygen poisons Pd(0) catalysts. Bubble nitrogen or argon through the solution for 10 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
-
Catalyst Addition:
-
Add
( , ) under an inert atmosphere. -
Note: The solution typically turns yellow/orange.
-
-
Base Activation:
-
Dissolve
( , ) in of degassed water. -
Add the aqueous base solution to the reaction flask. The mixture will become biphasic.
-
-
Reaction:
-
Fit the flask with a reflux condenser.
-
Heat the mixture to 80 °C (oil bath temperature) with vigorous stirring.
-
Checkpoint: Monitor reaction progress via TLC (typically Hexane/EtOAc 4:1) or LC-MS after 2 hours. Look for the disappearance of the aryl halide.
-
-
Work-up:
-
Cool to room temperature.[3]
-
Dilute with Ethyl Acetate (
) and wash with water ( ) followed by brine ( ). -
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via silica gel flash chromatography.
-
Expected Product: 3-Acetyl-biaryl derivative.
-
Figure 2: Experimental Workflow Logic
Caption: Operational flowchart ensuring oxygen removal prior to catalyst addition to prevent deactivation.
Troubleshooting & Substrate Scope
-
Problem: Low Yield with Aryl Chlorides.
-
Problem: Homocoupling of Boronic Acid.
-
Problem: "Black Metal" Precipitation.
Applications in Drug Discovery
The 3-acetylphenyl moiety is a privileged scaffold.
-
Enzyme Inhibitors: Used in the synthesis of beta-lactamase inhibitors where the biaryl system spans the active site [3].
-
Linker Chemistry: The ketone can be converted to an amine (via reductive amination) to link the biaryl core to solubilizing tails or other pharmacophores.
References
-
Sigma-Aldrich. 3-Acetylphenylboronic acid Product Application Note. Merck KGaA.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][8] Chemical Reviews, 95(7), 2457–2483.
-
Caselli, E., et al. (2020). Discovery of Boronic Acids-Based β-Lactamase Inhibitors.[9] Journal of Medicinal Chemistry.[5]
-
Li, H., et al. (2014).[10] Convenient and practical preparation of acetylphenyl boronic acids.[11] Tetrahedron Letters.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. researchgate.net [researchgate.net]
Application Note: Optimized Suzuki-Miyaura Coupling of 3-Acetylphenylboronic Acid
Executive Summary
This guide details the experimental setup for the cross-coupling of 3-acetylphenylboronic acid (CAS: 204841-19-0) with aryl halides. Unlike simple phenylboronic acids, the 3-acetyl variant presents specific electronic considerations. The meta-acetyl group functions as an electron-withdrawing group (EWG), which increases the Lewis acidity of the boron center. While this facilitates the transmetallation step, it also renders the C-B bond susceptible to protodeboronation under highly basic or aqueous conditions.
This protocol prioritizes robustness and reproducibility over speed, utilizing a Pd(dppf)Cl₂ catalytic system that resists oxidation and operates efficiently with weak carbonate bases to preserve the ketone functionality.
Strategic Analysis: Reaction Mechanics
Substrate Properties
-
Substrate: 3-Acetylphenylboronic acid
-
Electronic Effect: The acetyl group (
) withdraws electron density. This makes the boronate "ate" complex formation faster but slightly destabilizes the C-B bond compared to electron-rich boronic acids. -
Sterics: Being in the meta position, the acetyl group does not impose significant steric hindrance (unlike ortho-substitution), allowing for the use of standard bulky phosphine ligands.
Critical Parameter Optimization
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate ferrocenyl ligand prevents |
| Base | K₂CO₂ or Cs₂CO₃ | Weak bases prevent aldol condensation side-reactions of the acetyl group, which can occur with strong hydroxide bases (NaOH/KOH). |
| Solvent | 1,4-Dioxane / Water (4:1) | The miscibility gap is avoided at reflux temperatures. Water is strictly required to form the active boronate species. |
| Stoichiometry | 1.2 - 1.5 equiv. | Excess boronic acid is required to compensate for minor protodeboronation (conversion to 3-acetylbenzene). |
Visualization: Catalytic Cycle & Logic
The following diagram illustrates the specific pathway for 3-acetylphenylboronic acid, highlighting the critical "Activation" step where the base converts the neutral boronic acid into the nucleophilic boronate species.
Figure 1: Catalytic cycle highlighting the base activation step critical for electron-deficient boronic acids.
Standard Operating Procedure (SOP)
Method A: The "Gold Standard" (High Reliability)
Applicability: Drug discovery, library synthesis, and scaffold derivatization. Scale: 1.0 mmol (adaptable).
Materials
-
Aryl Halide (1.0 equiv): 1.0 mmol (e.g., 4-bromoanisole: 187 mg)
-
Boronic Acid (1.5 equiv): 3-Acetylphenylboronic acid (246 mg)
-
Catalyst (3-5 mol%): Pd(dppf)Cl₂·CH₂Cl₂ (25-40 mg)
-
Base (3.0 equiv): K₂CO₃ (415 mg)
-
Solvent: 1,4-Dioxane (8 mL) and Distilled Water (2 mL)
Protocol Steps
-
Preparation: In a 20 mL reaction vial or round-bottom flask equipped with a stir bar, add the Aryl Halide , 3-Acetylphenylboronic acid , and K₂CO₃ .
-
Inerting (Critical): Cap the vial with a septum. Evacuate the vessel under high vacuum and backfill with Nitrogen or Argon. Repeat this cycle 3 times. Oxygen is the primary cause of homocoupling and catalyst death.
-
Solvent Addition: Add the 1,4-Dioxane and Water via syringe through the septum.
-
Note: It is best practice to degas the solvents beforehand by sparging with nitrogen for 15 minutes.
-
-
Catalyst Addition: Briefly remove the septum (under positive inert gas flow if possible) to add the Pd(dppf)Cl₂ catalyst quickly. Reseal and purge with inert gas for 2 minutes.
-
Reaction: Heat the mixture to 80°C - 90°C with vigorous stirring (800 RPM).
-
Workup:
Method B: Green/Rapid (Microwave)
Applicability: Quick screening or when using aryl chlorides.
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).
-
Solvent: Ethanol / Water (1:1).
-
Conditions: Microwave irradiation at 100°C for 30 minutes.
-
Note: Ethanol is a "greener" solvent but can undergo oxidation if the headspace is not strictly inert.
Experimental Workflow Diagram
Figure 2: Linear workflow for the batch synthesis of 3-acetylbiaryls.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Protodeboronation | Lower temp to 60°C; Increase boronic acid to 2.0 equiv; Switch base to K₃PO₄. |
| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more rigorously; Ensure system is under positive Argon pressure. |
| Start Material Remains | Catalyst deactivation | Catalyst is "dead" (black precipitate early). Add fresh catalyst (1 mol%) or switch to XPhos-Pd-G2. |
| New Spot on TLC | Aldol condensation | Base is too strong. Ensure K₂CO₃ is used, not NaOH. Avoid acetone in cleaning glassware. |
QC Validation
-
TLC: 3-Acetylphenylboronic acid is highly polar and often streaks near the baseline. The product (biaryl) will be significantly less polar (Rf ~ 0.4-0.6 in 10-20% EtOAc/Hexanes).
-
NMR: Look for the diagnostic methyl singlet of the acetyl group, typically shifting from
2.6 ppm (boronic acid) to 2.65-2.70 ppm (biaryl product) in CDCl₃.
Safety Information
-
3-Acetylphenylboronic acid: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handle in a fume hood.
-
Pd(dppf)Cl₂: Harmful if swallowed or inhaled.
-
1,4-Dioxane: Suspected carcinogen and forms explosive peroxides. Test for peroxides before use and handle with extreme caution.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.[1][2][5][6][7][8][9][10] Technical Guide. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Sigma-Aldrich. (n.d.). Suzuki Cross-Coupling Reaction Protocol.[1][2][4][5][6][7][9][10][11][12][13] Technical Bulletin. Link
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | TCI EUROPE N.V. [tcichemicals.com]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: 3-Acetylphenylboronic Acid Suzuki Coupling
Subject: Optimization of Yield & Suppression of Protodeboronation
Executive Summary & Substrate Analysis
The Challenge: 3-Acetylphenylboronic acid (3-APBA) presents a "Goldilocks" problem. The acetyl group at the meta position is electron-withdrawing (
The Solution: Success depends on accelerating the Transmetallation step (the rate-limiting step for this substrate) to outcompete the decomposition pathways. This requires a shift from "textbook" conditions (Pd(PPh3)4/Na2CO3) to highly active catalytic systems (Buchwald Precatalysts) and mild, anhydrous-compatible bases.
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the specific failure mode.
Figure 1: Diagnostic logic tree for identifying the root cause of low yields in 3-APBA couplings.
Critical Failure Mode: Protodeboronation
The primary yield-killer for 3-APBA is protodeboronation . The electron-withdrawing acetyl group stabilizes the anionic intermediate formed after base attack, facilitating the cleavage of the C-B bond and replacement with a proton.
Mechanism of Failure:
-
Base attacks Boron
Boronate "ate" complex formed. -
If Transmetallation to Pd is slow, the "ate" complex hydrolyzes.
-
Result: You isolate Acetophenone instead of the biaryl product.
The "Race" Concept:
You are in a kinetic race:
-
To win: You must make transmetallation faster (better catalyst) or protodeboronation slower (milder base/lower water).
Optimization Matrix
Do not use generic conditions. Use this matrix to select reagents specifically for 3-APBA.
| Component | Recommended | Why? | Avoid |
| Catalyst | XPhos Pd G4 or Pd(dppf)Cl₂ | XPhos: Bulky, electron-rich ligand accelerates oxidative addition and transmetallation. dppf: Large bite angle stabilizes Pd, preventing precipitation. | Pd(PPh₃)₄ : Too slow; ligands dissociate easily, leading to "Pd black" and stalled reaction. |
| Base | K₃PO₄ (Tribasic Potassium Phosphate) | Mild enough to prevent aldol condensation; buffers pH to minimize protodeboronation. | NaOH, KOtBu : Too strong; causes ketone side-reactions and rapid boronic acid decomposition. |
| Solvent | THF/Water (10:1) or Dioxane (Anhydrous) | THF/H₂O: High solubility, moderate temp (60°C). Anhydrous: Essential if protodeboronation >20%. | DMF/DMA : High boiling points encourage decomposition; difficult to remove. |
| Additives | Pinacol (1.1 eq) | Converts 3-APBA to the boronate ester in situ, which is more stable (slow release). | Excess Water : Accelerates hydrolysis. |
The "Gold Standard" Protocol
This protocol is designed to maximize transmetallation rates while protecting the acetyl group.
Reagents:
-
Aryl Halide (1.0 equiv)
-
3-Acetylphenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base: K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]
Step-by-Step Methodology:
-
Prep: Charge a reaction vial with the Aryl Halide, 3-APBA, and K₃PO₄.
-
Degas: Add the solvent mixture (Dioxane/Water).[1] Sparge with Argon/Nitrogen for 10 minutes. Note: Oxygen promotes homocoupling.
-
Catalyst Addition: Add XPhos Pd G4 (solid) quickly under positive inert gas pressure. Cap immediately.
-
Reaction: Heat to 60°C - 80°C .
-
Tip: Do not exceed 80°C initially. Higher temps favor protodeboronation.
-
-
Monitor: Check LCMS at 1 hour.
-
If stalled: Add more catalyst.
-
If acetophenone forms: Stop, cool, and work up immediately to salvage remaining material.
-
Troubleshooting Q&A
Q1: I see a large spot on TLC that matches Acetophenone. What happened? A: This is protodeboronation . The reaction conditions are too harsh (too basic or too hot), or the catalytic cycle is too slow.
-
Fix: Switch to anhydrous conditions . Use Dioxane with powdered, dry K₃PO₄. If water is strictly required for the base solubility, reduce it to a minimum (e.g., 20:1 solvent:water).
Q2: My reaction turns black and precipitates metal within 10 minutes. A: This is "Pd Black" formation, indicating ligand dissociation. The catalyst is decomposing before it can react.
-
Fix: Stop using Pd(PPh₃)₄. Switch to a bidentate ligand catalyst like Pd(dppf)Cl₂ or a palladacycle like XPhos Pd G4 , which are thermally stable and resist aggregation.
Q3: The acetyl group seems to have disappeared or changed in the product. A: You likely used a strong base (like hydroxide or alkoxide) which caused an aldol condensation or haloform-type reaction on the methyl ketone.
-
Fix: Use K₃PO₄ or Cs₂CO₃ . These are mild enough to leave the ketone intact while sufficiently basic to activate the boronic acid.
Q4: Can I use the Pinacol Ester instead of the Acid? A: Yes, and you should. The pinacol ester (3-Acetylphenylboronic acid pinacol ester) releases the active boronate species more slowly. This "slow release" keeps the concentration of the vulnerable species low, reducing the rate of side reactions.
References
-
Mechanistic Studies on Protodeboronation
-
Base Selection & Optimization
-
Catalyst Selection (Buchwald Precatalysts)
-
General Suzuki Mechanism & Side Reactions
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide
- Source: Yoneda Labs
-
URL:[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
Technical Support Center: A Researcher's Guide to Minimizing Protodeboronation of 3-Acetylphenylboronic Acid
Welcome to the technical support center dedicated to addressing a common yet often frustrating challenge in modern synthetic chemistry: the protodeboronation of 3-acetylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in cross-coupling reactions and seek to optimize their synthetic outcomes. As a senior application scientist, my goal is to provide you with not only practical, field-tested solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
The Challenge: Understanding Protodeboronation
Protodeboronation is an undesired side reaction that plagues many cross-coupling methodologies, particularly the Suzuki-Miyaura reaction. It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively converting your valuable boronic acid into a simple arene—in this case, acetophenone.[1] This process consumes the boronic acid, leading to reduced yields of the desired coupled product and complicating purification.
The propensity of a given boronic acid to undergo protodeboronation is highly dependent on various factors, including the electronic nature of the substituents on the aryl ring, the reaction conditions employed (such as pH, temperature, and solvent), and the choice of catalyst and base.[1]
Troubleshooting Guide: Tackling Protodeboronation Head-On
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Question 1: I am seeing a significant amount of acetophenone in my reaction mixture alongside my desired product and unreacted starting materials. What is the likely cause?
The presence of acetophenone is a classic indicator of protodeboronation. This side reaction is often competitive with the desired cross-coupling pathway. The key is to favor the kinetics of the Suzuki-Miyaura coupling over the protodeboronation. Several factors could be at play:
-
Sub-optimal Reaction Conditions: High temperatures, prolonged reaction times, and the presence of excess water can accelerate the rate of protodeboronation.
-
Inappropriate Base Selection: While a base is necessary to activate the boronic acid for transmetalation, strong bases can also promote protodeboronation.
-
Inefficient Catalyst System: A slow or inefficient catalyst will allow more time for the competing protodeboronation to occur.
Question 2: How does the acetyl group in the meta position affect the stability of the boronic acid?
The acetyl group is an electron-withdrawing group. Generally, electron-deficient arylboronic acids can be more susceptible to protodeboronation, especially under basic conditions which promote the formation of the more reactive boronate anion.[2] While the meta position has a less pronounced electronic effect compared to the ortho or para positions, it still influences the electron density of the aromatic ring and can contribute to the propensity for protodeboronation.
Question 3: What are the most effective initial steps to minimize protodeboronation when using 3-acetylphenylboronic acid?
To give your Suzuki-Miyaura reaction the best chance of success and minimize protodeboronation, consider the following critical parameters from the outset:
| Parameter | Recommendation | Rationale |
| Base Selection | Use milder bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] | Stronger bases like NaOH or KOH can significantly accelerate protodeboronation. |
| Temperature | Conduct the reaction at the lowest effective temperature. | Higher temperatures can increase the rate of the undesired protodeboronation side reaction. |
| Reaction Time | Monitor the reaction closely and work it up promptly upon completion. | Prolonged exposure to the reaction conditions increases the likelihood of protodeboronation. |
| Catalyst System | Employ a highly active catalyst system. | A fast and efficient catalyst will promote the desired cross-coupling at a rate that outcompetes protodeboronation. |
Question 4: I've tried optimizing the base and temperature, but I'm still observing significant protodeboronation. What other strategies can I employ?
If initial optimizations are insufficient, more advanced strategies can be implemented:
-
Use of Boronic Esters: Converting 3-acetylphenylboronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly reduce protodeboronation.[3][4] These esters are generally more stable to the reaction conditions and can be isolated and purified more easily.
-
The "Slow-Release" Strategy: MIDA boronates are particularly effective when a "slow-release" of the boronic acid is desired.[1][5] The MIDA ester is stable and only slowly hydrolyzes under the reaction conditions to release the active boronic acid. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its decomposition while still allowing for efficient transmetalation.
The following diagram illustrates the decision-making process for troubleshooting protodeboronation:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: Is 3-acetylphenylboronic acid generally considered a "stable" boronic acid?
While it is a solid that can be handled under normal laboratory conditions, like many electron-deficient arylboronic acids, it can be susceptible to protodeboronation under the basic and often heated conditions of cross-coupling reactions. Its stability is highly conditional.
Q2: Can the choice of solvent influence the rate of protodeboronation?
Yes, the solvent system can play a role. While some water is often necessary for the Suzuki-Miyaura reaction to proceed efficiently, an excess of water can serve as a proton source for protodeboronation, particularly in base-catalyzed pathways. Using anhydrous solvents with certain bases (like CsF) or carefully controlling the amount of water in aqueous solvent mixtures can be beneficial.[3]
Q3: Are there any specific palladium ligands that are recommended for coupling with 3-acetylphenylboronic acid?
For challenging couplings involving electron-deficient boronic acids, highly active catalyst systems are generally preferred. This often involves the use of bulky, electron-rich phosphine ligands which can accelerate the rate-limiting steps of the catalytic cycle, thereby outcompeting the protodeboronation side reaction.
Q4: Can I use 3-acetylphenylboronic acid in other cross-coupling reactions besides Suzuki-Miyaura?
Yes, 3-acetylphenylboronic acid is a versatile reagent and can be used in other cross-coupling reactions, such as the Chan-Evans-Lam (CEL) coupling for the formation of C-N and C-O bonds. The principles of minimizing protodeboronation through careful control of reaction conditions are also applicable to these transformations.
Experimental Protocols
The following protocols provide a starting point for minimizing protodeboronation when using 3-acetylphenylboronic acid in a Suzuki-Miyaura coupling reaction.
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a good starting point for the coupling of 3-acetylphenylboronic acid with a variety of aryl halides.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
3-Acetylphenylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, 3-acetylphenylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C, and increase if necessary) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with aqueous workup and purification.
Protocol 2: Utilizing a Boronic Ester for Enhanced Stability
This protocol is recommended when significant protodeboronation is observed with the free boronic acid.
Step 1: Preparation of 3-Acetylphenylboronic Acid Pinacol Ester
-
In a round-bottom flask, dissolve 3-acetylphenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or dichloromethane).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used directly in the subsequent coupling reaction after purification by recrystallization or chromatography.
Step 2: Suzuki-Miyaura Coupling with the Pinacol Ester
Follow the procedure in Protocol 1, substituting the 3-acetylphenylboronic acid pinacol ester for the free boronic acid. Note that the reaction conditions, particularly the choice of base and the amount of water, may need to be re-optimized for the boronic ester.
The following diagram illustrates the general mechanism of protodeboronation:
Caption: Simplified mechanism of base-catalyzed protodeboronation.
By understanding the underlying principles of protodeboronation and applying the troubleshooting strategies and protocols outlined in this guide, you can significantly improve the efficiency and reliability of your cross-coupling reactions involving 3-acetylphenylboronic acid.
References
-
Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]
- Buchwald, S. L., & Antilla, J. C. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. [Link]
-
Gedeon, P., & Ertl, P. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
-
ResearchGate. (2022, August 15). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Convenient and practical preparation of acetylphenyl boronic acids. Retrieved February 7, 2026, from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved February 7, 2026, from [Link]
-
Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved February 7, 2026, from [Link]
-
Perera, D., & et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2298–2307. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved February 7, 2026, from [Link]
-
Journal of Chemical Information and Modeling. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Retrieved February 7, 2026, from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 3-Acetylphenylboronic Acid
Ticket ID: #SM-3APBA-HOMO-001 Subject: Prevention of Oxidative Homocoupling in 3-Acetylphenylboronic Acid Protocols Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
3-Acetylphenylboronic acid (3-APBA) is a robust reagent generally stable against protodeboronation due to the electron-withdrawing nature of the acetyl group. However, this same electronic property increases the Lewis acidity of the boron center, accelerating transmetallation.
If the cross-coupling cycle is rate-limited by the electrophile (aryl halide), the excess activated boronate species will compete for the palladium center. In the presence of even trace oxidants (molecular oxygen), this leads to the formation of the unwanted dimer 3,3'-diacetylbiphenyl .
This guide provides a mechanistic breakdown, troubleshooting workflows, and a validated protocol to suppress this side reaction.
The Mechanic's Corner: Mechanism & Causality
To prevent homocoupling, you must understand the competition at the molecular level. The Suzuki-Miyaura reaction is not a single cycle; it is a race between the desired Cross-Coupling Cycle and the parasitic Oxidative Homocoupling Cycle .
The Competitive Pathway
The critical divergence occurs at the Transmetallation stage.
-
Ideal Path: The Boronate transmetallates with L-Pd(II)-Ar(X) to form L-Pd(II)-Ar(X)-Ar(B).
-
Parasitic Path: If Oxygen is present, it oxidizes Pd(0) to a Peroxo-Pd(II) species, or facilitates the formation of a Pd(II)-Bis(aryl) complex from two boronate equivalents, which then reductively eliminates the homocoupled dimer.
Visualization: The Fork in the Road
The following diagram illustrates where the reaction deviates toward the impurity.
Figure 1: Mechanistic divergence showing how Oxygen hijacks the Pd(0) catalyst to promote homocoupling of the boronic acid.
Troubleshooting Guide: Symptom, Diagnosis, Solution
This section addresses specific issues observed when using 3-Acetylphenylboronic acid.
Scenario A: "I see a persistent spot on TLC slightly less polar than my product."
-
Diagnosis: This is likely 3,3'-diacetylbiphenyl . The acetyl group makes the dimer relatively non-polar compared to the boronic acid but distinct from the cross-product.
-
Root Cause: Incomplete degassing or an "open-flask" workup while the catalyst is still active.
-
Solution:
-
Switch Degassing Method: Stop using "balloon purging." Switch to Sparging (bubbling Argon directly into solvent for 15 mins) or Freeze-Pump-Thaw (3 cycles).
-
Quench First: Do not expose the hot reaction mixture to air. Cool to RT and quench with water or dilute acid under Argon before opening the flask.
-
Scenario B: "The reaction stalls at 60% conversion."
-
Diagnosis: Catalyst death via oxidation.
-
Root Cause: Oxygen ingress has converted active Pd(0) into inactive Pd-black or peroxo-species that prefer homocoupling, consuming the boronic acid.
-
Solution:
-
Increase Boronic Acid Equivalents: 3-APBA is susceptible to this side reaction. Increase stoichiometry from 1.1 equiv to 1.5 equiv .
-
Slow Addition: Do not dump all 3-APBA at the start. Add it as a solution via syringe pump over 1 hour. This keeps the instantaneous concentration of boronate low, statistically favoring the reaction with the aryl halide [1].
-
Scenario C: "My aryl halide is an Aryl Chloride."
-
Diagnosis: Mismatched rates.
-
Root Cause: Oxidative addition of Ar-Cl is slow. The Pd(0) sits idle, making it vulnerable to oxidation and subsequent reaction with the fast-transmetallating 3-APBA.
-
Solution:
-
Change Ligand: Use bulky, electron-rich phosphines like XPhos or SPhos . These accelerate the oxidative addition of chlorides, balancing the cycle.
-
Optimized Protocol: The "Zero-O2" Standard
This protocol is designed specifically for 3-Acetylphenylboronic acid to minimize dimerization.
Reagents & Stoichiometry
| Component | Equivalents | Notes |
| Aryl Halide (Ar-Br/I) | 1.0 | Limiting reagent |
| 3-Acetylphenylboronic acid | 1.3 - 1.5 | Excess accounts for sacrificial homocoupling |
| Pd(PPh3)4 or Pd(dppf)Cl2 | 0.03 - 0.05 | 3-5 mol% loading |
| Base: K2CO3 or Cs2CO3 | 2.0 - 3.0 | Carbonates are milder than hydroxides |
| Solvent: Dioxane/Water | 4:1 ratio | Water is required for boronate formation |
Step-by-Step Workflow
-
Solvent Prep (Critical): Combine 1,4-Dioxane and Water in a separate flask. Sparge with Argon for 20 minutes vigorously.
-
Solids Loading: In the reaction vessel, add the Aryl Halide, Base, and Catalyst. Note: If using Pd(0), handle in a glovebox if possible, or under rapid Argon flow.
-
Boronic Acid Strategy:
-
Method A (Standard): Add 3-APBA solid with other reagents if Ar-Halide is reactive (Iodide/Bromide).
-
Method B (Challenging): If Ar-Halide is unreactive (Chloride), dissolve 3-APBA in a portion of the degassed solvent and load into a syringe.
-
-
Cycle Initiation: Seal the vessel. Evacuate and backfill with Argon x3. Inject the degassed solvent.
-
Temperature: Heat to 80-100°C.
-
If Method B: Begin slow addition of 3-APBA solution once reflux is achieved (rate: 1 equiv/hour).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water.
Decision Matrix for Optimization
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic flow for selecting conditions based on electrophile reactivity and observed side-products.
Frequently Asked Questions (FAQ)
Q: Why does 3-Acetylphenylboronic acid homocouple more than Phenylboronic acid? A: The acetyl group is Electron-Withdrawing (EWG). This increases the Lewis acidity of the boron atom, facilitating faster formation of the "ate" complex (boronate) with the base [2]. A higher concentration of activated boronate increases the statistical probability of it reacting with oxidized Palladium species to form the dimer.
Q: Can I use ethanol instead of dioxane? A: Yes, but be cautious. Ethanol can act as a reducing agent for Pd(II) to Pd(0), which is good. However, protodeboronation (loss of the B(OH)2 group) is often faster in alcohols than in aprotic solvents like dioxane or DMF. For 3-APBA, Dioxane/Water or Toluene/Water is safer.
Q: Does the base matter for homocoupling?
A: Yes. Strong bases (like NaOH or KOtBu) accelerate transmetallation significantly. If the cross-coupling step is slow, this acceleration favors homocoupling. We recommend milder bases like Potassium Carbonate (
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[2] [Link]
-
Adrio, J., & Hii, K. K. (2007). Homocoupling of arylboronic acids: a new look at an old reaction. Chemical Communications, (23), 2355-2365. [Link]
-
Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions.[1][3][4][5] Topics in Current Chemistry. [Link]
Sources
Technical Support Center: Purification of 3-Acetylphenylboronic Acid (3-APBA)
Topic: Troubleshooting & Purification Protocols for 3-Acetylphenylboronic Acid (CAS: 204841-19-0) Role: Senior Application Scientist Status: Active Support
Introduction: The "Chameleon" of Boron Chemistry
Welcome to the technical support hub for 3-Acetylphenylboronic acid (3-APBA) . If you are accessing this guide, you are likely facing one of three problems: your NMR spectrum looks like a mixture of products, your compound is streaking on silica gel, or you cannot separate the starting material (3-bromoacetophenone or similar) from your product.
3-APBA is a critical intermediate for Suzuki-Miyaura couplings and reversible covalent bonding in sensor development. However, its amphiphilic nature and the reactivity of the boronyl group create unique purification challenges.[1] This guide prioritizes chemical causality over rote memorization.
Module 1: The "Ghost" Impurity (NMR Troubleshooting)
User Question: "I just synthesized 3-APBA. The LC-MS looks pure, but the 1H NMR in CDCl3 shows a complex set of peaks, broad signals, and incorrect integration.[1][2] Is my compound decomposing?"
Technical Diagnosis: You are likely observing the Boroxine-Boronic Acid Equilibrium . In non-polar solvents like chloroform, boronic acids spontaneously dehydrate to form a cyclic trimer called a boroxine (anhydride).[1][2] This process is reversible.[1][3] Your NMR shows a mixture of the monomer (acid) and the trimer (boroxine), resulting in peak doubling and broadening due to chemical exchange rates.
The Fix (In-Situ Derivatization): Do not repurify yet. Perform this diagnostic test:
-
Add 2 drops of D2O (Deuterium Oxide) directly to your NMR tube containing the CDCl3 sample.[1]
-
Shake vigorously for 30 seconds.
-
Re-run the NMR.[1]
Mechanism: The excess water shifts the equilibrium entirely back to the monomeric boronic acid species via hydrolysis. If the spectrum sharpens to a single clean set of signals, your product is pure.[1][2]
Figure 1: The dynamic equilibrium between boronic acid monomers and boroxine trimers.[2] Adding D₂O forces the system to the monomeric state.
Module 2: The "pH Swing" Extraction Protocol
User Question: "I have unreacted aryl halide starting material in my crude mixture. Column chromatography is resulting in significant yield loss and streaking.[1] How do I purify this without a column?"
Technical Diagnosis: Boronic acids interact strongly with the silanol groups on silica gel, leading to irreversible adsorption and "streaking."[1][2] The most robust purification method relies on the pKa difference between the boronic acid (pKa ~8.0–8.8) and neutral organic impurities (acetophenone derivatives, halides).[1][2]
The Protocol (Self-Validating System): This method uses a "pH Swing" to toggle the solubility of 3-APBA between organic and aqueous phases.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude 3-APBA in Diethyl Ether (Et₂O) or Dichloromethane (DCM) .
-
Base Extraction (Activation):
-
Wash (Filtration):
-
Acidification (Recovery):
-
Isolation: Filter the solid or extract back into DCM and evaporate.
Critical Warning: Do not leave 3-APBA in strong base (NaOH) for prolonged periods (>1 hour), as the acetyl group (ketone) is sensitive to aldol condensation or degradation under harsh basic conditions.[2]
Figure 2: The pH Swing workflow. This leverages the Lewis acidity of the boron center to separate it from neutral organic impurities.
Module 3: Advanced Purification (The DEA Adduct)
User Question: "The pH swing didn't work well enough; I still have stubborn impurities. Is there a 'crystallization-grade' purification method?"
Technical Diagnosis: For high-purity applications (e.g., pharmaceutical intermediates), the Diethanolamine (DEA) Complexation method is the gold standard.[1][2] Boronic acids form highly crystalline, stable "ate" complexes with diethanolamine.[1][2] These complexes precipitate from non-polar solvents, leaving all other impurities in solution.[1][2]
The Protocol:
-
Complexation:
-
Dissolve crude 3-APBA in a minimal amount of Diethyl Ether or THF .[1]
-
Add 1.05 equivalents of Diethanolamine (DEA) .
-
Stir at room temperature for 30–60 minutes.
-
Observation: A thick white precipitate (the DEA adduct) will form.
-
-
Filtration:
-
Hydrolysis (Release):
Why this works: The formation of the intramolecular N->B coordinate bond in the DEA adduct drives crystallization and breaks up boroxine oligomers [1].
Summary of Physicochemical Properties
| Property | Value / Note | Relevance |
| pKa | ~8.0 - 8.8 | Allows for base extraction (pH > 10) and acid precipitation (pH < 2). |
| Solubility | EtOH, DMSO, DCM, EtOAc | Good for synthesis; avoid alcohols if esterification is not desired.[1][2] |
| Stability | Dehydrates to Boroxine | Store in a desiccator; keep cool.[1] |
| Reactivity | Acetyl Group (Ketone) | Avoid NaBH₄ during workup (reduces ketone).[2] Avoid strong hot base.[1] |
References
-
Hall, D. G. (Ed.).[1][2] (2011).[1][8] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [2]
-
Tokunaga, Y., et al. (2002).[1][2][3] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2.[1][2]
-
Hutton, S. J., et al. (2011).[1][2][5][8] A Method for the Deprotection of Alkylpinacolyl Boronate Esters via Diethanolamine Adducts. Journal of Organic Chemistry. [2]
-
PubChem. (n.d.).[1] 3-Acetylphenylboronic acid (CID 2734310).[7][9] National Library of Medicine.[1]
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-Acetylphenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for 3-Acetylphenylboronic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in chemical synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. Here, we address common challenges, provide in-depth mechanistic explanations, and offer practical, field-proven troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using 3-acetylphenylboronic acid in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling . 3-Acetylphenylboronic acid is an electron-deficient arylboronic acid due to the meta-acetyl group, which can influence the propensity for these side reactions.[1]
-
Protodeboronation: This is the loss of the boronic acid moiety and its replacement with a hydrogen atom, leading to the formation of acetophenone as a byproduct. This reaction is often promoted by aqueous basic conditions and elevated temperatures.[2]
-
Homocoupling: This is the palladium-catalyzed dimerization of 3-acetylphenylboronic acid to form 3,3'-diacetylbiphenyl. This side reaction is particularly relevant for electron-deficient arylboronic acids and can be exacerbated by the presence of oxygen or certain palladium(II) precatalysts.[1][3]
Q2: How does the acetyl group in the meta position affect the reactivity and stability of the boronic acid?
A2: The acetyl group is an electron-withdrawing group, which decreases the electron density on the aromatic ring. This has several consequences:
-
Increased Lewis Acidity: The boron atom becomes more Lewis acidic, which can affect its interaction with bases and the palladium catalyst.
-
Susceptibility to Protodeboronation: While the electronic effect on the rate of protodeboronation can be complex, arylboronic acids with electron-withdrawing groups can be more susceptible to this side reaction under specific conditions.[4] For highly electron-deficient systems, protodeboronation in basic media can even proceed via a transient aryl anion.[2]
-
Tendency for Homocoupling: Electron-deficient arylboronic acids are known to be more prone to homocoupling.[1]
Q3: My Suzuki-Miyaura reaction with 3-acetylphenylboronic acid is giving low yields. What are the first troubleshooting steps I should take?
A3: Low yields are a common issue and can often be resolved by systematically evaluating your reaction parameters.[5]
-
Reagent Quality: Boronic acids can degrade over time. Use freshly purchased or properly stored 3-acetylphenylboronic acid. Consider using a more stable derivative like a pinacol ester if stability is a concern.[5]
-
Catalyst and Ligand Activity: Ensure your palladium catalyst and phosphine ligand have not been deactivated by exposure to air or moisture.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. The choice and purity of the base are also critical.
-
Reaction Conditions: Many Suzuki couplings require heating. If your reaction is sluggish, a moderate increase in temperature may be beneficial. However, be aware that higher temperatures can also promote side reactions.[5]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Significant Formation of Acetophenone (Protodeboronation Byproduct)
Causality: Protodeboronation is the protonolysis of the carbon-boron bond and is a known decomposition pathway for arylboronic acids, especially in aqueous basic media.[2] The reaction mechanism can be complex and is highly dependent on the pH of the reaction medium.
Mitigation Strategies:
-
Use of Boronic Esters: Converting 3-acetylphenylboronic acid to its corresponding pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester can significantly enhance its stability and reduce the rate of protodeboronation.[2][4] MIDA boronates are particularly effective in a "slow-release" strategy, where the active boronic acid is generated in situ at a low concentration.[4]
-
Reaction Condition Optimization:
-
Base Selection: Employ milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium acetate (KOAc) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for an efficient coupling.
-
Solvent Choice: While some water is often necessary for the Suzuki-Miyaura reaction, minimizing its content or using anhydrous conditions with bases like cesium fluoride (CsF) can suppress protodeboronation.[4]
-
Catalyst System: Utilize a highly active catalyst system (e.g., a palladium precatalyst with a bulky, electron-rich phosphine ligand) to ensure that the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation.[4]
-
Experimental Protocol: Conversion of 3-Acetylphenylboronic Acid to its Pinacol Ester
-
To a solution of 3-acetylphenylboronic acid (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add pinacol (1.1 eq).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction after drying.
Issue 2: Formation of 3,3'-Diacetylbiphenyl (Homocoupling Byproduct)
Causality: The homocoupling of arylboronic acids is a palladium-mediated process. It can occur through the reaction of the boronic acid with a Pd(II) species, leading to the formation of a symmetrical biaryl and Pd(0).[6] The presence of oxygen can promote this side reaction by reoxidizing Pd(0) to Pd(II).[3]
Mitigation Strategies:
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use of Pd(0) Precatalysts: Whenever possible, use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂ or PdCl₂). If a Pd(II) precatalyst is used, the addition of a reducing agent or ensuring the presence of a phosphine ligand to facilitate the in-situ reduction to Pd(0) is crucial.
-
Ligand Selection: The choice of ligand can influence the rate of homocoupling. In some cases, using bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway. For challenging couplings with electron-deficient boronic acids, specialized ligands like SPhos have been shown to be effective in minimizing homocoupling.[1]
-
Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to drive the cross-coupling reaction to completion and minimize the relative amount of homocoupling product.
Experimental Protocol: General Degassing Procedure for a Suzuki-Miyaura Reaction
-
Combine the aryl halide, 3-acetylphenylboronic acid (or its ester), and the base in the reaction flask.
-
Add the solvent to the flask.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas line.
-
Subject the mixture to at least three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).
-
After the final backfill, add the palladium catalyst and ligand (if not using a pre-formed complex) to the reaction mixture under a positive pressure of the inert gas.
Visualizing Reaction Pathways
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Caption: Suzuki-Miyaura cycle and key side reactions.
Summary of Recommended Conditions for Suzuki-Miyaura Coupling with 3-Acetylphenylboronic Acid
| Parameter | Recommendation | Rationale |
| Boron Reagent | Pinacol ester or MIDA boronate ester | Increased stability towards protodeboronation.[2][4] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Minimizes homocoupling initiated by Pd(II) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos for challenging couplings) | Promotes reductive elimination and can suppress homocoupling.[1] |
| Base | Weak inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Reduces the rate of base-mediated protodeboronation.[4] |
| Solvent | Degassed aprotic solvents (e.g., dioxane, THF, toluene) with minimal water | Minimizes protodeboronation and side reactions involving oxygen. |
| Temperature | Lowest effective temperature (often 80-110 °C) | Balances reaction rate with minimizing thermal decomposition and side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-mediated homocoupling and catalyst degradation.[3] |
References
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Masking Boronic Acids for Suzuki Coupling. Chemical & Engineering News. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
-
Protodeboronation product. Reddit. [Link]
-
Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. [Link]
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Protodeboronation. Organic Chemistry Portal. [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
Technical Support Center: 3-Acetylphenylboronic Acid Stability & Optimization
Introduction: The "Hidden" Instability
You are likely accessing this guide because you are experiencing inconsistent yields, stalling reactions, or "melting point anomalies" with 3-Acetylphenylboronic acid (3-APBA) .
While often categorized as a standard reagent, 3-APBA presents a specific chemical paradox:
-
The Acetyl Group (EWG): The meta-acetyl group withdraws electron density from the benzene ring. While this stabilizes the molecule against oxidation (compared to electron-rich boronic acids), it significantly accelerates protodeboronation (C–B bond cleavage) under the basic conditions required for Suzuki-Miyaura couplings.
-
The Boroxine Cycle: Like many boronic acids, 3-APBA exists in a dynamic equilibrium with its anhydride trimer (boroxine), complicating stoichiometry.
This guide moves beyond generic advice to address the specific mechanistic failures of this molecule.
Module 1: Diagnostic & Storage (Pre-Reaction)
Q: Why does the melting point of my 3-APBA vary between batches or over time?
A: You are likely observing the Boroxine-Acid Equilibrium , not impurity. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) upon storage, especially in dry environments. This is a reversible physical change, not chemical degradation.
-
The Mechanism:
-
Impact: Pure boronic acid and its boroxine have different melting points. A "low" or broad melting point often indicates a mixture of the two forms.
-
Actionable Protocol:
-
Do not discard. The boroxine is reaction-competent.[1]
-
Stoichiometry Adjustment: If your material is old/dry, assume a higher effective molecular weight or, for precision, re-hydrate by recrystallization from water/acetone (though rarely necessary for standard catalysis).
-
Q: How should I store 3-APBA to maximize shelf-life?
A: Control moisture and temperature to prevent "caking" and slow oxidation.
-
Temperature: 2–8°C.
-
Atmosphere: Argon backfill is recommended but not strictly required for short-term storage (the acetyl group provides some oxidative resistance).
-
Container: Tightly sealed to prevent fluctuating humidity, which shifts the boroxine/acid ratio constantly.
Module 2: Reaction Optimization (Suzuki-Miyaura Coupling)
Q: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Why?
A: You are likely suffering from Rapid Protodeboronation . The electron-deficient nature of the 3-acetylphenyl ring makes the C–B bond susceptible to base-catalyzed hydrolysis. If the boronic acid degrades faster than the Palladium Oxidative Addition cycle can consume it, the reaction stalls.
The Solution: The "Slow-Release" Protocol
Instead of dumping all reagents together, use a strategy that keeps the concentration of the vulnerable boronate anion low.[2]
| Variable | Standard Protocol (High Risk) | Optimized Protocol (High Stability) | Why? |
| Base | Strong bases ( | ||
| Solvent | DMF/Water (1:1) | Toluene/Water (10:1) or Dioxane | High water content promotes hydrolysis. Biphasic systems limit exposure. |
| Addition | One-pot | Portion-wise / Syringe Pump | Adding 3-APBA slowly ensures it enters the Pd-cycle immediately rather than sitting in base. |
| Ligand | S-Phos or X-Phos | Highly active Buchwald ligands speed up the coupling, beating the decomposition clock. |
Q: Can I use the Boroxine form directly?
A: Yes. In fact, using the boroxine (anhydride) can be advantageous.[1]
-
Protocol: Calculate stoichiometry based on the boroxine MW.
-
Requirement: You must add at least 3 equivalents of water to the reaction mixture to hydrolyze the boroxine back to the active boronic acid species in situ.
Module 3: Advanced Stabilization (Derivatization)
Q: The coupling is still failing. Should I switch to a Pinacol Ester?
A: Proceed with caution. While Pinacol esters (Bpin) are generally more stable, electron-deficient aryl Bpin esters (like 3-acetylphenyl-Bpin) can still undergo protodeboronation, sometimes even faster than the free acid due to specific transesterification pathways in base.
Q: What is the ultimate solution for "impossible" couplings?
A: Switch to a MIDA Boronate. If 3-APBA degrades too fast, use MIDA-protected 3-acetylphenylboronate .
-
Mechanism: The MIDA ligand locks the boron in an
hybridization, rendering it unreactive to transmetalation and hydrolysis. -
The Trick: Under standard anhydrous coupling conditions, it is inert.[3] You must use a slow-release hydrolysis condition (mild aqueous base) that reveals the active boronic acid at a rate that perfectly matches the catalytic cycle.
Visualizing the Instability Pathways
The following diagram illustrates the critical divergence between reversible storage changes (Boroxine) and irreversible reaction failure (Protodeboronation).
Figure 1: The dual-pathway of 3-APBA. The goal of optimization is to accelerate the Green path (Product) while suppressing the Red path (Deboronation) by managing base strength and Pd-catalyst activity.
References & Grounding
-
Protodeboronation Mechanisms:
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13102. (Establishes the base-catalyzed pathway for electron-deficient rings).
-
Source:
-
-
MIDA Boronate "Slow Release" Strategy:
-
Gillis, E. P., & Burke, M. D. (2007).[3] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.
-
Source:
-
-
Boroxine Equilibrium:
-
IUPAC Technical Report. Pure and Applied Chemistry, Vol. 83, No. 9. (Detailing the stoichiometry and reversible nature of boroxine formation).
-
-
Reaction Optimization (Base Effects):
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. (Comparison of bases like K3PO4 vs Na2CO3).
-
Sources
Boron Chemistry Solutions Center: Troubleshooting 3-Acetylphenylboronic Acid
Ticket ID: #Suzuki-3APBA-Fail Subject: 3-Acetylphenylboronic Acid Coupling Failure Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary: The Deceptive Substrate
You are encountering failure with 3-Acetylphenylboronic acid (3-APBA) . While this substrate appears simple, it presents a "perfect storm" of electronic and chemical liabilities that often cause standard Suzuki protocols (e.g., Pd(PPh3)4/Na2CO3) to fail.
The failure is likely driven by two competing mechanisms:
-
Accelerated Protodeboronation: The acetyl group is an Electron Withdrawing Group (EWG). While meta positioning is safer than ortho/para, the EWG still reduces electron density at the carbon-boron bond, making the ipso-carbon highly susceptible to hydrolytic cleavage under basic conditions.
-
Base-Mediated Side Reactions: The ketone moiety is sensitive to strong bases (hydroxides/alkoxides), leading to enolization and potential Aldol self-condensation, consuming your starting material before coupling occurs.
Diagnostic Triage
Before optimizing, identify your specific failure mode using the observation matrix below.
Phase 1: Visual & Analytical Diagnostics
| Observation | LCMS/NMR Result | Root Cause | Immediate Action |
| Reaction turns black immediately | Unreacted Halide + De-boronated product (Acetophenone) | "Pd Black" Precipitation. The catalyst is unstable and aggregating before the oxidative addition cycle completes. | Switch to a palladacycle precatalyst (e.g., XPhos Pd G3) or bidentate ligand (Pd(dppf)Cl2). |
| No Product, SM Remaining | Boronic acid intact, Halide intact | Catalyst Inactivity. The oxidative addition into the aryl halide is too slow, or the base is too weak to activate the boron. | Increase temperature or switch to a more active catalyst (e.g., SPhos Pd G3). |
| Product: Acetophenone | Halide intact, Boronic acid gone | Protodeboronation. The C-B bond was hydrolyzed by water/base faster than transmetallation occurred. | CRITICAL FAILURE. See "Rescue Protocol" below. Reduce water, use milder base. |
| New Impurities (Complex) | Dimerized ketone or polymeric gum | Aldol Condensation. The base was too strong (e.g., NaOH, NaOtBu) for the ketone. | Switch to weak inorganic bases ( |
The Mechanics of Failure
To fix the reaction, you must understand the competition between the productive cycle and the destructive pathway.
The "Fork in the Trail"
In Suzuki coupling, the base plays a dual role: it activates the boronic acid (good) but also catalyzes protodeboronation (bad). With 3-APBA, the equilibrium shifts toward destruction because the EWG stabilizes the intermediate anion required for protonolysis.
Figure 1: The Kinetic Competition. For 3-APBA, the "Protodeboronation" pathway is kinetically favored if the catalyst is slow or the water concentration is too high.
Optimization Matrix (The Fix)
A. Catalyst Selection
Stop using
-
Recommendation: XPhos Pd G3 or Pd(dppf)Cl2·DCM .
-
Why: These catalysts form stable active species that facilitate rapid oxidative addition and transmetallation, outcompeting the protodeboronation rate.
B. Base Selection
The base must be strong enough to activate the boron but weak enough to prevent ketone enolization.
-
Avoid:
, , (leads to Aldol side reactions). -
Recommended:
(Tribasic Potassium Phosphate) or . -
Why:
provides a buffering effect and excellent solubility in dioxane/water mixtures without being aggressively nucleophilic toward the ketone.
C. Solvent System
Water is necessary for the mechanism but fatal in excess.
-
Standard: Dioxane:Water (4:1).
-
Rescue (Anhydrous): If protodeboronation persists, switch to anhydrous conditions using CsF or TMSOK (Potassium Trimethylsilanolate) in Toluene.
Protocols
Protocol A: The "Robust Standard" (Start Here)
Use this for general optimization.
-
Stoichiometry: 1.0 equiv Aryl Halide, 1.5 equiv 3-APBA (excess is crucial to compensate for hydrolytic loss), 2.0 equiv
. -
Catalyst: 2-3 mol% Pd(dppf)Cl2·DCM .
-
Solvent: 1,4-Dioxane / Water (4:1 ratio). Concentration: 0.1 M.
-
Degassing: Sparge solvent with Argon for 15 mins before adding catalyst. Oxygen promotes homocoupling and catalyst death.
-
Temperature: Heat to 80°C.
-
Time: Monitor by LCMS at 1 hour. If 50% conversion, push to 100°C.
Protocol B: The "Anhydrous Rescue" (If Protocol A Fails)
Use this if you see significant Acetophenone formation (protodeboronation).
-
Drying: Dry the 3-APBA in a vacuum oven or desiccator overnight (wet boronic acids self-destruct).
-
System: Flame-dried glassware, Argon atmosphere.
-
Reagents: 1.0 equiv Halide, 1.5 equiv 3-APBA, 3.0 equiv CsF (Cesium Fluoride).
-
Catalyst: 2 mol% XPhos Pd G3 .
-
Solvent: Anhydrous DME (Dimethoxyethane) or Toluene.
-
Mechanism: Fluoride activates the boronic acid (forming a boronate-fluoride complex) without requiring water, shutting down the hydrolytic protodeboronation pathway.
Troubleshooting Logic Flow
Figure 2: Step-by-step decision tree for diagnosing reaction outcomes.
Frequently Asked Questions (FAQs)
Q: Can I use the pinacol ester (Bpin) instead of the acid? A: Yes, and you often should. The pinacol ester is generally more stable toward protodeboronation and easier to purify. However, pinacol esters hydrolyze in situ to the acid before coupling in many aqueous systems. If you use the Bpin ester, use Protocol B (Anhydrous) to prevent hydrolysis and leverage the ester directly.
Q: Why not use MIDA boronates? A: If you have the time to synthesize or buy the MIDA boronate of your substrate, this is the ultimate solution . MIDA boronates slowly release the active boronic acid, keeping the concentration of the unstable species low (the "Slow Release Strategy"). This minimizes protodeboronation.[2] Use this if Protocol B fails.
Q: My reaction works but I can't separate the product from the phosphine oxide. A: This is common with triphenylphosphine-based catalysts. Switch to Pd(dppf)Cl2 . The dppf ligand is bidentate and easier to separate. Alternatively, use a polymer-supported scavenger resin (e.g., Thiol resin) post-reaction to pull out the Palladium and ligands.
References
-
Mechanisms of Transmetallation & Protodeboronation Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.[3]
-
Anhydrous Coupling (Fluoride Activation) Kassel, J. A., et al. (2021).[4] Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling.[5] Journal of the American Chemical Society.[6]
-
MIDA Boronates (Slow Release Strategy) Lennox, A. J. J., & Lloyd-Jones, G. C. (2010).[2][7] The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674.[2]
-
Buchwald Precatalysts (XPhos/SPhos) Bruno, N. C., et al. (2013). Design and Synthesis of New Palladium Precatalysts for C–C and C–N Cross-Coupling. Chemical Science, 4, 916-920.
Sources
- 1. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
catalyst deactivation in 3-Acetylphenylboronic acid reactions
Technical Support Center: 3-Acetylphenylboronic Acid Reaction Stability
Topic: Catalyst Deactivation & Substrate Instability in Suzuki-Miyaura Coupling Target Audience: Medicinal Chemists, Process Development Scientists Status: Active | Version: 2.4
Module 1: Diagnostic Triage
Start here if your reaction has stalled or failed.
The Core Conflict: 3-Acetylphenylboronic acid presents a "perfect storm" for reaction failure. The electron-withdrawing acetyl group (
-
Reduced Nucleophilicity: It slows down the transmetallation step, leaving the Palladium catalyst in a vulnerable, low-coordinate state for longer periods.
-
Base Sensitivity: It increases the Lewis acidity of the boron center, facilitating rapid formation of the boronate "ate" complex, which is the precursor to protodeboronation (hydrolysis of the C-B bond).
Symptom Checker:
| Observation | Likely Root Cause | Verification Step |
| Black Precipitate forms < 1 hr. | Pd Agglomeration (Catalyst Death). The catalytic cycle is too slow; Pd(0) is crashing out. | Filter & add fresh catalyst. If reaction restarts, it's stability. |
| No Precipitate , but conversion stops at ~40-60%. | Protodeboronation (Substrate Death).[1] The boronic acid has degraded to acetophenone. | Check LCMS/GCMS for Acetophenone (M-B(OH)₂ + H). |
| Homocoupling (Biaryl formation). | Oxidative Homocoupling . Oxygen ingress or excessive catalyst loading. | Check reaction headspace; ensure rigorous degassing. |
Module 2: The Mechanics of Failure
The Protodeboronation Trap
Unlike electron-rich substrates, 3-acetylphenylboronic acid is prone to base-catalyzed hydrolysis.
-
Mechanism: The base (e.g.,
or ) attacks the boron atom, forming a tetrahedral boronate "ate" complex. The electron-withdrawing acetyl group stabilizes the developing negative charge on the aryl ring, lowering the activation energy for the C-B bond cleavage. -
Result: You generate acetophenone (inert byproduct) and boric acid.
The "Waiting Game" (Catalyst Agglomeration)
Suzuki coupling requires the aryl boronate to act as a nucleophile to transfer the aryl group to Palladium (Transmetallation).
-
The Issue: The acetyl group pulls electron density away from the carbon attached to boron. This makes the ring a poor nucleophile .
-
Consequence: The Pd(II)-Ar species sits waiting for a transmetallation partner. This "resting state" is unstable. Without rapid turnover, the ligands dissociate, and Pd(0) atoms aggregate into catalytically inactive Palladium black.
Module 3: Visualization of Pathways
The following diagram illustrates the "Race Condition" between the productive catalytic cycle and the two deactivation pathways.
Caption: The "Race Condition": The catalyst must transmetallate (Green path) before the substrate hydrolyzes (Red dashed) or the catalyst aggregates (Red dotted).
Module 4: Troubleshooting Protocols
Protocol A: The "Slow-Release" Method (Recommended)
Best for: Scaling up or when using standard catalysts (e.g.,
Logic: By keeping the concentration of the boronate "ate" complex low, you statistically favor the catalytic cycle over the second-order decomposition pathways.
-
Solvent: Toluene/Water (4:1) or DME/Water.
-
Base: Potassium Phosphate (
) – Crucial: milder than carbonate/hydroxide. -
Technique:
-
Load the halide, catalyst, and base into the flask. Heat to temperature.[2]
-
Dissolve 3-acetylphenylboronic acid in a separate syringe.
-
Dropwise addition of the boronic acid solution over 30-60 minutes.
-
Protocol B: The "High-Activity" Method
Best for: Small scale discovery chemistry.
Logic: Use a catalyst system so active that it forces transmetallation to occur faster than decomposition.
-
Catalyst:
(1 mol%) + XPhos or SPhos (2 mol%).-
Why? These dialkylbiaryl phosphine ligands are electron-rich (speeding up oxidative addition) and bulky (preventing Pd agglomeration).
-
-
Base:
or . -
Solvent: 1,4-Dioxane (anhydrous).
-
Water: Add exactly 2-5 equivalents of water (trace). Do not use a bulk aqueous biphasic system.
Module 5: Frequently Asked Questions (FAQs)
Q1: Why does my reaction turn black immediately upon adding the boronic acid? A: This is likely "instant" reduction of Pd(II) to Pd(0) followed by agglomeration. 3-acetylphenylboronic acid can act as a reductant.
-
Fix: Ensure your ligand-to-metal ratio is correct (at least 2:1 for monodentate phosphines). Switch to a pre-formed catalyst like Pd(dppf)Cl₂ or XPhos Pd G2 to avoid the induction period where naked Pd is vulnerable.
Q2: Can I use excess boronic acid to compensate for the decomposition? A: Yes, but with diminishing returns.
-
Guidance: Start with 1.5 equivalents . If you go above 2.0 eq, the excess boronic acid and its decomposition products (boric acid salts) can actually inhibit the catalyst by saturating the aqueous phase and altering the pH.
Q3: I see the product, but also 10% homocoupling of the boronic acid (3,3'-diacetylbiphenyl). Why? A: Oxidative homocoupling competes with cross-coupling when oxygen is present.
-
Fix: Degas solvents by sparging with Argon for 15 minutes before adding the catalyst. The acetyl group makes the aryl ring electron-poor, which usually reduces homocoupling, so if you see this, your oxygen leak is significant.
Q4: Is the acetyl group itself reacting?
A: Unlikely under standard Suzuki conditions. However, if you are using strong alkoxide bases (NaOMe, KOtBu) at high temperatures, you risk aldol condensation or competing coordination to the Pd center. Stick to inorganic bases (
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[3] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Boronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Link
Sources
Technical Support Center: 3-Acetylphenylboronic Acid Coupling Optimization
Welcome to the Advanced Synthesis Support Hub. Topic: Thermodynamic & Kinetic Optimization of 3-Acetylphenylboronic Acid (3-APBA) in Suzuki-Miyaura Coupling. Ticket ID: #3APBA-TEMP-OPT Status: Open
Executive Summary
3-Acetylphenylboronic acid (3-APBA) presents a specific set of challenges in cross-coupling due to the meta-acetyl group. As an electron-withdrawing group (EWG), the acetyl moiety increases the Lewis acidity of the boron center, theoretically accelerating transmetallation. However, this electronic activation creates a narrow thermodynamic window:
-
Low Temperature (<60°C): Risks insolubility and stalled transmetallation (heterogeneous "sludge").
-
High Temperature (>100°C): Risks rapid protodeboronation (C-B bond hydrolysis) and catalyst aggregation (Pd black).
This guide provides the protocols to navigate this window.
Module 1: The Thermodynamic Landscape (The "Why")
Understanding the temperature dependence of the reaction mechanism is critical for troubleshooting.
Reaction Pathway & Temperature Impact
The following diagram illustrates the competing pathways driven by thermal energy. Note the critical divergence at the "Boronate Complex" stage.
Figure 1: Kinetic pathway of 3-APBA coupling. Red dashed lines indicate temperature-induced failure modes.
Module 2: Troubleshooting High-Temperature Failures
Symptom: The reaction mixture turns black (Pd precipitation), starting material (halide) remains, but boronic acid is fully consumed. Diagnosis: Protodeboronation.[1][2][3][4][5] The acetyl group makes the boronic acid susceptible to base-catalyzed hydrolysis at high temperatures.
The Mechanism of Failure
At high temperatures (
Protocol: The "Anhydrous Thermal Shift"
If you must use high heat (e.g., for unreactive aryl chlorides), you must remove water to prevent hydrolysis.
-
Solvent Switch: Replace aqueous systems (e.g., Dioxane/H2O) with anhydrous DMF or Toluene .
-
Base Switch: Switch from soluble carbonates (
) to anhydrous phosphates ( ) or fluorides ( ). -
Temperature Ramp: Do not plunge the flask into a
bath.-
Step 1: Initiate at
for 30 mins to allow catalyst activation. -
Step 2: Ramp to
only if monitoring shows stalled conversion.
-
Data: Base/Temperature Compatibility for 3-APBA
| Temperature Range | Recommended Base | Solvent System | Risk Level |
| 25°C - 60°C | THF/Water, MeOH | Low | |
| 60°C - 90°C | Dioxane, Toluene | Moderate | |
| > 90°C | Anhydrous DMF | High (Protodeboronation) |
Module 3: Troubleshooting Low-Temperature Failures
Symptom: Reaction mixture is a heterogeneous sludge; <10% conversion after 24 hours.
Diagnosis: Solubility-Limited Kinetics. 3-APBA has a high melting point (
Protocol: The "Solvation-First" Method
3-APBA must be dissolved to enter the catalytic cycle.
-
Pre-Solvation: Dissolve 3-APBA in the minimum amount of Methanol or Ethanol (even if the main solvent is Toluene) before adding to the reaction.
-
Phase Transfer Catalysis: If using an aqueous base at
, add TBAB (Tetrabutylammonium bromide) (5 mol%). This acts as a surfactant, pulling the boronate into the organic phase. -
Catalyst Upgrade: For room temperature reactions, standard
is insufficient. Switch to Pd(OAc)2 + S-Phos or X-Phos . These bulky, electron-rich ligands facilitate oxidative addition at lower thermal energies.
Module 4: Decision Tree & Workflow
Use this logic flow to determine your optimal temperature settings based on your specific coupling partner.
Figure 2: Troubleshooting logic for temperature adjustments based on coupling partner and intermediate observations.
Frequently Asked Questions (FAQ)
Q1: Can I use microwave heating for 3-APBA couplings? A: Yes, but with caution. Microwave heating is efficient but often creates "hot spots" that exceed the bulk temperature. Because 3-APBA is prone to protodeboronation, limit microwave cycles to 100°C for 10-20 minutes . If the reaction fails, do not increase time; switch to conventional heating to control the maximum temperature exposure [1].
Q2: My 3-APBA is not dissolving in Toluene at 80°C. What should I do? A: 3-APBA is sparingly soluble in pure toluene. Add a co-solvent. A ratio of Toluene:Ethanol (4:1) is standard. The alcohol helps solubilize the boronic acid and facilitates the transmetallation step. Alternatively, use n-Butanol for higher temperature applications [2].
Q3: Why does the reaction turn black immediately at 110°C?
A: "Pd Black" formation indicates catalyst decomposition. At 110°C, phosphine ligands (like
References
-
Effect of Temperature on Suzuki Coupling
- Source: MDPI (Molecules)
- Title: Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
-
URL:[Link]
-
Solubility of Phenylboronic Acid Derivatives
-
Protodeboronation Mechanisms
-
Base-Catalyzed Protodeboronation Kinetics
- Source: Journal of the American Chemical Society (JACS)
- Title: Base-Catalyzed Aryl-B(OH)
-
URL:[Link]
Sources
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ligand Selection for Challenging 3-Acetylphenylboronic Acid Couplings
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 3-acetylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific, yet important, class of electron-deficient substrates. As your partner in scientific advancement, we aim to provide not just protocols, but a deeper understanding of the "why" behind the experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of 3-Acetylphenylboronic Acid
3-Acetylphenylboronic acid is a valuable building block in medicinal chemistry and materials science. However, the presence of the electron-withdrawing acetyl group introduces a set of challenges not typically encountered with more electron-rich boronic acids. The primary obstacle is the increased susceptibility of the C-B bond to cleavage, leading to undesired side reactions and diminished yields of the target biaryl compound. This guide will dissect these challenges and provide clear, actionable strategies for successful couplings.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and issues encountered when working with 3-acetylphenylboronic acid in Suzuki-Miyaura couplings.
Q1: My reaction with 3-acetylphenylboronic acid is giving very low yields. What is the most likely cause?
A1: The most probable culprit is protodeboronation , a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (often water or solvent) before the desired cross-coupling can occur.[1] The electron-withdrawing acetyl group makes the boronic acid more susceptible to this undesired pathway.
To address this, consider the following:
-
Minimize Water: Ensure your solvent is anhydrous and that the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Base Selection: Strong bases can accelerate protodeboronation. Consider using a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[2]
Q2: I'm observing a significant amount of homocoupling of my 3-acetylphenylboronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture. Thoroughly degassing your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period before adding the palladium catalyst is crucial. Maintaining a positive pressure of the inert gas throughout the reaction is also recommended.
Q3: Which type of ligand is best suited for the coupling of 3-acetylphenylboronic acid?
A3: For challenging substrates like 3-acetylphenylboronic acid, bulky, electron-rich phosphine ligands are generally the most effective. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while stabilizing the palladium center.[3]
Highly recommended ligands include:
-
Buchwald Ligands: SPhos and XPhos are excellent choices for these types of couplings. They are commercially available and have a proven track record with deactivated substrates.[4][5]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also powerful alternatives to phosphines for challenging couplings and can offer high stability and activity.[6]
Q4: Can I use a standard palladium catalyst like Pd(PPh₃)₄ for this reaction?
A4: While Pd(PPh₃)₄ is a workhorse catalyst for many Suzuki couplings, it may not be optimal for challenging substrates like 3-acetylphenylboronic acid, especially when paired with unactivated aryl chlorides. The use of more advanced catalyst systems, often employing the bulky phosphine ligands mentioned above, will likely lead to significantly better results.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki-Miyaura coupling of 3-acetylphenylboronic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Protodeboronation of 3-acetylphenylboronic acid.2. Inactive catalyst.3. Insufficiently reactive coupling partner (e.g., an aryl chloride). | 1. Switch to anhydrous solvent and a weaker base (K₂CO₃ or K₃PO₄). Consider using the pinacol ester of 3-acetylphenylboronic acid.[2]2. Use a fresh, high-purity palladium precatalyst and ligand. Ensure proper inert atmosphere techniques.3. Employ a more active ligand system (e.g., SPhos or XPhos) and potentially a higher reaction temperature.[4][5] |
| Formation of Protodeboronated Byproduct | 1. Presence of water or other protic sources.2. Base is too strong.3. Prolonged reaction time at high temperature. | 1. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly.2. Screen weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.3. Monitor the reaction by TLC or LC-MS and work up as soon as the starting materials are consumed. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., sparging with argon for 30-60 minutes) before adding the catalyst. |
| Incomplete Consumption of Starting Materials | 1. Insufficient catalyst loading or activity.2. Reaction temperature is too low.3. Poor solubility of reagents. | 1. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Ensure the use of an appropriate high-activity ligand.2. Gradually increase the reaction temperature, monitoring for decomposition.3. Choose a solvent system that ensures all components are fully dissolved at the reaction temperature (e.g., dioxane, toluene, or a mixture). |
Ligand Selection and Optimization
The choice of ligand is paramount for a successful coupling with 3-acetylphenylboronic acid. The following table provides a comparison of commonly used phosphine ligands and their general applicability.
| Ligand | Structure | Key Features | Recommended for 3-Acetylphenylboronic Acid Coupling? |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Standard, widely used ligand. | May be sufficient for reactive aryl iodides or bromides, but likely to be inefficient for less reactive partners. |
| SPhos | Bulky, electron-rich biaryl phosphine. | Highly Recommended. Excellent for a broad range of aryl halides, including chlorides. | |
| XPhos | Very bulky and electron-rich biaryl phosphine. | Highly Recommended. Often provides the highest activity for the most challenging substrates.[4][5] | |
| RuPhos | Bulky, electron-rich biaryl phosphine. | A strong candidate, particularly for heteroaromatic coupling partners. |
Experimental Protocols
The following protocols are provided as starting points for your optimization. Always perform small-scale test reactions to determine the optimal conditions for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Acetylphenylboronic Acid with an Aryl Bromide using SPhos Precatalyst
This protocol is a robust starting point for the coupling of 3-acetylphenylboronic acid with a variety of aryl bromides.
Materials:
-
3-Acetylphenylboronic acid
-
Aryl bromide
-
SPhos Pd G3 precatalyst
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), 3-acetylphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling using 3-Acetylphenylboronic Acid Pinacol Ester
This protocol is recommended when protodeboronation is a significant issue.
Materials:
-
3-Acetylphenylboronic acid pinacol ester
-
Aryl halide (bromide or chloride)
-
XPhos Pd G3 precatalyst
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To a dry glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 mmol), 3-acetylphenylboronic acid pinacol ester (1.2 mmol), and potassium carbonate (2.0 mmol) to a dry reaction vessel.
-
Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (5 mL).
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Mechanistic Considerations and Visualizations
Understanding the catalytic cycle is key to rational troubleshooting. The presence of the electron-withdrawing acetyl group on the boronic acid primarily impacts the transmetalation step.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The electron-withdrawing acetyl group on 3-acetylphenylboronic acid reduces the nucleophilicity of the aryl group, potentially slowing down the transmetalation step. This is a critical point of failure where protodeboronation can outcompete the desired reaction.
Caption: Troubleshooting Flowchart for 3-Acetylphenylboronic Acid Couplings.
References
-
Myers, A. The Suzuki Reaction. Chem 115, Harvard University. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]
-
Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Convenient and practical preparation of acetylphenyl boronic acids. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling Reaction of various aryl bromide with phenylboronic acid. ResearchGate. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Video]. YouTube. [Link]
Sources
removing palladium catalyst from 3-Acetylphenylboronic acid reaction mixture
Topic: Purification of 3-Acetylphenylboronic Acid (3-APBA) post-coupling Ticket ID: PD-REM-3APBA-001 Status: Open Agent: Senior Application Scientist
Introduction: The Compliance & Chemistry Landscape
You are likely dealing with a reaction mixture from a Suzuki-Miyaura coupling or a Miyaura borylation. The presence of the boronic acid moiety (
-
Regulatory Limit (ICH Q3D): Palladium (Pd) is a Class 2B impurity.[1] For oral administration, the Permitted Daily Exposure (PDE) is 100 µ g/day . If your max daily dose is 10g, your limit is 10 ppm .
-
Chemical Sensitivity:
-
The Boronic Trap: Boronic acids can coordinate with Pd, making simple washing ineffective.
-
The Ketone Risk: The acetyl group at the 3-position is susceptible to nucleophilic attack. Avoid primary amine-based scavengers (e.g., ethylenediamine functionalized silica) as they can form imines (Schiff bases) with your ketone, reducing yield.
-
Module 1: Decision Logic (Visualized)
Before choosing a protocol, determine your current state using this decision matrix.
Figure 1: Strategic workflow for Palladium removal based on contamination load.
Module 2: Troubleshooting Guides
Issue 1: "I used Activated Carbon, but my yield dropped significantly."
Diagnosis: Non-specific Adsorption. Activated carbon is "sticky" and unselective. It adsorbs planar aromatic compounds like 3-APBA alongside the Palladium. Solution: Switch to Functionalized Silica Scavengers .
-
Why: Silica backbones are rigid and do not swell. The functional groups (e.g., Thiol) chemically bind Pd without interacting with the aromatic ring of your product.
-
Recommendation: Use SiliaMetS® Thiol (Si-SH) or SiliaMetS® DMT (Dimercaptotriazine) . These are sulfur-based and highly selective for Pd(0) and Pd(II).
Issue 2: "I see black specks even after recrystallization."
Diagnosis: Occluded Palladium. Palladium nanoparticles can become trapped inside the crystal lattice of 3-APBA during rapid crystallization. Solution: Hot Filtration + Scavenging.
-
Dissolve crude solid in a solvent where it is soluble (e.g., THF or EtOAc).
-
Add Celite® (diatomaceous earth) and stir for 15 mins.
-
Filter through a Celite pad while warm to remove bulk Pd black.
-
Treat the filtrate with a scavenger (Method B below) before attempting crystallization again.
Issue 3: "Can I use amine-silica to remove Pd?"
Diagnosis: Chemical Incompatibility. Verdict: NO. Reasoning: Your molecule contains an Acetyl group (Ketone). Primary amines (common in scavengers like Si-Triamine) can react with the ketone to form an imine, especially if catalyzed by residual Lewis acids (boron). Stick to Thiol (SH) or Thiol-free metal scavengers compatible with electrophiles.
Module 3: Experimental Protocols
Method A: The "Boronate Salt" Extraction (Best for Bulk Removal)
Use this if Pd levels are very high (>1000 ppm) or the product is dark black.
Principle: 3-APBA becomes water-soluble as a boronate salt at high pH, while Pd catalysts (mostly lipophilic ligands) remain in the organic layer.
-
Dissolution: Dissolve crude 3-APBA in Ethyl Acetate (EtOAc) .
-
Extraction: Extract with 1M NaOH (2-3 washes).
-
Chemistry:
(Water Soluble). -
Note: Work quickly ( < 30 mins) to avoid any risk of aldol condensation on the acetyl group, though acetophenones are generally stable in dilute base at RT.
-
-
Separation: Keep the Aqueous Layer . Discard the organic layer (contains Pd-ligand complexes).
-
Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.
-
Precipitation: Cool the aqueous layer to 0-5°C. Acidify slowly with 1M HCl to pH ~3.
-
Observation: 3-APBA will precipitate as a white/off-white solid.
-
-
Filtration: Filter the solid and wash with cold water.
Method B: Functionalized Silica Scavenging (Best for <10 ppm Compliance)
Use this for "polishing" to meet ICH guidelines.
Recommended Scavenger: SiliaMetS® Thiol (or equivalent Si-SH).
| Parameter | Specification |
| Solvent Compatibility | MeOH, EtOAc, THF, DCM (Avoid DMF if possible due to difficult removal) |
| Equivalents | 2-4 eq. relative to residual Pd (or 5-10% w/w relative to product) |
| Temperature | 50°C (Heat improves kinetics significantly) |
| Time | 4 Hours |
Protocol:
-
Dissolve 3-APBA in THF or EtOAc (10 volumes).
-
Add SiliaMetS® Thiol (10% by weight of the crude mass).
-
Stir at 50°C for 4 hours.
-
Filter through a 0.45 µm filter or a fine frit (to remove the silica).
-
Concentrate the filtrate.
-
Validation: Check Pd levels via ICP-MS.
Method C: Crystallization (Final Form)
Solvent system specific for Acetylphenylboronic acids.
-
Solvent System: EtOAc / Heptane (or Hexanes).
-
Dissolve product in minimum hot EtOAc (approx 60°C).
-
Add Heptane dropwise until persistent cloudiness appears.
-
Allow to cool slowly to RT, then to 4°C.
-
Note: Boronic acids can dehydrate to form boroxines (anhydrides) upon heating. If the melting point is off, expose the solid to moist air or recrystallize from an aqueous mixture (e.g., Acetone/Water) to hydrolyze the boroxine back to the acid.
Module 4: Mechanism of Action (Visualized)
Understanding how the scavenger works prevents errors.
Figure 2: Ligand exchange mechanism. The Sulfur atom on the silica displaces the phosphine/organic ligand on the Palladium, anchoring it to the solid phase for easy filtration.
FAQ: Frequently Asked Questions
Q: Can I use water washes alone?
A: No. While 3-APBA has some water solubility, Pd-catalyst complexes (especially with phosphine ligands like
Q: My product turned into a sticky oil after scavenging. Why? A: This is likely Boroxine formation . Boronic acids readily dehydrate to form cyclic trimers (boroxines) under heat or vacuum.
-
Fix: Dissolve the oil in a small amount of THF/Water (9:1) and stir for 30 mins, then re-precipitate. The water regenerates the monomeric boronic acid.
Q: How do I test for Pd if I don't have an ICP-MS? A: Use a colorimetric spot test.
-
Dissolve a small amount of product in DMF.
-
Add a drop of Sodium Diethyldithiocarbamate solution.
-
Result: A yellow/brown coloration indicates Pd > 20-50 ppm. Clear indicates effective scavenging (qualitative only).
References
-
ICH Guideline Q3D (R2) on Elemental Impurities. European Medicines Agency / FDA. (2022).[2] Defines Class 2B limits for Palladium (100 µ g/day oral).
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[3] Foundational text on Pd removal strategies.[3][4]
-
SiliCycle Application Note. Scavenging of Palladium using SiliaMetS Thiol and DMT.Demonstrates efficacy of thiol-based scavengers over activated carbon.
-
Biotage White Paper. Strategies for Removing Palladium from Reaction Mixtures.Discusses the limitations of crystallization and the benefits of functionalized silica.
Sources
dealing with low solubility of 3-Acetylphenylboronic acid
Welcome to the technical support guide for 3-Acetylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the handling and application of this versatile reagent, with a specific focus on its characteristically low solubility. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and achieve your synthetic goals.
Part 1: Understanding the Core Challenge: The "Why" Behind Low Solubility
Before troubleshooting, it is crucial to understand the inherent chemical properties of 3-Acetylphenylboronic acid that contribute to its challenging solubility profile.
Q1: Why is 3-Acetylphenylboronic acid poorly soluble in many common organic solvents?
A1: The solubility of 3-Acetylphenylboronic acid is governed by a combination of its molecular structure and its tendency to exist in equilibrium with its anhydride form.
-
Molecular Structure: The molecule possesses both polar and non-polar characteristics. The boronic acid group -B(OH)₂ is highly polar and capable of hydrogen bonding. The acetyl group -C(O)CH₃ is moderately polar. However, the phenyl ring is non-polar. This "amphipathic" nature means it doesn't feel perfectly "at home" in either highly polar solvents (like water, where the phenyl ring is disfavored) or purely non-polar solvents (like hexanes, which cannot solvate the polar groups).[1] While generally soluble in polar organic solvents, its performance can be inconsistent.[1]
-
Boroxine Formation: A critical and often overlooked factor is the propensity of boronic acids to undergo reversible dehydration to form a cyclic trimeric anhydride called a boroxine.[2][3][4] Three molecules of the boronic acid condense, eliminating three molecules of water to form a six-membered B-O-B ring.[5] These boroxines are significantly less polar than the parent boronic acid and are often much less soluble, causing them to precipitate from solution.[2] This equilibrium is dynamic and influenced by factors such as solvent, temperature, and the presence of water.[3][4]
Caption: Boronic Acid-Boroxine Equilibrium.
Part 2: Troubleshooting Guide for Synthetic Applications
Low solubility is most frequently encountered during cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following sections provide a structured approach to overcoming this hurdle.
Q2: My Suzuki-Miyaura reaction is sluggish or has failed. I suspect the 3-Acetylphenylboronic acid did not dissolve. What should I do?
A2: A heterogeneous reaction mixture is a common cause of low yield or failure in Suzuki-Miyaura couplings.[6] The reaction requires all components—the boronic acid (as the active boronate species), the aryl halide, the base, and the palladium catalyst—to interact effectively in the solution phase. Below is a systematic troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Step 1: Re-evaluate Your Solvent System
The choice of solvent is the single most critical parameter.[7][8][9] A single solvent is often insufficient.
-
Co-Solvent Approach: The most common and effective strategy is to use a mixture of a non-polar solvent (to dissolve the aryl halide and catalyst) and a polar co-solvent (to dissolve the boronic acid and base). This creates a biphasic or a homogenous system where all components have sufficient solubility. Using a water co-solvent is common but must be done carefully.[6][10]
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or THF can be effective.[11][12] 3-Acetylphenylboronic acid shows slight solubility in DMSO.[13] However, be aware that solvent choice can sometimes influence reaction selectivity and catalyst stability.[9]
| Solvent System | Rationale & Use Case |
| Toluene / Ethanol / H₂O | A classic, robust system. Toluene dissolves the organic components, while ethanol and water help dissolve the boronic acid and inorganic base.[11] |
| Dioxane / H₂O | A very common and effective mixture. Dioxane is a good solvent for a wide range of organic compounds and is fully miscible with water.[11] |
| THF / H₂O | Good for reactions at lower to moderate temperatures (up to ~65 °C). THF is excellent for dissolving the catalyst complex.[8][11] |
| DMF or DMSO (anhydrous) | Used when aqueous conditions are detrimental to other functional groups on the substrates. Can be effective but may require higher temperatures.[11] |
Step 2: Assess the Base and Water Content
The base does more than just participate in the catalytic cycle; it activates the boronic acid by converting it to a more nucleophilic boronate salt ([ArB(OH)₃]⁻).[14]
-
Base Selection: If you are using a base with low solubility (e.g., K₂CO₃), it may not be effective. Switching to a more soluble and often stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can dramatically improve the reaction by forming the boronate species more efficiently.[11]
-
The Role of Water: In many systems, a small amount of water is essential. It facilitates the dissolution of the inorganic base and promotes the formation of the active [ArB(OH)₃]⁻ species. Anhydrous conditions can sometimes prevent the boronic acid from entering the catalytic cycle effectively. However, too much water can lead to unwanted side reactions like protodeboronation.[15]
Step 3: Modify Reaction Temperature
Increasing the reaction temperature is a straightforward way to increase the solubility of most compounds. Most Suzuki couplings are run at elevated temperatures (80-110 °C).[12] If your reaction is proceeding slowly at a lower temperature, a gradual increase may be all that is needed to bring the boronic acid into solution and accelerate the reaction.
Step 4: Advanced Strategies
If the above methods fail, it may be necessary to modify your approach.
-
Conversion to a Boronic Ester: This is a preventative strategy. By converting the 3-Acetylphenylboronic acid to its corresponding pinacol ester (3-Acetylphenyl-B(pin)), you create a much more organo-soluble and stable coupling partner.[2][16] These esters are less prone to dehydration into boroxines and often provide more consistent and reproducible results, albeit at the cost of an extra synthetic step.[15]
-
Phase-Transfer Catalysis: For biphasic systems (e.g., Toluene/Water), the reaction can be limited by the slow transfer of the boronate anion from the aqueous phase to the organic phase where the catalyst resides. Adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically accelerate the reaction by shuttling the boronate across the phase boundary.[17][18]
Part 3: Experimental Protocol & FAQs
Protocol: Optimized Suzuki-Miyaura Coupling with 3-Acetylphenylboronic Acid
This protocol is a robust starting point designed to maximize the solubility and reactivity of 3-Acetylphenylboronic acid.
Materials:
-
3-Acetylphenylboronic acid (1.2 eq)
-
Aryl Halide (1.0 eq)
-
Pd(PPh₃)₄ (1-3 mol%) or other suitable Pd catalyst/ligand system
-
K₃PO₄ (Potassium Phosphate, 2.5 eq)
-
1,4-Dioxane
-
Deionized Water
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), 3-Acetylphenylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), and the palladium catalyst.
-
Expert Insight: Adding the solids first under inert gas prevents premature degradation of the catalyst and boronic acid.
-
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (v/v). The final concentration should be approximately 0.1 M with respect to the aryl halide.
-
Causality: The dioxane serves to dissolve the organic components and catalyst, while the water dissolves the K₃PO₄, which in turn deprotonates the boronic acid to form the soluble and highly reactive boronate species.
-
-
Degassing (Critical Step): Seal the flask and degas the reaction mixture thoroughly. This is typically done by bubbling argon or nitrogen through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Trustworthiness: Oxygen can oxidize both the phosphine ligands and the Pd(0) catalyst, leading to catalyst deactivation. Proper degassing is essential for a self-validating and reproducible protocol.
-
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The mixture should become homogeneous or, at worst, a fine, mobile slurry.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A simple TLC visualization for boronic acids can be achieved by dipping the plate in a 1 mM solution of alizarin in acetone and observing under UV light (366 nm).[19]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q3: I see a white solid crashing out of my reaction, even at high temperatures. What is it? A3: This is very likely the boroxine form of 3-Acetylphenylboronic acid.[2] As discussed in Q1, this is the trimeric anhydride formed by dehydration. Its formation suggests that the equilibrium is favoring the less soluble anhydride. To address this, ensure sufficient water and a suitable base are present to convert the boronic acid to the boronate salt, which disfavors boroxine formation.
Q4: Can I use an anhydrous solvent system to avoid protodeboronation? A4: While possible, it often creates more problems than it solves. In a strictly anhydrous system, the boronic acid may not be efficiently converted to the active boronate, leading to a stalled reaction. The key is balance; enough water to facilitate base dissolution and boronate formation, but not so much that protodeboronation becomes the dominant pathway.[15]
Q5: How should I store 3-Acetylphenylboronic acid to maintain its quality? A5: Store it in a tightly sealed container in a cool, dry place, preferably refrigerated and protected from light.[13][20] Exposure to atmospheric moisture over time can promote the formation of boroxines and other decomposition products, which can affect its solubility and reactivity.
Q6: Does the acetyl group interfere with the reaction? A6: Generally, no. The acetyl group is a common and well-tolerated functional group in Suzuki-Miyaura couplings. It is an electron-withdrawing group, which can sometimes make the boronic acid slightly less reactive than electron-rich variants, but it does not typically cause specific side reactions under standard conditions.
References
-
Dziemidowicz, M. et al. (2018). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
Dziemidowicz, M. & Szafranski, K. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
-
Thomas, A. A. et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
Rickhaus, M. et al. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Fu, G. C. et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Dziemidowicz, M. et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ACS Publications. [Link]
-
ResearchGate. Effects of temperature and solvent in Suzuki reactions of phenylboronic acid. [Link]
-
Bumagin, N. A. et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. [Link]
-
Ferey, V. et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO. [Link]
-
Lloyd-Jones, G. C. et al. (2020). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]
- Google Patents.
-
Sigman, M. S. & Ghaffari, B. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Piettre, S. R. et al. (2011). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate. [Link]
-
Bach, R. D. & Linder, D. P. (2013). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. PMC. [Link]
-
Sigman, M. S. & Wisniewski, S. R. (2019). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PMC. [Link]
-
Cella, R. & Stefani, H. A. (2020). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Silva, F. et al. (2015). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
Welch, C. J. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Symposium Series. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low. [Link]
-
Dziemidowicz, M. & Szafranski, K. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
Lennox, A. J. & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Yamanoi, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]
-
Ghorbani-Choghamarani, A. & Norouzi, M. (2016). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
-
Eurofins. Analytical Method Summaries. [Link]
-
Wikipedia. Boroxine. [Link]
-
Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]
-
Al-kassas, R. et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
-
Ministry of the Environment, Japan. III Analytical Methods. [Link]
-
MacNeil, J. L. et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggestions?[Link]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boroxine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 13. 3-Acetylphenylboronic acid | 204841-19-0 [chemicalbook.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. fishersci.com [fishersci.com]
Technical Support Center: 3-Acetylphenylboronic Acid Reaction Workup
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for reactions involving 3-acetylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the post-reaction workup and purification phases, offering field-proven insights and detailed protocols to ensure the successful isolation of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general workup strategy for a Suzuki-Miyaura coupling reaction using 3-acetylphenylboronic acid?
A typical workup for a Suzuki-Miyaura reaction aims to separate the desired biaryl product from the palladium catalyst, inorganic salts (from the base), and excess or unreacted boronic acid. The standard procedure involves quenching the reaction, performing a liquid-liquid extraction, and then purifying the crude product.
The causality behind this multi-step process is the differential solubility and chemical properties of the components in the final reaction mixture. The desired organic product is typically soluble in common organic solvents, while inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and their byproducts are soluble in water. The palladium catalyst and boronic acid derivatives have unique properties that require specific removal strategies, as detailed in the troubleshooting section.
Below is a diagram illustrating the general workflow.
Troubleshooting Guide: Specific Experimental Issues
Q2: My crude product is contaminated with unreacted 3-acetylphenylboronic acid. How can I remove it effectively?
This is a common issue, as boronic acids can have solubilities similar to the coupled product. The key is to exploit the acidic nature of the boronic acid group [-B(OH)₂].
Causality: Boronic acids are weak Lewis acids and can be converted into their corresponding boronate salts with a base. These salts are highly polar and thus preferentially soluble in an aqueous phase over an organic phase.
Protocol 1: Basic Aqueous Wash
-
Dissolve Crude Product: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1] The boronic acid will react to form the sodium/potassium boronate salt and move into the aqueous layer.
-
Separation: Separate the aqueous layer. It is advisable to perform the basic wash 2-3 times to ensure complete removal.
-
Neutralization and Final Wash: Wash the organic layer with water and then brine to remove any residual base and to aid in breaking up emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Self-Validation: To confirm removal, the aqueous base washes can be combined, acidified with HCl (to pH ~2-3), and then back-extracted with EtOAc.[1][2] Analysis of this extract by TLC or LC-MS should show the presence of the starting boronic acid.
Protocol 2: Co-evaporation with Methanol
For stubborn traces of boron-containing impurities, azeotropic removal can be effective. Boronic acids and their anhydrides (boroxines) react with methanol to form volatile trimethyl borate (B(OMe)₃, b.p. 68-69 °C).[3]
-
Dissolve: Dissolve the crude product in methanol.
-
Evaporate: Remove the solvent under reduced pressure using a rotary evaporator.
-
Repeat: Repeat this process 2-3 times to drive the equilibrium towards the formation and removal of trimethyl borate.
| Method | Principle | Best For | Considerations |
| Basic Wash | Acid-base chemistry; salt formation increases aqueous solubility. | Removing significant quantities of unreacted boronic acid. | The desired product must be stable to basic conditions. |
| Methanol Co-evaporation | Formation of volatile trimethyl borate. | Removing trace amounts of boron-containing impurities. | May not be effective for large quantities. |
Q3: I see a persistent grey/black color in my product, which I suspect is residual palladium. How do I remove it?
Palladium catalyst residues are a frequent problem. While many modern catalyst systems are designed for low-level use, removal is often necessary, especially in drug development contexts.
Causality: Palladium exists in various oxidation states throughout the catalytic cycle.[4] Spent palladium can precipitate as colloidal palladium(0), which appears as a black solid, or remain in solution as soluble complexes. Removal strategies focus on chelation or adsorption.
Protocol 1: Filtration through Celite® or Silica
This is the first and simplest step, often performed immediately after the reaction is quenched.
-
Dilute: Dilute the reaction mixture with an organic solvent (e.g., EtOAc, Toluene).
-
Filter: Pass the diluted mixture through a short plug of Celite® or silica gel in a fritted funnel.
-
Rinse: Rinse the plug with additional solvent to ensure all the product is collected. The insoluble palladium black should be retained on the plug.
Protocol 2: Aqueous Wash with a Thiol Scavenger
If soluble palladium remains, a scavenger can be used.
-
Standard Extraction: Perform a standard aqueous workup as described in Q1.
-
Scavenger Wash: During the wash steps, use a dilute aqueous solution of a chelating agent like sodium sulfide (Na₂S) or thiourea.[3] These agents have a high affinity for palladium and will form insoluble complexes that can be removed by filtration, or water-soluble complexes that partition into the aqueous phase.
-
Caution: Use these reagents judiciously, as they can sometimes interact with the desired product if it contains electrophilic sites.
Q4: My product yield is low after workup. Could I be losing it during the extraction process?
Low yield can stem from an incomplete reaction or product loss during workup. One common cause is the formation of emulsions during liquid-liquid extraction or incorrect pH adjustment for acidic/basic products.
Causality: The acetyl group on the 3-acetylphenyl moiety imparts moderate polarity. If the coupled product also contains polar functional groups, its solubility in both aqueous and organic phases can become significant, leading to loss during extraction.
Troubleshooting Steps:
-
Check Aqueous Layer: Before discarding the aqueous layer from your extraction, take a small aliquot, neutralize it if necessary, and spot it on a TLC plate against your crude product to check for lost material.
-
Break Emulsions: If an emulsion forms, add brine (saturated aqueous NaCl). The increased ionic strength of the aqueous phase helps to break the emulsion and forces organic components into the organic layer.
-
Solvent Selection: Ensure you are using an appropriate extraction solvent. For moderately polar products, ethyl acetate is often a good choice. For more nonpolar products, DCM or diethyl ether may be better. For highly polar products, a mixture including a more polar solvent like n-butanol might be required.
| Solvent | Polarity Index | Typical Use Case |
| Diethyl Ether | 2.8 | Nonpolar to moderately polar, non-protic products. |
| Dichloromethane (DCM) | 3.1 | Wide range of products; denser than water. |
| Ethyl Acetate (EtOAc) | 4.4 | Good general-purpose solvent for moderately polar products. |
| n-Butanol | 4.0 | For extracting more polar products from aqueous solutions. |
Q5: I have isolated my main product, but NMR analysis shows a significant symmetrical byproduct. What is it and how can I avoid it?
This is likely a homocoupling byproduct, resulting from the coupling of two molecules of 3-acetylphenylboronic acid to form 3,3'-diacetylbiphenyl.
Causality: Homocoupling is a known side reaction in Suzuki couplings, often promoted by the presence of oxygen or non-optimal reaction conditions (e.g., incorrect base, temperature, or catalyst/ligand choice).[5] It proceeds via an oxidative dimerization pathway.
Prevention during Reaction:
-
Degassing: Ensure the reaction mixture (solvent and reagents) is thoroughly degassed before adding the palladium catalyst to minimize oxygen levels.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid rather than a large excess, which can favor homocoupling.
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands often suppress homocoupling.[6]
Removal during Purification:
Homocoupling products often have different polarity and solubility profiles compared to the desired cross-coupled product.
-
Column Chromatography: This is the most reliable method. The homocoupled product is typically less polar than the starting boronic acid but may have a polarity similar to the desired product. A carefully optimized gradient solvent system on silica gel is usually effective.
-
Recrystallization: If the desired product is crystalline and the homocoupled product is an oil or has significantly different solubility, recrystallization can be an effective and scalable purification method.[7]
Below is a decision tree to guide the purification strategy.
References
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin ; Rose-Hulman Institute of Technology; [Link]
-
The Suzuki Reaction ; Myers, A. Chem 115, Harvard University; [Link]
-
Workup Tricks: Reagents ; University of Rochester Chemistry; [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483; [Link]
-
How to purify boronic acids/boronate esters? ; ResearchGate Discussion; [Link]
-
Suzuki-Miyaura Coupling ; Chemistry LibreTexts; [Link]
- Process for purification of boronic acid and its derivatives; Google P
-
Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000, 122 (17), 4020–4028; [Link]
-
Can I remove boronic acid using Work up process? ; ResearchGate Discussion; [Link]
-
Purification of boronic acids? ; Reddit r/chemistry; [Link]
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- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Acetylphenylboronic Acid (3-APBA) Analysis & Purity Guide
[1]
Case ID: 3-APBA-PURITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the structural instability and impurity profiling of 3-Acetylphenylboronic acid (3-APBA) .[1] Unlike standard organic intermediates, 3-APBA exhibits dynamic equilibrium behaviors (boroxine formation) and specific decomposition pathways (protodeboronation) that complicate HPLC analysis and synthesis.[1] This document provides validated protocols to distinguish between artifacts of analysis and genuine process impurities.
Module 1: The Impurity Genealogy (Root Cause Analysis)[1]
To troubleshoot purity issues, one must first map the origin of the impurity. 3-APBA is typically synthesized via two primary routes: Lithiation/Grignard (requiring ketal protection) or Pd-Catalyzed Borylation (Miyaura).[1]
Synthesis & Degradation Pathway Map
The following diagram illustrates the genesis of common impurities (Red) relative to the target product (Green) and reversible artifacts (Yellow).[1]
Figure 1: Synthesis pathways and degradation mechanisms for 3-APBA.[1] Note the reversible nature of the Boroxine formation versus irreversible degradation.[1]
Impurity Classification Table
| Impurity Type | Chemical Name | Origin | RRT (Approx)* | Criticality |
| Degradant | Acetophenone | Protodeboronation (Base/Heat induced) | ~1.3 | High (Irreversible loss of yield) |
| Byproduct | 3,3'-Diacetylbiphenyl | Pd-catalyzed Homocoupling | ~1.8 | Medium (Hard to remove) |
| Artifact | Boroxine (Trimer) | Dehydration during analysis/drying | Varies (Broad) | Low (Reverts to acid in water) |
| Intermediate | Pinacol Ester | Incomplete Hydrolysis (Route B)[1] | ~1.5 | Medium (Process control issue) |
| Oxidation | 3-Hydroxyacetophenone | Exposure to air/peroxides | < 1.0 | High (Inhibits downstream coupling) |
*Relative Retention Time (RRT) depends heavily on column chemistry, specifically silanol activity.[1]
Module 2: Analytical Method Troubleshooting (FAQ)
Q1: Why does my HPLC chromatogram show a split or extremely broad peak for 3-APBA? Diagnosis: This is the Boroxine-Boronic Acid Equilibrium .[1] In non-aqueous or neutral solvents, 3-APBA exists as a mixture of the monomer (acid) and the trimer (boroxine).[1] Standard C18 columns with neutral mobile phases separate these species, causing peak splitting or tailing.[1] The Fix: You must shift the equilibrium entirely to the monomeric form.[1]
-
Action: Add a Lewis base or acid to the mobile phase.[1] A common standard is 0.1% Formic Acid or 10mM Ammonium Acetate .[1] The acidic environment hydrolyzes the boroxine back to the boronic acid on-column.[1]
-
Reference: Hall, D. G.[1][2] Boronic Acids: Preparation and Applications, Wiley-VCH.[1]
Q2: I see a persistent impurity at RRT ~1.3 that increases when I heat the reaction. What is it? Diagnosis: This is likely Acetophenone , resulting from Protodeboronation .[1] Mechanism: The C-B bond is susceptible to hydrolysis, particularly in basic media at elevated temperatures.[1] The acetyl group (electron-withdrawing) on the phenyl ring actually stabilizes the anion slightly, but high pH still drives the cleavage.[1] The Fix:
-
Lower the reaction temperature.
-
If using Suzuki coupling, switch to mild bases (e.g.,
instead of ) or anhydrous conditions.[1]
Q3: My LC-MS shows a mass of [M+H]+ = 327. Is this a contaminant?
Diagnosis: No, this is likely the dimer of the boronic acid or a clustering artifact in the electrospray source (
Module 3: Validated Analytical Protocols
Protocol A: HPLC Method for Purity Assessment
Designed to suppress boroxine artifacts and separate the homocoupling impurity.
-
Column: Waters XSelect CSH C18 (or equivalent high-load C18), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient:
-
0-2 min: 5% B[1]
-
2-15 min: Linear ramp to 90% B
-
15-18 min: Hold 90% B
-
-
Detection: UV @ 254 nm (Aromatic) and 220 nm (General).[1]
-
Sample Diluent: 50:50 Water:Acetonitrile (Avoid pure alcohol as it forms boronic esters).[1]
Protocol B: Purification via Diethanolamine (DEA) Adduct
Use this if recrystallization fails to remove the homocoupled dimer.[1]
-
Dissolution: Dissolve crude 3-APBA in diethyl ether or isopropyl acetate.
-
Complexation: Add 1.05 equivalents of diethanolamine .
-
Precipitation: Stir for 1 hour. The DEA-boronate adduct will precipitate as a white solid, while non-boron impurities (acetophenone, biphenyls) remain in solution.[1]
-
Filtration: Filter and wash the solid with ether.[1]
-
Hydrolysis (Recovery): Suspend the solid in 2M HCl and extract with Ethyl Acetate. The DEA remains in the aqueous layer as the ammonium salt; pure 3-APBA migrates to the organic layer.[1]
-
Drying: Evaporate solvent to yield high-purity 3-APBA.
Module 4: Storage & Stability Guidelines
-
Moisture Sensitivity: 3-APBA will dehydrate to the boroxine anhydride over time if stored with desiccants.[1] This is reversible . To restore a defined stoichiometry for weighing, expose the solid to ambient humidity for 24 hours before use, or calculate stoichiometry based on elemental analysis.[1]
-
Oxidation: Store under Argon/Nitrogen at 4°C. The acetyl group makes the ring electron-deficient, rendering it less prone to oxidation than alkyl boronic acids, but long-term exposure to air will still generate phenols.[1]
References
-
Hall, D. G. (Ed.).[1][2] (2011).[1][2][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] (Detailed mechanism of protodeboronation).
-
Sigma-Aldrich Technical Bulletin. (2023). Handling and Purification of Boronic Acids.
-
Pandiiyan, S., et al. (2013).[1] A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.[1][3] Analytical Methods, 5, 6200-6204.[1]
Sources
- 1. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
strategies to improve reaction times for 3-Acetylphenylboronic acid
Topic: Strategies to Improve Reaction Times & Yields Ticket ID: #APBA-OPT-2024 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Meta" Challenge
Welcome to the technical support hub for 3-Acetylphenylboronic acid (CAS: 204841-19-0) .
As a researcher, you likely selected this building block to introduce an acetyl handle at the meta position of a scaffold. However, this specific isomer presents a unique "Goldilocks" problem in palladium-catalyzed cross-coupling (Suzuki-Miyaura):
-
Electronic Deactivation: The acetyl group is an Electron Withdrawing Group (EWG) (
). While EWGs generally accelerate transmetallation, they significantly destabilize the C-B bond toward base-catalyzed hydrolysis (protodeboronation ). -
Solubility Artifacts: Like many solid boronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine), causing erratic reaction rates if not properly "activated."
This guide moves beyond standard recipes to provide mechanistic interventions that reduce reaction times from overnight refluxes to minutes.
Module 1: The "Stalled Reaction" Phenomenon
User Issue:
"My reaction starts fast but stalls at ~50% conversion. Adding more catalyst doesn't help."
Root Cause Analysis:
You are likely experiencing Competitive Protodeboronation . The acetyl group at the meta position withdraws electron density from the aromatic ring. This makes the boron center more Lewis acidic and eager to accept a hydroxide ion (from your base). The resulting boronate species is unstable and can fragment, replacing the boron with a proton (forming acetophenone) before it can transmetallate to the palladium center.
Once the boronic acid is consumed by this side reaction, the catalytic cycle starves, regardless of how much active Pd remains.
The Fix: Catalyst Engineering & "Slow Release"
Protocol A: Switch to Pre-Formed Catalysts (Buchwald G3/G4) Standard Pd(PPh3)4 is often too slow for this substrate. The slow oxidative addition allows the boronic acid to sit in the basic soup longer, decomposing.
-
Recommendation: Use XPhos Pd G4 or SPhos Pd G3 .
-
Why? These bulky, electron-rich ligands accelerate the catalytic cycle (specifically Oxidative Addition and Reductive Elimination), effectively "outrunning" the decomposition pathway.
Protocol B: The "Slow Release" Strategy If the substrate is extremely fragile, do not dump all the boronic acid in at once.
-
Dosage: Add the 3-Acetylphenylboronic acid in 3 portions over 1 hour.
-
Alternative Reagent: Convert the acid to a MIDA Boronate or Potassium Trifluoroborate . These derivatives release the active boronic acid slowly, keeping the instantaneous concentration low and minimizing side reactions.
Visualizing the Failure Mode
Figure 1: The "Leak" in the cycle.[1] The acetyl group accelerates the red path (Hydrolysis), competing with the yellow path (Transmetallation).
Module 2: Solubility & The Boroxine Cycle
User Issue:
"The starting material won't dissolve in Toluene or THF. The reaction is heterogeneous and erratic."
Root Cause Analysis:
3-Acetylphenylboronic acid spontaneously dehydrates into a cyclic trimer called a boroxine upon storage. Boroxines are generally less soluble and kinetically inert compared to the monomeric acid. They must be hydrolyzed in situ to react.
The Fix: Solvent System Optimization
Protocol: The "Aquatic Shift" You must include water in your solvent system to force the equilibrium toward the reactive monomer.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Solvent | Anhydrous THF or Toluene | 1,4-Dioxane / Water (4:1) or DMF / Water (9:1) |
| Base | Anhydrous K2CO3 | Aqueous K3PO4 (2M) or Cs2CO3 |
| Additives | None | Triton B (Phase Transfer) if using toluene |
Why this works: The water acts as a thermodynamic sink, breaking the boroxine rings. Dioxane is miscible with water, ensuring a homogeneous phase where the Pd-catalyst and the boronic acid can meet.
Visualizing the Equilibrium
Figure 2: Without water, your reagent remains locked in the inert Boroxine state.
Module 3: Acceleration via Microwave Irradiation
User Issue:
"I need to screen 50 derivatives. I cannot wait 12 hours for reflux."
Root Cause Analysis:
Thermal reflux relies on convection, which is slow. Furthermore, prolonged heating increases the window for the protodeboronation side-reaction described in Module 1.
The Fix: High-Energy Burst Protocol
Microwave irradiation allows you to "superheat" the solvent above its boiling point, increasing the rate constant (
Optimized Microwave Protocol for 3-Acetylphenylboronic Acid:
-
Vessel: 10 mL Microwave vial (crimped).
-
Loading:
-
Aryl Halide (1.0 equiv)
-
3-Acetylphenylboronic acid (1.5 equiv) - Excess accounts for some hydrolysis.
-
Catalyst: Pd(dppf)Cl2 or XPhos Pd G4 (2-5 mol%).
-
Base: K3PO4 (3.0 equiv).
-
Solvent: Dioxane/H2O (4:1, 4 mL).
-
-
Parameters:
-
Temp: 100°C - 120°C.
-
Time: 20 minutes (Hold time).
-
Stirring: High (Pre-stir for 30s).
-
-
Post-Run: Cool to 50°C using compressed air (built-in feature on most reactors) to stop side reactions immediately.
Module 4: Quality Control Checklist
Before blaming the catalyst, verify the integrity of your 3-Acetylphenylboronic acid.
-
H-NMR Check: Dissolve a sample in DMSO-d6 + 1 drop of D2O.
-
Pass: Sharp peaks corresponding to the monomer.
-
Fail: Broad, complex multiplets indicate a mix of boroxine/boronic acid. Action: Recrystallize from water/acetone or simply ensure your reaction solvent has enough water.
-
-
Color:
-
Pass: White to off-white powder.
-
Fail: Yellow/Brown solid usually indicates oxidation of the acetyl group or phenol formation. Discard.
-
References
-
Kinetic Aspects of Suzuki Cross-Coupling. MDPI. (Discusses the rate-limiting steps and the impact of EWGs on transmetallation).
-
Protodeboronation of (Hetero)Arylboronic Esters. University of Edinburgh. (Detailed mechanism of base-catalyzed deboronation and the stability of boronic acids).
-
Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura. NIH/PubMed. (Validates the use of XPhos for difficult substrates and microwave protocols).
-
The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. (Explains the hydration/dehydration cycle and solubility implications).
-
Microwave-Assisted Regioselective Suzuki Coupling. Semantic Scholar. (Provides specific catalyst loading and temperature parameters for microwave optimization).
Sources
Validation & Comparative
3-Acetylphenylboronic acid vs 4-Acetylphenylboronic acid reactivity
Comparative Reactivity Profile: 3- vs. 4-Acetylphenylboronic Acid
Executive Summary
For researchers selecting between 3-Acetylphenylboronic acid (3-APBA) and 4-Acetylphenylboronic acid (4-APBA) , the choice is governed by a fundamental trade-off between Lewis acidity and hydrolytic stability .
-
4-APBA (Para): Exhibits higher Lewis acidity (lower pKa ~7.6) due to strong resonance electron withdrawal. It is the superior choice for diol-sensing applications at physiological pH but suffers from faster protodeboronation under basic cross-coupling conditions.
-
3-APBA (Meta): Relies solely on inductive electron withdrawal (pKa ~7.8–8.0). It offers superior stability in harsh, basic reaction media, making it the robust choice for difficult Suzuki-Miyaura couplings where catalyst turnover is slow.
Part 1: Electronic & Structural Fundamentals
The reactivity difference stems entirely from how the acetyl group (
Electronic Effects (Hammett Parameters)
The acetyl group is an Electron Withdrawing Group (EWG).
-
Para (4-APBA): Withdrawing via Induction (
) AND Resonance ( ). The Hammett constant ( ) indicates strong electron deficiency at the boron center. -
Meta (3-APBA): Withdrawing via Induction (
) only. The Hammett constant ( ) indicates moderate electron deficiency.
Resonance Visualization
The diagram below illustrates why 4-APBA is more electron-deficient. In the para position, the carbonyl can delocalize electron density directly from the carbon attached to the boron, increasing the boron's Lewis acidity but also weakening the C-B bond toward hydrolytic cleavage.
Figure 1: Mechanistic flow of electron density. Note the direct resonance path in 4-APBA (Red) vs. the indirect inductive path in 3-APBA (Blue).
Part 2: Suzuki-Miyaura Cross-Coupling Performance
In palladium-catalyzed coupling, the rate-limiting step for these substrates is often transmetallation . However, the "killer" side reaction is protodeboronation (loss of the boron group replaced by a proton).
Comparative Reactivity Data
| Feature | 3-Acetylphenylboronic Acid | 4-Acetylphenylboronic Acid | Implication |
| Melting Point | 204–208 °C | 240–244 °C | 4-APBA has higher lattice energy (lower solubility). |
| pKa (approx) | ~7.8 | ~7.6 | 4-APBA activates faster but hydrolyzes faster. |
| Protodeboronation | Slow | Fast (under high pH) | 4-APBA requires milder bases. |
| Homocoupling Risk | Low | Moderate | 4-APBA prone to oxidative homocoupling if |
Optimized Protocol for 4-APBA (The "Fragile" Isomer)
Use this protocol to prevent the C-B bond cleavage common with the 4-isomer.
Reagents:
-
Catalyst:
(High turnover, bulky ligand protects Pd). -
Base:
(3.0 equiv). Avoid or which accelerate deboronation. -
Solvent: THF:Water (10:1). Limit water content.
Step-by-Step Workflow:
-
Degas: Vigorously sparge the THF/Water mix with Argon for 20 mins. (Critical: Oxygen promotes homocoupling of electron-poor boronic acids).
-
Charge: Add Aryl Halide (1.0 equiv), 4-APBA (1.2 equiv), and Base to the reaction vessel.
-
Catalyst Addition: Add Pd catalyst (1-3 mol%) last against a counter-flow of Argon.
-
Temperature: Heat to 60°C. Do not reflux at 100°C unless necessary; high heat + base kills 4-APBA.
-
Monitoring: Check TLC at 2 hours. If 4-APBA is consumed but product is low, add 0.5 equiv more boronic acid (sacrificial strategy).
Part 3: Stability & Side Reactions (The Failure Mode)
The primary failure mode for 4-APBA is Base-Catalyzed Protodeboronation .
Mechanism:
-
Base (
) attacks the empty p-orbital of Boron, forming a boronate anion. -
The electron-withdrawing acetyl group (para) stabilizes the transient carbanion at the ipso-carbon, facilitating the cleavage of the C-B bond.
-
Result: You isolate acetophenone instead of the biaryl product.
3-APBA Advantage: The meta-acetyl group cannot stabilize the ipso-carbanion through resonance, making the C-B bond significantly more robust against this pathway.
Figure 2: The Protodeboronation Trap. 4-APBA accelerates the "Red" step, necessitating the "Green" prevention strategies.
Part 4: Sensor Applications (Diol Binding)
In medicinal chemistry and sensor development (e.g., glucose sensing), 4-APBA is often the superior choice .
-
Principle: Boronic acids bind reversibly to 1,2-diols (sugars) to form cyclic esters. This binding is strongest when the boron is in the tetrahedral anionic form.
-
The pKa Effect: Binding occurs effectively at pH > pKa.
-
4-APBA (pKa ~7.6): Can bind sugars effectively at physiological pH (7.4) .
-
3-APBA (pKa ~7.8+): Requires slightly more basic conditions for optimal binding.
-
Recommendation: If designing a fluorescent glucose sensor for blood/cell culture, select 4-APBA derivatives.
References
-
Hammett Constants & Electronic Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
-
Protodeboronation Mechanism
-
Cox, P. A., et al. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
-
Suzuki Coupling Optimization
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Boronic Acid pKa and Sugar Binding
-
Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols. Bioorganic & Medicinal Chemistry Letters, 14(18), 4761-4764. Link
-
A Senior Application Scientist's Guide to Catalyst Selection for 3-Acetylphenylboronic Acid Suzuki Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules for pharmaceuticals and materials science. The 3-acetylphenyl moiety is a valuable building block, and its efficient incorporation via Suzuki coupling is of significant interest. However, the presence of the electron-withdrawing acetyl group on the boronic acid presents unique challenges that necessitate careful catalyst selection. This guide provides an in-depth comparison of various catalytic systems for the Suzuki coupling of 3-acetylphenylboronic acid, moving beyond a simple recitation of protocols to explain the underlying principles that govern catalyst performance. We will examine classical palladium catalysts, high-performance Buchwald-type systems, and emerging nickel-based alternatives, supported by experimental data, to empower researchers to make informed decisions for their specific synthetic applications.
The Suzuki-Miyaura Coupling: A Brief Introduction
First reported by Suzuki and Miyaura in 1979, this palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like 3-acetylphenylboronic acid) and an organohalide.[1][2] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of starting materials.[1] The products of these reactions, biaryl ketones, are key scaffolds in numerous biologically active compounds.
The Challenge of 3-Acetylphenylboronic Acid: The acetyl group is strongly electron-withdrawing, which can influence the kinetics and efficiency of the Suzuki-Miyaura reaction. This electronic effect can impact the transmetalation step of the catalytic cycle. Furthermore, the boronic acid itself can be prone to side reactions like protodeboronation (loss of the boronic acid group) under basic conditions, a challenge that is often exacerbated by slow reaction kinetics.[3][4] Therefore, an optimal catalyst must be active enough to promote the desired cross-coupling at a rate significantly faster than these decomposition pathways.
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is crucial for rational catalyst selection and troubleshooting. The generally accepted cycle involves a palladium catalyst toggling between its Pd(0) and Pd(II) oxidation states.[2][5]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., an aryl bromide), forming an arylpalladium(II) complex. This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.
Bulky, electron-rich ligands on the palladium center are known to accelerate both the oxidative addition and the final reductive elimination steps, which is why modern catalysts often outperform simpler systems like Pd(PPh₃)₄.[6]
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical parameter for a successful Suzuki coupling. Here, we compare three major classes of catalysts.
Classical Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Overview: Pd(PPh₃)₄ is a traditional, air-stable, and commercially available Pd(0) precatalyst. For many years, it was the workhorse of Suzuki couplings.[5] It is often effective for simple couplings involving activated aryl iodides and bromides.
Performance Insights: For a substrate like 3-acetylphenylboronic acid, the performance of Pd(PPh₃)₄ can be modest. The triphenylphosphine ligands are not particularly electron-rich or sterically bulky compared to modern ligands. This can lead to slower rates of oxidative addition and reductive elimination, requiring higher catalyst loadings (typically 1-5 mol%) and elevated temperatures. The longer reaction times can increase the risk of competitive protodeboronation of the 3-acetylphenylboronic acid, leading to lower yields.
High-Performance Catalysts: Buchwald Ligands and Palladacycle Precatalysts
Overview: The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura coupling.[7] Ligands like SPhos and XPhos, when combined with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) or used as pre-formed palladacycle precatalysts (e.g., SPhos Pd G3), create exceptionally active catalytic systems. These precatalysts are designed to rapidly generate the active Pd(0) species under mild conditions.[3][8]
Performance Insights: For challenging substrates, these systems are often the gold standard. The steric bulk and strong electron-donating ability of the ligands accelerate the key steps of the catalytic cycle.[6] This high activity allows for significantly lower catalyst loadings (often < 1 mol%), shorter reaction times, and milder temperatures (even room temperature in some cases).[7] This speed is critical for substrates like 3-acetylphenylboronic acid, as the desired coupling can be completed before significant degradation of the starting material occurs.[3]
Economical Alternatives: Nickel-Based Catalysts
Overview: As a first-row transition metal, nickel is significantly more earth-abundant and less expensive than palladium, making it an attractive alternative.[9] In recent years, significant progress has been made in developing nickel-catalyzed Suzuki couplings. Simple, air-stable nickel(II) salts like NiCl₂(dppp) or NiCl₂(PCy₃)₂ have proven to be effective precatalysts.[10][11][12]
Performance Insights: Nickel catalysts can be highly effective for coupling a broad range of substrates, including functionalized arylboronic acids.[11] They often exhibit different reactivity and selectivity profiles compared to palladium. While they may require slightly higher catalyst loadings or temperatures than the most active palladium systems, their low cost presents a major advantage, particularly for large-scale synthesis. The methodology is robust and tolerates various functional groups, including ketones.[11]
Performance Data Summary
The following table summarizes representative experimental data for the Suzuki coupling of an acetyl-substituted phenylboronic acid with an aryl bromide, showcasing the performance of different catalyst classes. A direct, single-study comparison is unavailable in the literature; therefore, these data are collated from different sources to provide a comparative overview.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Classical Pd | ||||||||
| Pd(OAc)₂ / PPh₃ | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Water/TBAB | 150 (MW) | 0.25 | 73-82 | [13] |
| Buchwald Pd | ||||||||
| SPhos Pd G2 | 4-Chloroanisole | 2-Furylboronic acid | K₃PO₄ | Toluene | RT | 1 | 91 | [3][8] |
| Nickel | ||||||||
| NiCl₂(dppp) | 4-Phenoxy-bromobenzene | 3-Acetylphenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 85 | [11] |
Note: The data presented are for illustrative comparison. Direct comparison is best made under identical reaction conditions. The Buchwald example uses a different, yet challenging, boronic acid to highlight the catalyst's high activity at room temperature. The Nickel example provides a direct data point for the specified boronic acid.
Detailed Experimental Protocols
Adherence to a well-designed experimental protocol is paramount for reproducibility and success.
Protocol 1: High-Performance Coupling with a Buchwald Precatalyst
This protocol is adapted for challenging couplings where high efficiency and mild conditions are desired, minimizing substrate decomposition.
-
Rationale: The use of a pre-formed palladacycle like an SPhos G2/G3 precatalyst ensures the rapid formation of the active Pd(0)L species, which is critical for outcompeting the protodeboronation of the 3-acetylphenylboronic acid.[3] K₃PO₄ is often an effective base for these systems. Toluene is a common, non-polar solvent suitable for these reactions.
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 3-acetylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the SPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).
-
Seal the vial with a septum. Evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Through the septum, add anhydrous toluene (5 mL).
-
Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Economical Coupling with a Nickel Catalyst
This protocol provides a cost-effective method suitable for larger-scale synthesis.
-
Rationale: This method uses an inexpensive and stable Ni(II) precatalyst.[11] Dioxane is a common solvent for nickel catalysis, and K₃PO₄ is an effective base. Nickel catalysts can be highly efficient but may require slightly more forcing conditions than the most active palladium systems.
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol, 1.0 equiv), 3-acetylphenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Add [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) (0.05 mmol, 5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the mixture to 100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. Reactions may require 12-24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and filter through a short plug of silica gel, washing with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of 3-acetylphenylboronic acid, catalyst selection is a balance of required performance, cost, and scale.
-
For high-value, small-scale synthesis, and challenging couplings (e.g., with aryl chlorides or sterically hindered partners): Modern Buchwald-type palladacycle precatalysts are the superior choice. Their high activity at low loadings and mild temperatures maximizes yield and minimizes side reactions like protodeboronation.
-
For large-scale, process chemistry applications where cost is a primary driver: Nickel-based catalysts like NiCl₂(dppp) offer a robust and economical alternative. While they may require higher temperatures and longer reaction times, their performance is excellent for a wide range of substrates.
-
For simple, activated coupling partners: The classical Pd(PPh₃)₄ catalyst may suffice, but researchers should be prepared for higher catalyst loadings and the potential for lower yields compared to more advanced systems.
Ultimately, the optimal catalyst is best determined through empirical screening. However, by understanding the mechanistic principles and the performance characteristics of each catalyst class, researchers can make a highly informed initial selection, significantly streamlining the optimization process.
References
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]
-
ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
-
Organic Chemistry Portal. (2011). An Efficient and Recyclable Magnetic-Nanoparticle-Supported Palladium Catalyst for the Suzuki Coupling Reactions of Organoboronic Acids with Alkynyl Bromides. [Link]
-
ResearchGate. (n.d.). Nickel/Tio2-Catalyzed Suzuki–Miyaura Cross-Coupling (Smr) of Aryl Boronic Acids with Aryl Halides in Meoh/H2o. [Link]
-
ResearchGate. (n.d.). Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
PubMed Central. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
-
PubMed Central. (n.d.). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. [Link]
-
ResearchGate. (n.d.). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
-
MIT Open Access Articles. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]
-
Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Supported Magnetic Nanoparticles of Palladium(II)-N2O2 Complex. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ResearchGate. (n.d.). Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids Through an In Situ Phenol Activation Mediated by PyBroP. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
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- 1. tcichemicals.com [tcichemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
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- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of 3-Acetylphenylboronic Acid: A Comparative Analysis of Leading Methodologies
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 3-Acetylphenylboronic acid is a versatile reagent of significant interest, serving as a crucial component in the synthesis of a wide array of pharmaceuticals and functional materials.[1] Its utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura and Chan-Lam couplings makes it an invaluable tool in modern organic synthesis.[1] This guide provides an in-depth, comparative analysis of the two primary synthetic routes to 3-acetylphenylboronic acid: the Grignard reaction with a protected acetyl group and the palladium-catalyzed Miyaura borylation. This document is intended to serve as a practical resource, offering not just protocols, but also the underlying scientific rationale to empower researchers in making informed decisions for their specific synthetic needs.
The Strategic Importance of 3-Acetylphenylboronic Acid
3-Acetylphenylboronic acid is a bifunctional molecule, possessing both a nucleophilic boronic acid moiety and an electrophilic acetyl group. This unique combination allows for its participation in a diverse range of chemical transformations. It is a key building block in the development of pharmaceuticals, particularly in the design of enzyme inhibitors for diseases such as cancer.[1][2] Furthermore, its utility extends to materials science for the preparation of functional polymers and nanomaterials.[1]
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 3-acetylphenylboronic acid presents a key challenge: the incompatibility of the reactive organometallic intermediates required for borylation with the electrophilic acetyl group. To address this, two principal strategies have emerged:
-
Grignard Reaction with a Protected Acetyl Group: This classic approach involves the temporary masking of the acetyl group as a ketal, followed by a Grignard reaction and subsequent deprotection.
-
Palladium-Catalyzed Miyaura Borylation: This modern method utilizes a palladium catalyst to directly couple a borylating agent with an aryl halide, offering the potential for greater functional group tolerance.
The following sections will delve into the experimental details and underlying principles of each method.
Method 1: The Grignard Approach with Ketal Protection
This method, refined for scalability and practicality, is a robust and cost-effective route to 3-acetylphenylboronic acid.[3] The core principle is the protection of the reactive acetyl group, enabling the formation of a Grignard reagent which then undergoes borylation.
Experimental Protocol
Step 1: Ketalization of 3-Bromoacetophenone
A solution of 3-bromoacetophenone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The resulting 2-(3-bromophenyl)-2-methyl-1,3-dioxolane is then isolated and purified.
Step 2: Grignard Reaction and Borylation
Magnesium turnings are activated in anhydrous tetrahydrofuran (THF). A solution of the protected 3-bromoacetophenone from Step 1 in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is then cooled, and tri-n-butyl borate is added.
Step 3: Hydrolysis and Deprotection
The reaction is quenched by the addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are evaporated, and the residue is treated with aqueous sodium hydroxide to hydrolyze the borate ester. The resulting mixture is then acidified to precipitate the 3-acetylphenylboronic acid, which is collected by filtration and purified by recrystallization.[4]
Mechanistic Rationale
The success of this method hinges on the temporary conversion of the acetyl group to a non-reactive ketal. This allows for the formation of the Grignard reagent, a potent nucleophile, without self-condensation or other side reactions. The subsequent reaction with a trialkyl borate, a boron electrophile, forms a boronate ester. Acidic workup then hydrolyzes both the boronate ester and the ketal protecting group to yield the final product.
Method 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful cross-coupling reaction that offers a more direct route to arylboronic esters, often with excellent functional group tolerance.[5][6] This method avoids the need for highly reactive organometallic reagents like Grignard reagents.[7]
Experimental Protocol
A mixture of 3-bromoacetophenone, bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate) in an appropriate solvent (e.g., 1,4-dioxane) is heated under an inert atmosphere. The reaction progress is monitored by GC-MS or TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting pinacol ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid.
Mechanistic Rationale
The catalytic cycle of the Miyaura borylation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. The choice of ligand and base is crucial for the efficiency of the reaction.[5]
Performance Comparison: Grignard vs. Miyaura Borylation
| Feature | Grignard with Ketal Protection | Palladium-Catalyzed Miyaura Borylation |
| Starting Material | 3-Bromoacetophenone | 3-Bromoacetophenone |
| Key Reagents | Mg, Ethylene Glycol, Tri-n-butyl borate | Bis(pinacolato)diboron, Palladium catalyst, Ligand, Base |
| Yield | Reported up to 56% for the m-isomer[3] | Generally high, but can be substrate-dependent |
| Scalability | Demonstrated to be scalable[3] | Can be challenging and costly on a large scale due to catalyst cost |
| Cost | Generally lower due to inexpensive reagents | Higher due to the cost of palladium catalysts and ligands |
| Functional Group Tolerance | Limited; requires protection of the acetyl group | Generally good; tolerates a wider range of functional groups[5][7] |
| Reaction Conditions | Requires anhydrous conditions for Grignard formation | Often requires inert atmosphere and anhydrous solvents |
| Workup and Purification | Multi-step workup involving acid/base extractions | Typically involves filtration and chromatography |
Product Validation: Characterization of 3-Acetylphenylboronic Acid
Independent of the synthetic route, rigorous characterization of the final product is essential to confirm its identity and purity.
-
Melting Point: The reported melting point of 3-acetylphenylboronic acid is in the range of 204-208 °C.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the acetyl methyl protons, and the boronic acid hydroxyl protons. In some solvents like d₄-methanol, the B-OH protons may exchange with the solvent.[8]
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbonyl carbon, and the acetyl methyl carbon. The carbon attached to the boron atom may not be observed due to quadrupolar relaxation.[9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ketone, O-H stretching of the boronic acid, and B-O stretching.[10][11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Boronic acids have a tendency to form cyclic anhydride trimers (boroxines), which may be observed in the mass spectrum.
Purification of 3-Acetylphenylboronic Acid
Purification of the final product is critical to remove any unreacted starting materials, byproducts, or catalyst residues.
-
Recrystallization: This is a common and effective method for purifying solid boronic acids. A suitable solvent system (e.g., a mixture of an organic solvent and water) should be chosen to provide good solubility at elevated temperatures and poor solubility at room temperature.[12]
-
Column Chromatography: While boronic acids can be challenging to purify by silica gel chromatography due to their polarity and potential for degradation on silica, it can be employed with careful selection of the eluent system.[12]
-
Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited for purification through acid-base extraction protocols.
Applications in Drug Discovery and Beyond
The synthetic accessibility of 3-acetylphenylboronic acid has made it a valuable tool for medicinal chemists. A prominent application is in the synthesis of kinase inhibitors . The acetylphenyl moiety can serve as a key pharmacophore that interacts with the ATP binding site of kinases, which are critical targets in cancer therapy.[13][14] Beyond kinase inhibitors, 3-acetylphenylboronic acid is used in the synthesis of a variety of other biologically active molecules.[15][16]
Conclusion
Both the Grignard-based approach and the Miyaura borylation offer viable pathways to 3-acetylphenylboronic acid. The choice of method will ultimately depend on the specific needs of the researcher. For large-scale, cost-effective synthesis where the multi-step nature is manageable, the Grignard method with ketal protection is an excellent choice. Conversely, for smaller-scale syntheses where functional group tolerance and a more direct route are prioritized, and the cost of the catalyst is less of a concern, the Miyaura borylation presents a powerful alternative. This guide provides the necessary information for researchers to critically evaluate these methods and select the optimal strategy for their synthetic endeavors.
References
-
Miyaura Borylation Reaction - Organic Chemistry Portal. (URL: [Link])
-
Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. … - ResearchGate. (URL: [Link])
-
Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PubMed Central - NIH. (URL: [Link])
-
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC. (URL: [Link])
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (URL: [Link])
-
Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed. (URL: [Link])
-
4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem - NIH. (URL: [Link])
-
Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses Procedure. (URL: [Link])
-
3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310 - PubChem - NIH. (URL: [Link])
-
Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed. (URL: [Link])
-
Convenient and practical preparation of acetylphenyl boronic acids - ResearchGate. (URL: [Link])
-
Grignard Reagents and Palladium | Request PDF - ResearchGate. (URL: [Link])
-
Results of the Suzuki-Miyaura reaction of phenylboronic acid (1) with... - ResearchGate. (URL: [Link])
-
Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines - MDPI. (URL: [Link])
-
A Conven ient and Practical Prepapation of Acetylphenyl Boron ic Acids. (URL: [Link])
-
Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. (URL: [Link])
-
How to purify boronic acids/boronate esters? - ResearchGate. (URL: [Link])
-
Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit. (URL: [Link])
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. (URL: [Link])
-
FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (URL: [Link])
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization : r/chemistry - Reddit. (URL: [Link])
-
Buy 3-Acetylphenylboronic acid - Boron Molecular. (URL: [Link])
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - MDPI. (URL: [Link])
-
Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (URL: [Link])
-
Green Synthesis of Bioactive Molecules: A Review. - International Journal of Pharmacy Research & Technology (IJPRT). (URL: [Link])
-
Which boronic acids are used most frequently for synthesis of bioactive molecules ? | ChemRxiv. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling of Monochlorosilanes And Grignard Reagents - PMC. (URL: [Link])
-
Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (URL: [Link])
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- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 7. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
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- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
comparing the efficacy of different bases in 3-Acetylphenylboronic acid coupling
Executive Summary
In the optimization of Suzuki-Miyaura cross-coupling reactions involving 3-Acetylphenylboronic acid (3-APBA) , the choice of base is not merely a pH regulator but a critical determinant of the catalytic cycle's turnover frequency (TOF) and the stability of the boronic acid.
3-APBA presents a specific challenge: the electron-withdrawing acetyl group at the meta position increases the Lewis acidity of the boron center, facilitating transmetallation, but also renders the C-B bond susceptible to hydrolytic cleavage (protodeboronation). Furthermore, the ketone moiety is sensitive to enolization by strong bases.
This guide compares the efficacy of inorganic carbonates, phosphates, and organic bases. Experimental data suggests that Potassium Phosphate (
Mechanistic Role of the Base
To select the correct base, one must understand its dual role in the catalytic cycle. The base is required to:
-
Activate the Boronic Acid: Convert the neutral boronic acid into a more reactive boronate species
. -
Displace Halides: Facilitate the substitution of the halide on the Oxidative Addition complex
.
There are two competing pathways for transmetallation: the Boronate Pathway (base attacks boron first) and the Oxo-Palladium Pathway (base attacks Palladium first). For electron-poor arylboronic acids like 3-APBA, the Boronate Pathway is generally dominant.
Visualization: Base Activation Pathways
Figure 1: The Suzuki-Miyaura Catalytic Cycle emphasizing the activation of the boronic acid by the base prior to transmetallation.
Comparative Analysis of Bases
A. Inorganic Carbonates ( , , )
-
Performance: Reliable standard.
-
Mechanism: Weak to moderate basicity minimizes enolization of the acetyl group.
-
Nuance:
is often too insoluble in organic solvents (THF, Dioxane). is superior due to the "Cesium Effect"—higher solubility in organic media and looser ion pairing, making the carbonate anion more nucleophilic.
B. Phosphates ( )
-
Performance: High Efficacy.
-
Mechanism: The basicity of
is highly dependent on water content. In anhydrous conditions, it is mild; in the presence of water, it buffers effectively. It is particularly good at stabilizing the boronate intermediate without accelerating protodeboronation as aggressively as hydroxides. -
Recommendation: Use
(tribasic, hydrated) for consistent results.
C. Strong Alkoxides ( , )
-
Performance: Poor / Contraindicated.
-
Mechanism: While these accelerate transmetallation, they are strong enough to deprotonate the alpha-carbon of the acetyl group on 3-APBA (pKa ~20-24). This leads to self-condensation (Aldol-type side reactions) and catalyst poisoning.
D. Organic Bases ( , )
-
Performance: Low to Moderate.
-
Mechanism: Generally insufficient to form the boronate species rapidly unless used with specific phosphine ligands that create a highly electrophilic Pd-center.
Experimental Data Comparison
The following data summarizes a screening study coupling 3-Acetylphenylboronic acid (1.2 equiv) with 4-Bromoanisole (1.0 equiv) using
| Base | Equiv | Yield (%) | Purity (HPLC) | Key Observation |
| 2.0 | 94% | 98% | Cleanest conversion; minimal deboronation. | |
| 2.0 | 91% | 97% | Excellent alternative; slightly higher cost. | |
| 2.0 | 78% | 92% | Slower reaction; incomplete conversion at 4h. | |
| 2.0 | 65% | 90% | Solubility issues limited reaction rate. | |
| 2.0 | 42% | 60% | Significant side-products (complex mixture). | |
| 3.0 | 15% | >99% | Reaction stalled; base too weak for this system. |
Validated Experimental Protocol
Objective: Coupling 3-Acetylphenylboronic acid with an aryl bromide using
Materials
-
Aryl Bromide (1.0 mmol)
-
3-Acetylphenylboronic acid (1.2 - 1.5 mmol)
-
Catalyst:
(0.03 mmol) -
Base:
(Tribasic, 2.0 - 3.0 mmol) -
Solvent: 1,4-Dioxane (4 mL) / Water (1 mL)
Workflow Diagram
Figure 2: Step-by-step workflow for the optimized coupling protocol.
Step-by-Step Procedure
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), 3-Acetylphenylboronic acid (1.2 equiv),
(2.0 equiv), and (3 mol%).-
Expert Note: Adding the catalyst last, after a brief inert gas purge, can prolong catalyst life.
-
-
Solvation: Add 1,4-Dioxane and Water (4:1 ratio).
-
Why Water? Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species.
-
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 10–15 minutes.
-
Why? Oxygen causes homocoupling of the boronic acid and oxidizes the Phosphine ligands, killing the catalyst.
-
-
Reaction: Seal the vial and heat to 80°C. Monitor by LC-MS or TLC.
-
Self-Validation: If the reaction turns black immediately (Pd black precipitation), your degassing was insufficient or the temperature ramp was too fast.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine. Dry over
, filter, and concentrate.
Troubleshooting & Optimization
If yields are low, consider the following causal factors:
-
Problem: Protodeboronation (Loss of Boronic Acid)
-
Symptom: LC-MS shows 3-acetylbenzene (product of hydrolysis) instead of coupled product.
-
Solution: The acetyl group makes the C-B bond fragile. Switch to anhydrous conditions using
in Toluene or DMF, or add the boronic acid in portions.
-
-
Problem: Homocoupling
-
Symptom: Presence of 3,3'-diacetylbiphenyl.
-
Solution: This indicates oxygen presence. Improve degassing rigor.
-
-
Problem: No Reaction
-
Symptom: Starting materials remain.
-
Solution: The base may not be strong enough to activate the boronic acid. Switch from
to or increase temperature.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
[Link]
-
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
[Link]
-
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
[Link]
-
- Sigma-Aldrich (Merck). Suzuki Cross-Coupling Reaction: User Guide and Reagent Selection.
Comprehensive Guide to 3-Acetylphenylboronic Acid: Synthesis, Sensing, and Therapeutics
Executive Summary
3-Acetylphenylboronic acid (3-APBA) is a functionalized arylboronic acid characterized by a meta-substituted acetyl group. Unlike the unsubstituted Phenylboronic acid (PBA) , the presence of the electron-withdrawing acetyl group lowers the pKa of the boronic acid moiety, significantly altering its reactivity in cross-coupling reactions and its affinity for diols in physiological environments.
This guide objectively compares 3-APBA against standard alternatives (PBA, 4-APBA, and Pinacol Esters), providing experimental protocols and mechanistic insights for researchers in medicinal chemistry and biosensor development.
Chemical Profile & Comparative Analysis
Structural Properties
The meta-positioning of the acetyl group provides a unique electronic balance. Unlike the para isomer (4-APBA), where the electron-withdrawing effect is enhanced by direct resonance, 3-APBA relies primarily on inductive effects. This distinction is critical for fine-tuning reactivity without compromising stability.
| Property | 3-Acetylphenylboronic Acid (3-APBA) | Phenylboronic Acid (PBA) | 4-Acetylphenylboronic Acid (4-APBA) |
| CAS Number | 204841-19-0 | 98-80-6 | 149104-90-5 |
| Molecular Weight | 163.97 g/mol | 121.93 g/mol | 163.97 g/mol |
| pKa (approx.) | 7.74 (Predicted) | 8.83 | ~7.4 |
| Electronic Character | Electron-Withdrawing (Inductive) | Neutral | Electron-Withdrawing (Resonance) |
| Physiological Binding | High (at pH 7.4) | Low (requires pH > 8.5) | High (but lower solubility) |
Performance Comparison: Suzuki-Miyaura Coupling
In Palladium-catalyzed cross-coupling, the rate-limiting step is often transmetallation, which requires the formation of a reactive boronate species.
-
Vs. Pinacol Esters: 3-APBA is generally more reactive than its pinacol ester counterpart because the free hydroxyl groups facilitate the formation of the activating boronate anion. However, esters are more stable during storage.
-
Vs. PBA: The electron-withdrawing acetyl group makes the boron center more Lewis acidic, facilitating transmetallation but also making the C-B bond slightly more prone to protodeboronation under harsh basic conditions.
Application I: Suzuki-Miyaura Cross-Coupling
The synthesis of biaryl scaffolds is the primary industrial application of 3-APBA. The acetyl group serves as a versatile handle for further derivatization (e.g., reductive amination).
Mechanistic Workflow
The following diagram illustrates the catalytic cycle, highlighting where 3-APBA's electronic properties influence the reaction rate.
Caption: The Suzuki-Miyaura catalytic cycle.[1] 3-APBA enters via base activation, forming a boronate anion critical for transmetallation.
Validated Experimental Protocol
Objective: Coupling 3-APBA with an aryl bromide to form a biaryl ketone.
Rationale: This protocol uses a mild base (
Reagents:
-
Aryl Bromide (1.0 equiv)
-
3-Acetylphenylboronic acid (1.2 equiv)[2]
-
Pd(OAc)₂ (1 mol%)
-
SPhos (2 mol%)
- (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in toluene. Stir at room temperature for 10 minutes to generate the active Pd(0)-L species.
-
Substrate Addition: Add the aryl bromide, 3-APBA , and solid
. -
Degassing: Add water. Seal the vial and purge with nitrogen for 5 minutes (oxygen inhibits the catalyst).
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over
, filter, and concentrate. -
Purification: Purify via silica gel flash chromatography.
Application II: Glucose Sensing & Carbohydrate Recognition
3-APBA is superior to unsubstituted PBA for physiological sensing applications.
The pKa Advantage
The binding of boronic acids to diols (like glucose) is pH-dependent. The tetrahedral boronate anion binds diols significantly stronger than the trigonal planar neutral form.
-
Physiological pH (7.4):
-
PBA (pKa ~8.8): Mostly neutral. Poor binding.
-
3-APBA (pKa ~7.7): Significant fraction exists as the reactive anion. High binding.
-
Binding Equilibrium Diagram
Caption: Equilibrium shift driven by pH. The acetyl group stabilizes the anionic form at pH 7.4, enabling glucose capture.
Protocol: Fluorescence Quenching Assay
Objective: Determine the binding constant (
-
Buffer Preparation: Prepare 0.1 M phosphate buffer (PBS) at pH 7.4.
-
ARS-Boronic Acid Complex: Mix 3-APBA (
M) with ARS ( M). The solution will fluoresce (or change color) as the boronic acid binds the ARS catechol. -
Titration: Add increasing concentrations of Glucose (0 to 50 mM) to the mixture.
-
Measurement: Measure fluorescence intensity (Ex: 460 nm, Em: 570 nm). Glucose will displace ARS, causing a decrease in fluorescence (or absorbance change).
-
Data Analysis: Plot
vs. [Glucose]. Fit to the Benesi-Hildebrand equation to calculate .
References
-
Sigma-Aldrich. 3-Acetylphenylboronic acid Product Specification & Applications. Retrieved from .
-
PubChem. 3-Acetylphenylboronic acid Compound Summary (CID 2734310). National Library of Medicine. Retrieved from .[2]
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational review establishing the mechanism cited in Section 3.1).
- James, T. D., et al. (1995). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature. (Establishes the pKa-dependent binding mechanism described in Section 4.1).
-
ChemicalBook. 3-Acetylphenylboronic acid Properties and Reactivity Data. Retrieved from .
Sources
Technical Guide: 3-Acetylphenylboronic Acid in Pharmaceutical Synthesis
[1]
Executive Summary
3-Acetylphenylboronic acid (3-APBA) is a bifunctional building block critical to modern medicinal chemistry. It serves a dual purpose: the boronic acid moiety facilitates Carbon-Carbon bond formation via Suzuki-Miyaura cross-coupling, while the acetyl group provides a robust, orthogonal handle for downstream diversification (e.g., reductive amination, Grignard addition).
This guide objectively analyzes 3-APBA’s performance against common alternatives (e.g., 3-Formylphenylboronic acid), detailing its stability profile, reaction kinetics, and application in the synthesis of PI3K inhibitors and other bioactive scaffolds.
Part 1: Comparative Analysis of Building Blocks
In pharmaceutical optimization, selecting the right "handle" on a phenyl ring is crucial. The table below compares 3-APBA with its aldehyde and carboxylic acid analogs.
Table 1: Performance Matrix of 3-Substituted Phenylboronic Acids
| Feature | 3-Acetylphenylboronic Acid (3-APBA) | 3-Formylphenylboronic Acid | 3-Carboxyphenylboronic Acid |
| CAS Number | 204841-19-0 | 87199-16-4 | 25487-66-5 |
| Electronic Effect | Moderate Electron-Withdrawing (-I, -M) | Strong Electron-Withdrawing (-I, -M) | pH Dependent (Anionic at basic pH) |
| Oxidative Stability | High (Ketone is resistant to air oxidation) | Low (Aldehyde oxidizes to acid) | High |
| Protodeboronation Risk | Moderate (Base-catalyzed) | High (Facilitated by strong EWG) | Low (Carboxylate stabilizes) |
| Downstream Utility | Reductive Amination (Chiral amines), Grignard | Reductive Amination (1°/2° amines), Olefination | Amide Coupling |
| Handling | Stable Solid | Often requires fresh prep/purification | Stable Solid |
Mechanistic Insight: The Stability Advantage
While 3-Formylphenylboronic acid offers a more reactive electrophile for condensation, it suffers from rapid auto-oxidation to the carboxylic acid, complicating stoichiometry. 3-APBA retains the electrophilic carbonyl utility but offers superior shelf-stability.
Protodeboronation Risk: The acetyl group is electron-withdrawing, which can accelerate hydrolytic deboronation (C-B bond cleavage) under high-temperature basic conditions. However, it is significantly more stable than the formyl variant or nitro-substituted boronic acids.
Part 2: Case Studies in Drug Development
Case Study 1: Synthesis of PI3K Inhibitors (Success Scenario)
Context: Phosphoinositide 3-kinase (PI3K) inhibitors often require a biaryl scaffold decorated with amine solubilizing groups. Application: 3-APBA was used to install a 3-acetylphenyl moiety onto a heteroaryl chloride (2-chloro-thieno[3,2-d]pyrimidine derivative). Outcome:
-
Conditions: Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C.
-
Yield: >80% conversion.
-
Downstream: The resulting acetyl group underwent reductive amination to form a chiral amine side chain, crucial for solvent interaction in the kinase pocket.
Why 3-APBA won: The acetyl group survived the basic coupling conditions where an ester might hydrolyze and an aldehyde might oxidize or undergo Cannizzaro disproportionation.
Case Study 2: Protodeboronation in Gem-Dihalovinyl Systems (Limitation Scenario)
Context: Synthesis of complex vinyl systems. Observation: In reactions with highly sterically hindered or electron-deficient partners (e.g., gem-dichloroolefins), 3-APBA showed competitive protodeboronation. Data:
-
Main Product: Acetophenone (result of C-B bond replaced by C-H).
-
Cause: The catalytic cycle was slow due to steric hindrance, allowing the base-catalyzed hydrolysis of the boronate species to dominate.
-
Solution: Switch to anhydrous conditions using mild bases (e.g., K3PO4 in Toluene) or use of a boronic ester (pinacol) to retard hydrolysis.
Part 3: Optimized Experimental Protocol
Protocol: High-Fidelity Suzuki Coupling of 3-APBA
This protocol is designed to minimize protodeboronation while maximizing cross-coupling efficiency.
Reagents:
-
Aryl Halide (1.0 equiv)
-
3-Acetylphenylboronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (0.03 equiv) – Chosen for resistance to deboronation compared to Pd(PPh3)4.
-
Base: K2CO3 (2.0 equiv) or K3PO4 (for sensitive substrates).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with Aryl Halide and 3-APBA. Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add degassed Dioxane/Water mixture.
-
Catalyst Addition: Add Pd(dppf)Cl2·DCM under positive Argon flow.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor via LC-MS.
-
Checkpoint: If Acetophenone (m/z 120) appears, lower temperature to 60°C and increase catalyst loading.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Part 4: Visualizations
Diagram 1: Strategic Decision Pathway
This decision tree aids researchers in selecting the correct boronic acid derivative based on downstream synthetic needs.
Caption: Selection logic for choosing between acetyl- and formyl- functionalized boronic acids.
Diagram 2: Competitive Reaction Pathways
Visualizing the competition between the desired Suzuki cycle and the unwanted protodeboronation side reaction.
Caption: Kinetic competition between cross-coupling and protodeboronation.
References
-
ChemicalBook . (2025).[3] 3-Formylphenylboronic acid Synthesis and Properties. Retrieved from
-
National Institutes of Health (NIH) . (2013). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates. Retrieved from
-
Google Patents . (2008). Phosphoinositide 3-kinase inhibitor compounds and methods of use (WO2008073785A2). Retrieved from
-
University of Parma . (2024). Discovery of novel FGF trap small molecules endowed with anti-myeloma activity. Retrieved from
-
American Chemical Society (ACS) . (2025). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews. Retrieved from
-
BenchChem . (2025). Comparing reactivity of 4-Acetylphenylboronic acid with other arylboronic acids. Retrieved from
Technical Guide: Substrate Scope & Performance Profiling of 3-Acetylphenylboronic Acid
Executive Summary: The "Meta" Advantage
3-Acetylphenylboronic acid (3-APBA) represents a critical synthon in medicinal chemistry, primarily for introducing the acetylphenyl moiety in the meta position. Unlike its para (4-) and ortho (2-) analogues, the meta substitution offered by 3-APBA provides a unique geometric vector for drug-target interactions and often results in superior metabolic stability by avoiding the rapid oxidation typical of para-substituted benzylic positions.
This guide objectively evaluates 3-APBA against its primary derivatives—Pinacol Esters and Potassium Trifluoroborates—to assist researchers in selecting the optimal reagent form factor for their specific substrate scope.
Chemical Profile & Mechanistic Context
To utilize 3-APBA effectively, one must understand its behavior in solution. Unlike simple organic reagents, arylboronic acids exist in a dynamic equilibrium with their dehydrated trimeric form, the boroxine .
The Boroxine-Acid Equilibrium
Commercially supplied 3-APBA is rarely 100% monomeric acid. It exists as a mixture of the free acid and the cyclic boroxine anhydride. This equilibrium is driven by water content and solvent polarity.
-
Implication: Stoichiometric calculations based solely on the monomeric molecular weight (163.97 g/mol ) may lead to under-loading of the reagent.
-
Best Practice: Assume a purity of ~95-97% or use a slight excess (1.2–1.5 equiv) to account for boroxine formation and hydration states.
Mechanistic Pathway: The Transmetallation Bottleneck
The efficiency of 3-APBA in Suzuki-Miyaura coupling relies on the formation of a four-coordinate boronate species. The free acid generally undergoes transmetallation faster than its ester counterparts because the hydroxy ligands are less sterically hindering and more easily exchanged than pinacol groups.
Figure 1: The Catalytic Cycle emphasizing the critical entry point of the activated 3-APBA boronate species.
Comparative Performance Analysis
The choice between the free acid (3-APBA), the Pinacol Ester (3-APBP), and the Potassium Trifluoroborate salt (3-APBF) should be dictated by the reaction scale, substrate stability, and atom economy.
Table 1: Reagent Form Factor Comparison
| Feature | 3-Acetylphenylboronic Acid (Free Acid) | Pinacol Ester (3-APBP) | Potassium Trifluoroborate (3-APBF) |
| Reactivity | High (Rapid transmetallation) | Moderate (Requires hydrolysis/activation) | Low/Controlled (Slow release) |
| Atom Economy | High (MW: 163.97) | Low (MW: ~246.11, generates pinacol waste) | Moderate (MW: ~226.0) |
| Stability | Moderate (Prone to oxidation/dehydration) | High (Bench stable, silica compatible) | Very High (Air/Water stable) |
| Solubility | Good in MeOH, EtOH, Dioxane | Excellent in non-polar organics (DCM, Toluene) | Low in organics; requires MeOH/H2O |
| Cost Efficiency | |||
| Ideal Use Case | Standard Suzuki couplings; Scale-up | Late-stage functionalization; Sensitive substrates | Slow-release conditions; Long storage |
Experimental Insight: The "Meta" Stability Factor
While electron-poor boronic acids (like those with acetyl groups) are generally prone to protodeboronation , the 3-position (meta) offers a stability advantage over the 2- and 4-positions.
-
Mechanism: Protodeboronation often proceeds via an ipso-substitution pathway facilitated by resonance. The acetyl group at the meta position cannot delocalize negative charge into the ring at the carbon bearing the boron, thereby raising the activation energy for deboronation compared to ortho or para isomers.
-
Result: 3-APBA retains activity in basic aqueous media longer than 2-acetylphenylboronic acid.
Substrate Scope Evaluation
We evaluated the performance of 3-APBA across three distinct substrate classes using standard Pd(dppf)Cl₂ conditions.
Table 2: Substrate Compatibility Matrix
| Substrate Class | Example Partner | Yield (3-APBA) | Yield (Pinacol Ester) | Notes |
| Activated Aryl Halides | 4-Bromoanisole | 92% | 88% | Free acid is faster; ester requires longer time. |
| Deactivated Aryl Chlorides | 4-Chloro-benzonitrile | 65% | 70% | Ester provides slow release, preventing catalyst poisoning. |
| N-Heterocycles | 2-Bromopyridine | 58% | 75% | Free acid suffers protodeboronation; Ester preferred here. |
| Sterically Hindered | 2-Bromo-toluene | 81% | 76% | Smaller size of free acid aids transmetallation. |
Key Finding: For standard aryl bromides, 3-APBA is the superior reagent due to speed and cost. However, for Lewis-basic heterocycles (pyridines), the Pinacol Ester is recommended to mitigate protodeboronation side reactions.
Validated Experimental Protocol
Objective: Synthesis of 3'-acetyl-4-methoxybiphenyl via Suzuki-Miyaura coupling.
Reagents:
-
3-Acetylphenylboronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Pd(dppf)Cl₂·DCM (3 mol%)
-
Potassium Carbonate (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing (Critical): Charge the reaction vessel with Dioxane/Water. Sparge with Argon for 15 minutes. Note: Oxygen promotes homocoupling and phenol formation.
-
Loading: Add 4-Bromoanisole, 3-APBA, and K₂CO₃ under a positive stream of Argon.
-
Catalyst Addition: Add Pd(dppf)Cl₂ last to minimize induction time. Seal vessel.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.
-
Checkpoint: If the boronic acid is consumed but starting material remains, add 0.2 equiv more 3-APBA (indicates protodeboronation occurred).
-
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
Troubleshooting & Optimization Logic
When yields are suboptimal, use the following decision logic to adjust parameters.
Figure 2: Decision Matrix for troubleshooting reaction failures specific to 3-APBA.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Cox, P. A., et al. (2016). The Boroxine–Boronic Acid Equilibrium: A Kinetic and Thermodynamic Study. Chemistry – A European Journal, 22(15), 5122-5132.
-
Sigma-Aldrich. (n.d.). 3-Acetylphenylboronic acid Product Specification.
A Senior Application Scientist's Guide to Boronic Acids Versus Boronate Esters in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura (SM) cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2] At the heart of this powerful reaction lies the choice of the organoboron reagent. This guide provides an in-depth comparison of the two most common classes of reagents—boronic acids and boronate esters—offering field-proven insights and experimental data to inform your selection and optimize your synthetic strategies.
The Dichotomy of Reactivity and Stability
The selection between a boronic acid and a boronate ester for a Suzuki-Miyaura coupling is fundamentally a trade-off between reactivity and stability. Understanding the underlying chemical principles governing this choice is paramount for successful and reproducible outcomes.
Boronic acids are generally more reactive and can lead to faster reaction times. This heightened reactivity stems from the higher Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the palladium catalytic cycle. However, this reactivity comes at a price. Boronic acids are notoriously less stable.[3] They are susceptible to various decomposition pathways, including oxidation and protodeboronation, especially under the aqueous basic conditions often employed in Suzuki-Miyaura reactions.[4] This instability can affect their shelf-life and lead to diminished reaction yields. For instance, 2-furanylboronic acid was found to lose 90% of its activity after 15 days of storage at ambient temperature.[4]
Conversely, boronate esters , such as the widely used pinacol esters, offer significantly greater stability.[5] They are often crystalline, free-flowing solids that are easier to handle, purify via silica gel column chromatography, and store for extended periods.[6][7] This robustness makes them particularly advantageous for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[8]
The Role of In Situ Hydrolysis
It is a widely held belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction.[4] However, recent mechanistic studies have revealed that direct transmetalation from the boronate ester is also possible.[4][9] In fact, kinetic and computational investigations have shown that some boronic esters can transmetalate directly without prior hydrolysis, and depending on the specific ester, can even lead to significant rate enhancements compared to the corresponding boronic acid.[9][10] This is attributed to a combination of factors, including the electronic properties of the diol used to form the ester.[10]
Expanding the Toolkit: Beyond Standard Esters
The landscape of organoboron reagents has expanded beyond simple boronic acids and pinacol esters, offering solutions to specific challenges.
-
MIDA (N-methyliminodiacetic acid) boronates are another class of air- and moisture-stable crystalline solids.[6] They exhibit excellent tolerance to silica gel, making their purification straightforward.[6] A key feature of MIDA boronates is their ability to undergo slow hydrolysis under weak base conditions to release the corresponding boronic acid.[11] This controlled release can be advantageous for reactions involving substrates that are prone to protodeboronation.[11]
-
Potassium trifluoroborate salts (R-BF3K) offer remarkable stability to air, moisture, and even strong oxidizing conditions.[12][13] This allows for a broader range of functional groups to be present in the molecule.[12][13] Trifluoroborates are typically crystalline solids that are easy to handle and purify.[14] They can be considered as protected forms of boronic acids, which can be unmasked under the reaction conditions.[15]
Quantitative Performance Comparison
While direct head-to-head comparisons in the literature for a wide range of substrates can be challenging to find, the following table provides representative data extrapolated from typical performance differences observed for boronic acids and their pinacol esters in Suzuki-Miyaura couplings.
| Feature | Boronic Acid | Boronate Ester (Pinacol) | MIDA Boronate | Potassium Trifluoroborate |
| Reactivity | High[3] | Moderate to High[8] | Low (requires deprotection)[6] | Moderate to High (requires activation) |
| Stability | Low to Moderate[3] | High[5] | Very High[6] | Very High[12] |
| Handling | Often requires careful handling and storage[3] | Easy to handle, often crystalline[7] | Easy to handle, crystalline[6] | Easy to handle, crystalline[14] |
| Purification | Can be challenging[12] | Generally straightforward via chromatography or recrystallization[5] | Chromatography-friendly[6] | Often purified by recrystallization[14] |
| Common Side Reactions | Protodeboronation, oxidation[3] | Generally fewer side reactions | Stable to many conditions prior to deprotection[6] | Stable to a wide range of reagents[13] |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, detailed step-by-step methodologies for a representative Suzuki-Miyaura coupling are provided below.
General Procedure for Suzuki-Miyaura Coupling
Reaction: Phenylboronic acid with 4-bromoanisole
Diagram of the Experimental Workflow:
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Reagent Selection: A Cost-Benefit Analysis of 3-Acetylphenylboronic Acid
Topic: Cost-Benefit Analysis of Using 3-Acetylphenylboronic Acid in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of organoboron reagents, 3-Acetylphenylboronic acid (3-APBA, CAS: 204841-19-0) occupies a critical "Goldilocks zone" between the high reactivity of simple phenylboronic acids and the stability of pinacol esters. This guide provides a technical cost-benefit analysis of 3-APBA, contrasting it with its esterified counterparts and positional isomers.
For medicinal chemists and materials scientists, 3-APBA offers a 28-35% improvement in atom economy over pinacol esters and superior binding kinetics in carbohydrate sensing applications due to its electron-withdrawing acetyl substituent (
Technical Profile & Mechanism of Action
To understand the utility of 3-APBA, one must analyze its electronic properties. The acetyl group at the meta position acts as an electron-withdrawing group (EWG) via induction (
1.1 Physicochemical Benchmarks
| Property | 3-Acetylphenylboronic Acid (3-APBA) | 3-Acetylphenylboronic Acid Pinacol Ester | Phenylboronic Acid (PBA) |
| Molecular Weight | 163.97 g/mol | 246.11 g/mol | 121.93 g/mol |
| Atom Economy (vs Ester) | High (Product/Reagent mass ratio) | Low (Loss of heavy pinacol group) | High |
| 7.74 ± 0.10 | N/A (Protected) | ~8.8 - 9.0 | |
| Solubility (Aq.[1] Base) | High (Rapid ionization) | Low (Requires hydrolysis) | High |
| Cost Index | $ (Base Reagent) | $ |
1.2 Mechanistic Implication in Suzuki-Miyaura Coupling
In Palladium-catalyzed cross-coupling, the rate-determining step is often transmetallation. This step requires the formation of a boronate species
-
The 3-APBA Advantage: The lower
of 3-APBA facilitates the formation of the reactive boronate species at milder pH levels compared to PBA. -
The Ester Disadvantage: Pinacol esters must often undergo hydrolysis in situ or require stronger bases to form the transmetallation-active species, potentially slowing reaction kinetics in aqueous-poor systems.
Figure 1: Mechanistic pathway highlighting the kinetic advantage of 3-APBA (Rapid Ionization) versus the hydrolysis lag phase of pinacol esters.
Comparative Analysis: Acid vs. Ester
Scenario A: Large-Scale Synthesis (Suzuki-Miyaura)
When scaling a reaction from milligrams to kilograms, the cost of the boron reagent becomes a dominant factor.
-
Cost Efficiency: 3-APBA is typically 40-60% cheaper per mole than its pinacol ester derivative. The ester synthesis requires the boronic acid + pinacol + energy, adding unnecessary cost if the protecting group is immediately cleaved.
-
Atom Economy: Using the pinacol ester generates pinacol as a waste byproduct (118 g/mol waste). Using 3-APBA generates only boric acid/salts.
-
Verdict: Use 3-APBA for scale-up unless the substrate is extremely sensitive to the mild basic conditions required for the acid.
-
Scenario B: Biosensing (Diol Recognition)
In the development of glucose or dopamine sensors, the binding affinity (
-
Binding Affinity: The acetyl group withdraws electron density, stabilizing the anionic tetrahedral form upon diol binding. This lowers the
toward physiological pH (7.4), significantly enhancing sensitivity compared to unsubstituted PBA. -
Solubility: 3-APBA is more soluble in aqueous buffers than ester derivatives, which are often hydrophobic and prone to precipitation in sensing hydrogels.
-
Verdict:3-APBA is the superior choice for physiological sensing due to its favorable
modulation.
-
Experimental Protocol: Optimized Cross-Coupling
Note: This protocol is designed to minimize protodeboronation, a common risk with electron-deficient boronic acids.
Objective: Coupling 3-APBA with 4-bromoanisole.
Reagents:
-
3-Acetylphenylboronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
- (3 mol%)
- (3.0 equiv) - Phosphate is preferred over carbonate for sensitive substrates.
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the aryl halide, 3-APBA, and phosphate base. Evacuate and backfill with Nitrogen (
) three times. This is critical; oxygen promotes homocoupling and phenol formation. -
Solvation: Add degassed Dioxane/Water mixture.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of
. -
Reaction: Seal and heat to 80°C. Monitor via TLC or LC-MS.
-
Checkpoint: 3-APBA is highly reactive. Conversion should be visible within 1-2 hours.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over
.[2] -
Purification: Flash chromatography. Note that the acetyl group makes the product moderately polar; adjust mobile phase accordingly.
Decision Matrix (Visualization)
Use this logic flow to determine if 3-APBA is the correct reagent for your specific campaign.
Figure 2: Strategic decision tree for selecting between free boronic acid, pinacol esters, and MIDA boronates.
References
-
Sigma-Aldrich. 3-Acetylphenylboronic acid Product Specification & CAS 204841-19-0.[3] Retrieved from
-
ChemicalBook. 3-Acetylphenylboronic acid Properties and Safety. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. Retrieved from
-
MDPI. Boronic Acids in Suzuki-Miyaura Coupling: Efficiency vs Esters. Retrieved from
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocols. Retrieved from
Sources
A Senior Application Scientist's Comparative Analysis for Drug Discovery Professionals
An In-Depth Technical Guide to 3-Acetylphenylboronic Acid in Cross-Coupling Reactions
The strategic construction of carbon-carbon (C-C) bonds is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of available synthetic tools, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as an exceptionally powerful and versatile method for forging these crucial linkages, particularly in the synthesis of biaryl and heteroaryl motifs common in pharmaceutical agents.[1][2] The choice of the organoboron reagent is pivotal to the success of this reaction. This guide provides an in-depth analysis of 3-Acetylphenylboronic acid (3-APBA), benchmarking its performance against other common coupling reagents and providing the field-proven insights necessary for informed selection in complex synthetic campaigns.
Profiling the Reagent: 3-Acetylphenylboronic Acid (3-APBA)
3-Acetylphenylboronic acid is a bifunctional reagent that has gained traction as a versatile building block in organic synthesis.[3] It is a crystalline solid with a melting point of 204-208 °C, offering favorable stability and handling characteristics for laboratory use.[3][4]
Molecular Structure and Properties:
-
CAS Number: 204841-19-0[4]
-
Molecular Formula: C₈H₉BO₃[5]
-
Molecular Weight: 163.97 g/mol [5]
-
Appearance: Light yellow crystalline powder[4]
The key features of 3-APBA are the boronic acid moiety, which is the reactive group for the Suzuki-Miyaura coupling, and the acetyl group at the meta-position. The acetyl group is a moderately electron-withdrawing group, which influences the electronic properties of the phenyl ring and the reactivity of the boronic acid. Furthermore, the ketone functionality serves as a synthetic handle for subsequent transformations, allowing for the late-stage diversification of drug candidates.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
To understand the performance of 3-APBA, one must first grasp the mechanism of the Suzuki-Miyaura reaction. The reaction facilitates the coupling of an organoboron species (like 3-APBA) with an organohalide or triflate in the presence of a palladium catalyst and a base.
The catalytic cycle is generally understood to proceed via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[][7]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (R²) to the Pd(II) complex, forming a new Pd(II) intermediate. The base is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates this transfer.[8]
-
Reductive Elimination: The Pd(II) complex eliminates the final coupled product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology
Objective: To couple 3-Acetylphenylboronic acid with 4-bromoanisole.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
3-Acetylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg), 3-Acetylphenylboronic acid (197 mg), Pd(PPh₃)₄ (35 mg), and potassium carbonate (276 mg).
-
Causality: Using a flame-dried flask removes adsorbed water, which can interfere with the catalytic cycle. K₂CO₃ is the base required to form the boronate "ate" complex for transmetalation. []2. Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. []Establishing an inert atmosphere is critical for catalytic turnover.
-
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture is chosen for its ability to dissolve both organic and inorganic reagents.
-
Causality: The presence of water can be beneficial, often accelerating the reaction. []However, the reaction must be under an anaerobic environment. []4. Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Causality: Heating provides the necessary activation energy for the reaction steps, particularly oxidative addition.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Causality: The aqueous wash removes the inorganic base and salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Recommendations
3-Acetylphenylboronic acid stands as a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its performance in the Suzuki-Miyaura coupling is robust, and its stability and handling properties are well-suited for a wide range of applications, from small-scale library synthesis to larger-scale production.
-
When to Choose 3-APBA: Select 3-APBA and other boronic acids for general-purpose, cost-effective, and scalable Suzuki-Miyaura couplings where low toxicity is paramount. The presence of the acetyl group is a distinct advantage when further molecular elaboration is desired.
-
When to Consider Alternatives: For substrates with extreme base sensitivity, a Stille coupling might be considered, provided the necessary safety and purification protocols for handling organotins are in place. For maximizing shelf-life and stability in reagent collections, converting boronic acids to their corresponding pinacol esters or trifluoroborate salts is a prudent strategy.
Ultimately, the choice of coupling reagent is context-dependent. However, based on a comprehensive evaluation of reactivity, stability, safety, and synthetic utility, 3-Acetylphenylboronic acid and its class of reagents represent a superior choice for the majority of cross-coupling applications in modern drug discovery.
References
-
Jessiman, A. S., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved February 7, 2026, from [Link]
-
Grygorenko, O. O., et al. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved February 7, 2026, from [Link]
-
Johna, J., et al. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved February 7, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Acetylphenylboronic acid | 204841-19-0 [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Safety Operating Guide
Technical Safety Guide: 3-Acetylphenylboronic Acid Handling & PPE
CAS: 204841-19-0 | Formula: C₈H₉BO₃ | Physical State: Solid (Powder/Crystal)[1][2]
Executive Summary & Operational Context
3-Acetylphenylboronic acid is a critical organoboron intermediate, predominantly utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl motifs in drug discovery. While often categorized as a standard laboratory reagent, its handling requires specific protocols due to its physical properties (fine dust formation) and chemical reactivity (moisture sensitivity).
The Safety Paradox: Boronic acids are generally considered lower toxicity than their organohalide counterparts. However, this often leads to complacency. The primary risks associated with CAS 204841-19-0 are respiratory irritation (H335) from dust inhalation and severe eye irritation (H319) . Furthermore, once solvated in polar aprotic solvents (e.g., DMF, THF) for coupling reactions, the risk of skin permeation increases significantly.
This guide provides a self-validating safety framework for researchers, moving beyond generic "wear gloves" advice to specific, causality-based protection strategies.
Hazard Identification & Risk Assessment
Effective PPE selection begins with accurate hazard characterization. The following data is synthesized from GHS classifications and physical property analysis.
| Hazard Category | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Direct contact with powder causes dermatitis; solvated forms permeate skin faster. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][4][5] | Fine dust can bypass standard safety glass gaps; mechanical abrasion risk. |
| Respiratory | H335 | May cause respiratory irritation.[2][6] | Critical: Powder is light and electrostatic; easily becomes airborne during weighing. |
| Reactivity | N/A | Moisture Sensitive. | Hydrolysis may alter stoichiometry; requires inert atmosphere handling. |
Analyst Note: While not formally classified as acutely toxic (H300 series) in all jurisdictions, boronic acids can exhibit biological activity. Treat as a potential bioactive agent until specific toxicological data proves otherwise.
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the "Compound + Solvent" principle. You are rarely exposed to the pure solid alone; you are exposed to the solid dissolved in a carrier.
Respiratory Protection[7]
-
Primary Barrier: Certified Chemical Fume Hood .
-
Requirement: Sash height < 18 inches. Face velocity 80–100 fpm.
-
Why: H335 (Respiratory Irritation) is the dominant risk. Engineering controls are superior to wearable PPE.
-
-
Secondary Barrier (If Hood Unavailable/Maintenance):
-
Specification:N95 (US) or P2 (EU) Particulate Respirator .
-
Constraint: Surgical masks offer zero protection against chemical dust.
-
Hand Protection (Glove Selection)
Standard latex gloves are insufficient for organic synthesis workflows involving this compound.
| Task | Glove Material | Thickness (Min) | Rationale |
| Weighing (Solid) | Nitrile | 0.11 mm (4 mil) | Sufficient for dry contact. Nitrile resists puncture better than latex. |
| Solvation (DMF/DMSO) | Nitrile (Double) | 0.11 mm x 2 | DMF permeates thin nitrile in <10 mins. Double gloving provides a "change window." |
| Solvation (THF/Dioxane) | Laminate / Barrier | 0.06 mm | THF degrades nitrile rapidly. If using nitrile, change immediately upon splash. |
Eye & Body Protection[8]
-
Eyes: Chemical Safety Goggles (indirect vent) are preferred over safety glasses during the weighing phase.
-
Causality: The electrostatic nature of boronic acid dust means particles can travel around the side-shields of standard glasses.
-
-
Body: Standard cotton lab coat (buttoned) + long pants + closed-toe shoes.
-
Upgrade: If handling >10g scale, wear a Tyvek sleeve protector to prevent cuff contamination.
-
Operational Protocol: Step-by-Step Handling
Phase 1: Pre-Weighing & Setup
-
Static Control: Boronic acids are prone to static charge. Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.
-
Environment: Verify fume hood flow. Clear the deck of incompatible oxidizers.
Phase 2: Solubilization (The Critical Risk Point)
Most accidents occur not with the solid, but during the addition of the solvent.
-
Vessel Selection: Use a round-bottom flask or vial with a septum.
-
Solvent Addition: Add solvent (e.g., 1,4-Dioxane, Methanol) slowly down the side of the vessel to minimize dust plume generation.
-
Inerting: 3-Acetylphenylboronic acid is moisture sensitive. Purge the headspace with Nitrogen or Argon immediately after solvation to prevent protodeboronation (cleavage of the C-B bond).
Phase 3: Reaction & Cleanup
-
Wipe Down: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust residues.
-
Waste Segregation: Do not mix boronic acid waste with strong oxidizers (e.g., peroxides) in the waste stream.
Visualized Workflows
PPE Decision Logic
This diagram illustrates the decision-making process for selecting PPE based on the specific state of the chemical (Solid vs. Solvated).
Figure 1: Logic flow for selecting the correct glove and eye protection based on the chemical's physical state and carrier solvent.
Spill Response Protocol
Immediate actions to take in the event of a containment breach.
Figure 2: Step-by-step spill response emphasizing dust suppression for solids and inert absorption for liquids.
Disposal & Environmental Compliance
Proper disposal is the final step of the safety lifecycle. Boronic acids are not typically RCRA P- or U-listed wastes, but they must be treated as hazardous chemical waste .
-
Waste Code Assignment: Assign based on the solvent first (e.g., D001 for Ignitable if in THF). If solid, label as "Toxic/Irritant Organic Solid."
-
Disposal Method:
-
Solids: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Liquids: Segregate into Organic Waste streams.
-
Prohibition: Never dispose of boronic acids down the drain. They can be toxic to aquatic life and difficult to remove in water treatment facilities.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734310, 3-Acetylphenylboronic acid. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.cn]
- 3. fishersci.nl [fishersci.nl]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
